Pentabromotoluene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-methylbenzene | |
|---|---|---|
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InChI |
InChI=1S/C7H3Br5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
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InChI Key |
OZHJEQVYCBTHJT-UHFFFAOYSA-N | |
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Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br | |
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Molecular Formula |
C7H3Br5 | |
| Record name | PENTABROMOTOLUENE | |
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DSSTOX Substance ID |
DTXSID3025833 | |
| Record name | Pentabromotoluene | |
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Molecular Weight |
486.62 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pentabromotoluene is a colorless powder. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] White solid; [MSDSonline] | |
| Record name | PENTABROMOTOLUENE | |
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| Record name | 2,3,4,5,6-Pentabromotoluene | |
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Solubility |
Insoluble (<1 mg/ml) (NTP, 1992) | |
| Record name | PENTABROMOTOLUENE | |
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Density |
2.97 at 63 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | PENTABROMOTOLUENE | |
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Vapor Pressure |
0.0000108 [mmHg] | |
| Record name | 2,3,4,5,6-Pentabromotoluene | |
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CAS No. |
87-83-2; 26101-97-3(replacedby87-83-2), 87-83-2 | |
| Record name | PENTABROMOTOLUENE | |
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| Record name | Pentabromotoluene | |
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| Record name | 2,3,4,5,6-Pentabromotoluene | |
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| Record name | Benzene, 1,2,3,4,5-pentabromo-6-methyl- | |
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| Record name | 2,3,4,5,6-pentabromotoluene | |
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| Record name | PENTABROMOTOLUENE | |
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Melting Point |
550 °F (NTP, 1992) | |
| Record name | PENTABROMOTOLUENE | |
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Foundational & Exploratory
Synthesis of Pentabromotoluene from Toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of pentabromotoluene from toluene (B28343). The document details the core chemical principles, experimental protocols, and quantitative data associated with the perbromination of the toluene aromatic ring.
Introduction
This compound is a highly brominated aromatic compound with the chemical formula C₇H₃Br₅.[1][2] It serves as a valuable intermediate in the synthesis of various chemical products, most notably as a building block for flame retardants.[1][3] The synthesis of this compound from toluene is typically achieved through an electrophilic aromatic substitution reaction, where the five hydrogen atoms on the aromatic ring of toluene are replaced by bromine atoms. This process, known as perbromination, requires a suitable catalyst, typically a Lewis acid, to facilitate the reaction.
The overall reaction involves two main stages in the broader context of producing functionalized pentabromobenzyl compounds: the polybromination of the toluene aromatic ring to yield this compound, followed by a subsequent halogenation of the methyl group if desired.[3] This guide will focus exclusively on the first stage: the synthesis of this compound.
Reaction Mechanism and Principles
The bromination of an aromatic ring like toluene is a classic example of electrophilic aromatic substitution.[4][5] The reaction is generally catalyzed by a Lewis acid, such as aluminum trichloride (B1173362) (AlCl₃) or iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile that can attack the electron-rich aromatic ring of toluene. The methyl group of toluene is an activating group, directing the incoming electrophiles to the ortho and para positions. However, under forcing conditions with an excess of bromine and a strong Lewis acid catalyst, complete substitution of all available ring positions occurs, leading to the formation of this compound.
Experimental Protocols
The following experimental protocol is a representative procedure for the synthesis of this compound from toluene, based on established methods.[3]
Materials and Equipment
-
Reactants: Toluene, Bromine (Br₂), Aluminum trichloride (AlCl₃)
-
Solvent: Dibromomethane (B42720) (DBM)
-
Work-up Reagents: Water, Sodium bisulfite solution
-
Equipment: Jacketed reactor with a reflux condenser, thermowell, mechanical stirrer, peristaltic pump, and heating/cooling system. The reactor should be protected from light, for instance, by covering it with heavy-duty aluminum foil.[3]
Synthesis Procedure
-
Reactor Setup: A 500 ml jacketed reactor is equipped with a reflux condenser, thermowell, mechanical stirrer, and an inlet for toluene. The reactor is shielded from light.[3]
-
Initial Charge: The reactor is charged with 50 ml of dibromomethane (DBM), 2.6 g (0.0195 mole) of aluminum trichloride (AlCl₃), and 109 g (0.68 mole) of bromine (Br₂).[3]
-
Toluene Addition: The mixture is maintained at a temperature between 25°C and 35°C. Toluene (8.74 g, 0.095 mole) is then fed into the reactor via a peristaltic pump at a rate of 0.25 ml/min over a period of 35 minutes.[3]
-
Reaction and Monitoring: The reaction progress is monitored by taking samples from the reaction slurry, quenching them with water and a sodium bisulfite solution, dissolving the solids in additional DBM, and analyzing the solution by gas chromatography (GC). The reaction is typically near completion once the toluene feed is finished.[3]
-
Post-Reaction: A post-reaction period of one hour at a temperature between 45°C and 65°C is allowed to ensure the reaction goes to completion.[3]
-
Work-up and Isolation:
-
The catalyst is decomposed and excess bromine is neutralized by adding 100 ml of water and a sodium bisulfite solution to the reaction mixture.[3]
-
The aqueous layer is separated.
-
The organic slurry is washed with an additional 100 ml of water and then neutralized.[3]
-
The crystalline product is collected by filtration.[3]
-
-
Drying and Characterization: The collected crystalline product is dried in a vacuum oven. The final product, this compound, should be a white crystalline powder with a melting point of 288°C - 289°C.[1][3] The purity can be confirmed by gas chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Toluene | 8.74 g (0.095 mole) | [3] |
| Bromine (Br₂) | 109 g (0.68 mole) | [3] |
| Aluminum Trichloride (AlCl₃) | 2.6 g (0.0195 mole) | [3] |
| Solvent | ||
| Dibromomethane (DBM) | 50 ml | [3] |
| Reaction Conditions | ||
| Toluene Addition Temperature | 25°C - 35°C | [3] |
| Post-Reaction Temperature | 45°C - 65°C | [3] |
| Reaction Time | ~1 hour post-addition | [3] |
| Product Characterization | ||
| Purity (by GC) | >99.5% | [3] |
| Impurities (Tri- and Tetrabromotoluene) | <0.5% | [3] |
| Melting Point | 288°C - 289°C | [3] |
| Appearance | White crystalline powder | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from toluene.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
The synthesis of this compound involves hazardous materials and should be conducted by trained professionals in a well-ventilated fume hood.
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Aluminum trichloride (AlCl₃): Reacts violently with water. It is corrosive and can cause severe burns.
-
Dibromomethane (DBM): A hazardous solvent. Avoid inhalation and skin contact.
-
Toluene: Flammable and has associated health risks.
Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
An In-depth Technical Guide to 2,3,4,5,6-Pentabromotoluene
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2,3,4,5,6-Pentabromotoluene, a significant member of the brominated flame retardant family. The information is intended for researchers, scientists, and professionals in drug development and material science.
Chemical Identity and Properties
2,3,4,5,6-Pentabromotoluene is a synthetic organobromine compound where five hydrogen atoms on the toluene (B28343) aromatic ring have been substituted with bromine atoms.[1] This high degree of bromination confers properties that make it an effective flame retardant.
Table 1: Chemical Identifiers of 2,3,4,5,6-Pentabromotoluene
| Identifier | Value |
| IUPAC Name | 1,2,3,4,5-Pentabromo-6-methylbenzene[2][3] |
| Synonyms | Pentabromotoluene, Pentabromomethylbenzene, Flamex 5BT[4][5][6] |
| CAS Number | 87-83-2[2][4][7] |
| Molecular Formula | C₇H₃Br₅[2][4] |
| Molecular Weight | 486.62 g/mol [2][4][7] |
| SMILES | Cc1c(Br)c(Br)c(Br)c(Br)c1Br[2][7] |
| InChI Key | OZHJEQVYCBTHJT-UHFFFAOYSA-N[3][7] |
| EC Number | 201-774-4[5][7] |
Table 2: Physicochemical Properties of 2,3,4,5,6-Pentabromotoluene
| Property | Value |
| Physical State | White to light yellow/orange powder or crystal[6][8] |
| Melting Point | 285-286 °C[5][7][8] |
| Boiling Point | 356.78 °C (estimate)[6][9] |
| Solubility | Insoluble in water[6][8][9]. Slightly soluble in benzene, chloroform (B151607) (heated), and DMSO (heated)[6]. |
| Stability | Stable under normal conditions[5][6][8] |
| Flash Point | 186.5 °C[9] |
| Density | ~2.97 - 3.0088 g/cm³ (estimate)[6][9][10] |
Synthesis of 2,3,4,5,6-Pentabromotoluene
The primary method for synthesizing 2,3,4,5,6-Pentabromotoluene is through the bromination of toluene.
Experimental Protocol: Bromination of Toluene
This protocol is based on a referenced synthetic route.[11]
Materials:
-
Toluene
-
Bromine
-
Aluminum tribromide (AlBr₃) as a catalyst
-
An appropriate inert solvent (e.g., a halogenated hydrocarbon)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Apparatus for quenching and extraction (separatory funnel)
-
Reagents for neutralization (e.g., sodium bisulfite solution, sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve toluene in an inert solvent.
-
Add aluminum tribromide to the solution. The catalyst should be handled under anhydrous conditions.
-
Slowly add bromine to the reaction mixture. The reaction is exothermic and will likely require cooling to control the rate.
-
After the addition of bromine is complete, heat the mixture to reflux for a specified period (e.g., 3 hours, as suggested by one source) to drive the reaction to completion.[11]
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding it to an ice-cold solution of sodium bisulfite to destroy any excess bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.
-
Purify the crude 2,3,4,5,6-Pentabromotoluene by recrystallization from a suitable solvent to yield a crystalline solid.
Caption: Synthesis workflow for 2,3,4,5,6-Pentabromotoluene.
Applications
2,3,4,5,6-Pentabromotoluene is primarily utilized as an additive flame retardant.[1][7] Its high bromine content allows it to interfere with the combustion process in the gas phase, thus reducing the flammability of materials.
Key Application Areas:
-
Polymers and Plastics: It is incorporated into polyethylene, unsaturated polyesters, and rubber to enhance their fire resistance.[1][7]
-
Textiles: Used as a flame retardant in various textiles.[7][8]
-
Latex: Employed in SBR (styrene-butadiene rubber) latex formulations.[1][7]
-
Analytical Standard: It serves as a reference standard for the determination of the analyte in environmental samples, such as water and soil, using gas chromatography techniques.[7]
Safety and Handling
2,3,4,5,6-Pentabromotoluene is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Class | Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It should be handled in a well-ventilated area using appropriate personal protective equipment (PPE). Store in a cool, dry place away from incompatible materials.[7][10] It is also considered a dangerous good for transport.[4]
Logical Relationship of Properties and Applications
The chemical structure of 2,3,4,5,6-Pentabromotoluene directly dictates its primary application. The dense substitution of the aromatic ring with five bromine atoms results in a molecule with high thermal stability and the ability to act as a radical trap in combustion processes.
Caption: Relationship between structure, properties, and application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,3,4,5,6-Pentabromotoluene | LGC Standards [lgcstandards.com]
- 3. 2,3,4,5,6-Pentabromotoluene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. scbt.com [scbt.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2,3,4,5,6-PENTABROMOTOLUENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. 2,3,4,5,6-Pentabromotoluene analytical standard 87-83-2 [sigmaaldrich.com]
- 8. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 9. Toluene, 2,3,4,5,6-pentabromo- [chembk.com]
- 10. echemi.com [echemi.com]
- 11. 2,3,4,5,6-PENTABROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of pentabromotoluene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and established experimental methodologies.
Core Physical and Chemical Properties
This compound, a heavily brominated aromatic compound, is primarily recognized for its application as a flame retardant.[1][2] Its chemical structure, characterized by a toluene (B28343) backbone with five bromine substituents, imparts significant chemical stability and low volatility.[1] The compound typically presents as a white to light yellow or orange crystalline powder.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 87-83-2 | [3] |
| Molecular Formula | C₇H₃Br₅ | [3] |
| Molecular Weight | 486.62 g/mol | [1] |
| Melting Point | 285-286 °C | [4] |
| Boiling Point | 356.78 °C (rough estimate) | [4] |
| Density | 1.67 g/cm³ | [2] |
| Water Solubility | Insoluble | [4] |
| Solubility in Organic Solvents | Slightly soluble in Benzene, slightly soluble (when heated) in Chloroform and DMSO. | [4] |
| Appearance | White to light yellow to light orange powder/crystal | [4] |
| Stability | Stable | [4] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the bromination of toluene.
Reaction Scheme:
References
Pentabromotoluene (CAS 87-83-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Pentabromotoluene (CAS 87-83-2) is an industrial chemical primarily used as a brominated flame retardant (BFR). The following technical guide summarizes its known physicochemical properties, synthesis, analytical methodologies, and toxicological data based on available scientific literature. It is crucial to note that there is currently no evidence to suggest its use or relevance in the field of drug development. The information is provided for research and informational purposes.
Introduction
This compound, with the Chemical Abstracts Service (CAS) number 87-83-2, is a synthetic organobromine compound. Structurally, it is a toluene (B28343) molecule where five hydrogen atoms on the benzene (B151609) ring have been substituted with bromine atoms.[1] Its high bromine content makes it an effective flame retardant, and it has been incorporated into a variety of materials, including textiles, plastics, and unsaturated polyesters, to inhibit combustion.
While effective for fire safety, like many brominated compounds, this compound is subject to environmental and health scrutiny due to its persistence, potential for bioaccumulation, and toxicological profile.[1] It is considered an environmental contaminant and has been detected in various environmental matrices.[1][2] This guide provides a detailed overview of the technical information available for this compound.
Physicochemical Properties
This compound is a white to light-yellow crystalline solid at room temperature.[1][3] It is characterized by high density and low volatility.[1] Its insolubility in water is a key property influencing its environmental fate.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 87-83-2 | [1][4] |
| Molecular Formula | C₇H₃Br₅ | [1][4] |
| Molecular Weight | 486.62 g/mol | [4] |
| Appearance | White to light yellow crystalline powder/solid | [1][3] |
| Melting Point | 285-286 °C | |
| Boiling Point | 356.78 °C (rough estimate) | [No specific citation found] |
| Density | 3.0088 g/cm³ (rough estimate) | [No specific citation found] |
| Water Solubility | Insoluble | [3] |
| Synonyms | 1,2,3,4,5-Pentabromo-6-methylbenzene, PBT, Flammex 5bt | [1] |
Synthesis and Manufacturing
This compound is synthesized from toluene.[5] The primary method involves the bromination of toluene in the presence of a catalyst.
Synthesis Protocol
A general synthesis method has been reported which involves heating toluene with bromine in the presence of aluminum tribromide for 3 hours.[4]
Analytical Methodology
The detection and quantification of this compound, particularly in environmental samples, are typically performed using gas chromatography coupled with mass spectrometry (GC-MS). A detailed analytical workflow involves sample extraction, cleanup, and instrumental analysis.
Experimental Protocol for Environmental Samples
An optimized analytical procedure for determining this compound in sediment and suspended particulate matter has been described. This method involves the following key steps:
-
Extraction: Pressurized Liquid Extraction (PLE) is used to extract the analyte from the solid matrix.
-
Cleanup: The extract undergoes a multi-step cleanup process to remove interfering substances.
-
Gel Permeation Chromatography (GPC): To remove large molecules like lipids.
-
Solid Phase Extraction (SPE): Further cleanup using Oasis™ HLB and silica (B1680970) cartridges.
-
-
Analysis: The final analysis is performed by Gas Chromatography-Mass Spectrometry, often using Electron Capture Negative Ionization (ECNI) for enhanced sensitivity.
Biological Activity and Toxicology
The biological activity of this compound has been evaluated in animal studies, primarily focusing on its toxicity. There is no literature suggesting any therapeutic or beneficial biological activity relevant to drug development.
In Vivo Toxicity Studies
A subchronic toxicity study in rats exposed to this compound in their diet for 91 days revealed mild, dose-dependent histopathological changes in the thyroid, liver, and kidney.[1] Based on this study, a No-Observable-Adverse-Effect Level (NOAEL) was determined.
| Study Parameter | Finding | Reference |
| Organism | Rat (Sprague-Dawley) | [1] |
| Exposure Route | Dietary | [1] |
| Duration | 91 days (subchronic) | [1] |
| Observed Effects | Mild, dose-dependent histological changes in thyroid, liver, and kidney. | [1] |
| NOAEL | 5.0 ppm in the diet (~0.35 mg/kg body weight/day) | [1] |
Potential Mechanisms and Signaling Pathways
Specific signaling pathways for this compound have not been elucidated. However, the broader class of brominated flame retardants is known to exert toxicity through various mechanisms, including endocrine disruption.[6][7] A key concern is their potential to interfere with thyroid hormone signaling due to structural similarities between some BFRs and thyroid hormones.[8][9] This can lead to disruptions in thyroid hormone homeostasis, which is critical for development and metabolism.
Note: This diagram represents a potential mechanism of toxicity for the class of brominated flame retardants. It has not been specifically demonstrated for this compound.
Applications
The primary and sole documented application of this compound is as a flame retardant.[10] It is also used as an analytical reference standard for its detection and quantification in various matrices.[11] As previously stated, no applications in drug discovery or development have been reported.
Safety and Handling
This compound is classified as an irritant. Safety data indicates that it is irritating to the eyes, respiratory system, and skin.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety goggles) and working in a well-ventilated area. Avoid breathing dust. [No specific citation found]
Conclusion
This compound (CAS 87-83-2) is a well-characterized brominated flame retardant with established physicochemical properties. Its synthesis and analytical detection methods are documented, primarily in the context of industrial chemistry and environmental science. Toxicological studies have identified potential health risks, consistent with concerns for the broader class of BFRs. A significant data gap exists regarding its specific molecular mechanisms of action and biological interactions. For the audience of researchers and drug development professionals, it is clear that this compound's profile does not align with that of a therapeutic agent or a tool for pharmacological research. Its relevance to this field is primarily as a reference compound in toxicological studies.
References
- 1. Brominated flame retardants: Cause for concern? - 21 Century Toxicology [21centurytoxicology.com]
- 2. oceanrep.geomar.de [oceanrep.geomar.de]
- 3. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. Toxic effects of brominated flame retardants in man and in wildlife - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. specialchem.com [specialchem.com]
- 11. chromservis.eu [chromservis.eu]
Molecular formula and weight of Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological data for pentabromotoluene. The information is intended to support research, development, and safety assessment activities involving this compound.
Chemical and Physical Properties
This compound is a synthetic organobromine compound notable for its high bromine content, which leads to its primary application as a flame retardant.[1] It is a derivative of toluene (B28343) where five hydrogen atoms on the aromatic ring have been substituted with bromine atoms.[1]
Molecular Formula and Weight
The molecular and chemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₃Br₅ |
| Molecular Weight | 486.62 g/mol |
| CAS Number | 87-83-2 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 285-290 °C |
| Density | 1.67 g/cm³ |
| Solubility | Insoluble in water; slightly soluble in benzene, chloroform, and DMSO |
Chemical Structure
-
IUPAC Name: 1,2,3,4,5-pentabromo-6-methylbenzene
-
SMILES: Cc1c(Br)c(Br)c(Br)c(Br)c1Br
-
InChI Key: OZHJEQVYCBTHJT-UHFFFAOYSA-N
Synthesis of this compound
The primary route for the synthesis of this compound is through the perbromination of toluene.[1][2] This electrophilic aromatic substitution reaction is typically carried out using excess bromine in the presence of a Lewis acid catalyst.
Synthesis Pathway Diagram
Caption: Synthesis of this compound from Toluene.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a general method for the synthesis of this compound from toluene.
-
Reaction Setup:
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with toluene and a suitable solvent (e.g., a halogenated solvent).
-
Add the Lewis acid catalyst (e.g., aluminum tribromide or ferric chloride) to the flask.
-
-
Addition of Bromine:
-
Slowly add an excess of liquid bromine to the reaction mixture via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a scrubber.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature or with gentle heating to facilitate the reaction.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., Gas Chromatography).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture and quench it by carefully adding water or a dilute solution of a reducing agent (e.g., sodium bisulfite) to destroy excess bromine.
-
Separate the organic layer and wash it with water, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acidic components.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude this compound can be purified by recrystallization from a suitable solvent to yield a crystalline solid.
-
Analytical Methodology
The determination of this compound in various matrices, particularly in environmental samples, is crucial for monitoring and risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a common and effective technique for its analysis.
Experimental Workflow for Analysis in Soil
Caption: Analytical workflow for this compound in soil.
Experimental Protocol: GC-MS Analysis of this compound in Soil
This protocol provides a general procedure for the analysis of this compound in soil samples.
-
Sample Preparation:
-
Extraction:
-
Accurately weigh a homogenized soil sample.
-
Extract the sample using an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone) and technique such as Soxhlet extraction or Accelerated Solvent Extraction (ASE).
-
-
Concentration:
-
Concentrate the resulting extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.
-
-
Cleanup:
-
Perform a sample cleanup to remove interfering co-extractives using solid-phase extraction (SPE) with a suitable sorbent (e.g., silica (B1680970) gel or Florisil).
-
Elute the this compound from the SPE cartridge and concentrate the eluate.
-
-
-
Instrumental Analysis:
-
GC-MS System: A gas chromatograph equipped with a capillary column (e.g., DB-5ms) and a mass selective detector.
-
Injection: Inject a small volume of the final extract into the GC-MS system in splitless mode.
-
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, targeting the characteristic ions of this compound.
-
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in a clean solvent.
-
Analyze the standards using the same GC-MS method to generate a calibration curve.
-
Quantify the amount of this compound in the soil samples by comparing the peak areas to the calibration curve.
-
Toxicological Information
The toxicological profile of this compound has been investigated to assess its potential health risks.
Subchronic Oral Toxicity in Rats
A subchronic toxicity study was conducted on rats to evaluate the effects of repeated oral exposure to this compound.[3]
| Parameter | Description |
| Species | Rat |
| Duration | 91 days |
| Administration | In the diet |
| Dose Levels | 0, 0.05, 0.5, 5.0, 50, and 500 ppm |
| Observations | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidneys. |
| NOAEL | 5.0 ppm (equivalent to 0.35 mg/kg body weight/day) |
Experimental Protocol: Subchronic (91-Day) Oral Toxicity Study in Rats
This protocol outlines the key aspects of the subchronic oral toxicity study of this compound.[3]
-
Test Animals:
-
Use young, healthy rats, acclimatized to the laboratory conditions.
-
House the animals in appropriate cages with controlled temperature, humidity, and light-dark cycles.
-
Provide free access to food and water.
-
-
Dose Preparation and Administration:
-
Prepare diets containing this compound at the specified concentrations.
-
Administer the test substance to the animals through their diet for a continuous period of 91 days.
-
A control group receives the same diet without the test substance.
-
-
Observations:
-
Clinical Signs: Observe the animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record the body weight and food consumption of each animal weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at specified intervals for hematological and clinical chemistry analysis.
-
-
Pathology:
-
At the end of the 91-day period, euthanize all animals.
-
Conduct a thorough gross necropsy on all animals.
-
Collect and preserve major organs and tissues for histopathological examination.
-
Pay special attention to the target organs identified in previous studies (thyroid, liver, and kidneys).
-
-
Data Analysis:
-
Analyze the collected data for statistically significant differences between the treated and control groups.
-
Determine the No-Observed-Adverse-Effect Level (NOAEL) based on the findings.
-
References
An In-depth Technical Guide to Pentabromotoluene as a Brominated Flame Retardant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentabromotoluene (PBT), a significant member of the brominated flame retardant (BFR) family. This document delves into its chemical and physical properties, synthesis, mechanism of action, applications, and toxicological profile. Detailed experimental protocols and data visualizations are included to support research and development activities.
Introduction
This compound (PBT), systematically named 1,2,3,4,5-pentabromo-6-methylbenzene, is a synthetic organobromine compound.[1] Due to its high bromine content, it has been widely utilized as an additive flame retardant in a variety of materials to inhibit or delay combustion.[1][2] BFRs like PBT are incorporated into polymers, textiles, and electronic components to meet fire safety standards. However, the environmental persistence and potential health risks associated with some BFRs have led to increased scrutiny and research into their properties and lifecycle.[2][3][4] This guide aims to consolidate the technical information available on PBT for a scientific audience.
Physical and Chemical Properties
PBT is a white crystalline powder with low volatility, a direct consequence of the five bromine atoms on the toluene (B28343) aromatic ring.[1][2] It is stable under standard conditions and insoluble in water.[5][6]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,2,3,4,5-pentabromo-6-methylbenzene | [1] |
| Synonyms | Pentabromomethylbenzene, PBT, Flamex 5BT | [1][2][7] |
| CAS Number | 87-83-2 | [1][8] |
| EC Number | 201-774-4 | [1][9] |
| Molecular Formula | C₇H₃Br₅ | [1][2][8] |
| Molar Mass | 486.62 g/mol | [1][8] |
| Appearance | White to light yellow crystalline powder | [1][2][5] |
| Melting Point | 285-290 °C | [1][5][8] |
| Density | 1.67 g/cm³ | [1] |
| Solubility in Water | Insoluble | [5][6] |
| Storage Temperature | 2-8°C | [7][9] |
Synthesis and Manufacturing
This compound is synthesized through the electrophilic aromatic substitution of toluene. The process involves the direct bromination of the toluene ring in the presence of a Lewis acid catalyst until five hydrogen atoms are substituted by bromine atoms.
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
Toluene
-
Liquid Bromine (Br₂)
-
Aluminum tribromide (AlBr₃) or Iron(III) bromide (FeBr₃) as a catalyst
-
A suitable solvent (e.g., a halogenated hydrocarbon)
-
Sodium bisulfite solution (for quenching excess bromine)
-
Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a fume hood, charge the round-bottom flask with toluene and the chosen solvent. Add the Lewis acid catalyst to the mixture while stirring.
-
Bromine Addition: Slowly add liquid bromine to the reaction mixture from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a scrubber.
-
Reaction Conditions: Heat the mixture under reflux for several hours to ensure complete bromination. A literature example suggests heating for 3 hours with aluminum tri-bromide and bromine to achieve a high yield.[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench any unreacted bromine by adding a sodium bisulfite solution until the red-brown color of bromine disappears.
-
Isolation: The crude this compound will precipitate out of the solution. Isolate the solid product by vacuum filtration.
-
Purification: Wash the crude product with water and then with a cold solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene.[11]
-
Drying: Dry the purified white crystals under a vacuum to obtain the final product.
Mechanism of Action as a Flame Retardant
This compound functions primarily through a gas-phase inhibition mechanism, which is characteristic of halogenated flame retardants.[12][13]
-
Thermal Decomposition: When the polymer containing PBT is heated, it undergoes thermal decomposition at temperatures lower than the polymer's ignition temperature. This decomposition releases bromine atoms.
-
Radical Quenching: In the gas phase (the flame), the combustion of the polymer proceeds via a free-radical chain reaction, involving highly reactive radicals like hydrogen (H•) and hydroxyl (OH•).
-
Inhibition Cycle: The released bromine atoms (Br•) react with these high-energy radicals to form less reactive species, primarily hydrogen bromide (HBr).[14] The HBr can then further react with other flame radicals, regenerating the bromine radical. This cycle effectively "quenches" the key radicals driving the fire, slowing down or extinguishing the combustion process.[13][14]
Applications
This compound is an additive flame retardant, meaning it is physically mixed with the material rather than chemically bonded. Its stability and effectiveness have led to its use in a range of products:[1][2][5]
-
Polymers: Unsaturated polyesters, polyethylene, and other plastics.[1][6]
-
Textiles: Used as a finish to impart fire resistance to fabrics.[1][5]
-
Rubber: Incorporated into natural and synthetic rubber formulations, such as SBR latex.[1]
-
Coatings: Used in some paint emulsions.[5]
PBT is also a chemical intermediate for the synthesis of other flame retardants, such as pentabromobenzyl bromide (PBB-Br), which is a building block for polymeric flame retardants like polypentabromobenzyl acrylate (B77674) (PBBPA).[11]
Toxicology and Environmental Fate
The potential for human exposure and environmental contamination has prompted toxicological studies of PBT.[15] Like many BFRs, PBT exhibits properties of persistence.[3][4]
Subacute (28-day) and subchronic (91-day) toxicity studies in rats have shown that dietary exposure to PBT can lead to mild, dose-dependent histopathological changes in the thyroid, liver, and kidneys.[15] Male rats appeared to be more susceptible to these effects than females.[15] Based on these studies, a No-Observable-Adverse-Effect Level (NOAEL) was determined.
Table 2: Summary of Toxicological Data for this compound from a Subchronic Rat Study
| Parameter | Finding | Reference |
| Study Type | Subchronic (91-day) oral toxicity study | [15] |
| Animal Model | Rat | [15] |
| Route of Exposure | Dietary | [15] |
| Observed Effects | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidney. | [15] |
| NOAEL | 5.0 ppm in the diet (equivalent to 0.35 mg/kg body weight/day) | [15] |
| GHS Hazards | Skin, eye, and respiratory irritation. | [1][9] |
PBT is considered an environmental contaminant and has been detected in various environmental samples in regions near potential sources.[3][4][15][16] Its physical-chemical properties are similar to other persistent organic pollutants (POPs), raising concerns about its potential for bioaccumulation and long-range environmental transport.[3][4][16] The re-emergence of PBT in environmental studies may be due to changes in production, its formation as a transformation product of other BFRs, or improved analytical techniques.[3][4][16]
Analytical Methodologies
The detection and quantification of PBT in environmental and biological samples are crucial for monitoring and risk assessment.
Gas chromatography (GC) is a common technique for the analysis of PBT.[9]
Objective: To determine the concentration of this compound in an environmental sample using Gas Chromatography with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS).
Materials:
-
Environmental sample (water, soil)
-
This compound analytical standard[9]
-
High-purity solvents (e.g., hexane, dichloromethane)
-
Solid Phase Extraction (SPE) cartridges (for water) or Soxhlet apparatus (for soil)
-
Florisil or silica (B1680970) gel for cleanup
-
Gas chromatograph equipped with an appropriate detector (ECD is highly sensitive to halogenated compounds; MS provides structural confirmation)
Procedure:
-
Sample Extraction:
-
Water: Pass a known volume of the water sample through an SPE cartridge to adsorb the PBT. Elute the PBT from the cartridge using a suitable solvent like dichloromethane.
-
Soil: Perform Soxhlet extraction on a dried and homogenized soil sample using a hexane/acetone mixture for several hours.
-
-
Concentration and Cleanup:
-
Concentrate the resulting extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Perform a cleanup step to remove interfering co-extracted substances. This typically involves passing the concentrated extract through a column packed with an adsorbent like Florisil or silica gel.
-
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the cleaned extract into the GC.
-
GC Conditions (Typical):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) to ensure elution of PBT.
-
Detector: ECD or MS operating in selected ion monitoring (SIM) mode.
-
-
-
Quantification:
-
Prepare a calibration curve using the this compound analytical standard at several concentrations.
-
Compare the peak area of PBT in the sample chromatogram to the calibration curve to determine its concentration.
-
Conclusion
This compound is an effective brominated flame retardant used across various industries to enhance the fire safety of consumer and industrial products. Its mechanism of action relies on the gas-phase inhibition of combustion radicals. However, its chemical stability and halogenated structure raise significant environmental and toxicological concerns, including persistence, potential for bioaccumulation, and observed effects on the thyroid, liver, and kidneys in animal studies. A thorough understanding of its synthesis, properties, and environmental lifecycle, supported by robust analytical methods, is essential for informed risk assessment and the development of safer alternatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 87-83-2: this compound | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. Presence and partitioning properties of the flame retardants this compound, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 5. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 6. specialchem.com [specialchem.com]
- 7. chemwhat.com [chemwhat.com]
- 8. accustandard.com [accustandard.com]
- 9. 2,3,4,5,6-Pentabromotoluene analytical standard 87-83-2 [sigmaaldrich.com]
- 10. 2,3,4,5,6-PENTABROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 11. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br) - Google Patents [patents.google.com]
- 12. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Presence and partitioning properties of the flame retardants this compound, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Scarcity in the Spotlight: An In-depth Technical Guide on the Environmental Occurrence of Pentabromotoluene
For the attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction
Pentabromotoluene (PBT) is a member of the brominated flame retardant (BFR) family, a diverse group of organobromine compounds added to materials to inhibit ignition and slow the spread of fire. Like many BFRs, PBT possesses chemical properties, such as hydrophobicity and resistance to degradation, that are characteristic of persistent organic pollutants (POPs). This raises concerns about its potential for long-range environmental transport, bioaccumulation in food webs, and potential adverse effects on ecosystems and human health.
Despite its use for several decades, data on the environmental occurrence of PBT is notably limited, with most available information dating back to the 1970s and 1980s, followed by a recent resurgence in scientific interest. This guide aims to provide a thorough overview of the current state of knowledge regarding the environmental presence of PBT, tailored for researchers, scientists, and drug development professionals.
Quantitative Environmental Occurrence Data
A defining characteristic of the current body of research on this compound is the profound lack of quantitative data on its concentrations in the environment. Extensive literature searches reveal that while the compound is occasionally mentioned in studies of broader classes of BFRs, specific, validated measurements of PBT in air, water, soil, sediment, and biota are largely absent from publicly accessible scientific papers and environmental reports.
The most notable recent study that detected PBT in the environment was conducted in Norway, where it was identified in a few environmental samples collected near potential BFR source zones, such as a metal recycling facility. However, the publicly available abstracts and summaries of this research do not provide a comprehensive quantitative dataset that would allow for a thorough assessment of its environmental distribution.
Table 1: Summary of Available Information on this compound (PBT) Environmental Occurrence
| Environmental Matrix | Finding | Location | Data Type | Source |
| Various | Detected in a few locations | Near potential BFR source zones, Norway | Qualitative (Presence/Absence) | |
| Seepage Water | Detected | Near a metal recycling factory, Norway | Qualitative (Presence/Absence) |
It is crucial to emphasize that this table highlights the absence of robust quantitative data rather than providing a comprehensive overview of PBT levels. The lack of data is a significant knowledge gap that hinders a proper risk assessment of this compound.
Experimental Protocols
Given the scarcity of studies focused specifically on this compound, a detailed, validated experimental protocol for its analysis in various environmental matrices could not be found in the reviewed literature. However, based on the analytical methods employed for other brominated flame retardants with similar chemical properties, a generalized experimental workflow can be proposed. This protocol should be considered a starting point for method development and will require rigorous validation for PBT analysis.
3.1. General Sample Preparation and Extraction
The extraction of PBT from environmental matrices is expected to follow established procedures for hydrophobic, persistent organic pollutants.
-
Soil and Sediment:
-
Sample Preparation: Samples should be air-dried or freeze-dried, homogenized, and sieved to ensure uniformity.
-
Extraction: Soxhlet extraction with a non-polar solvent such as hexane (B92381) or a mixture of hexane and dichloromethane (B109758) is a common and effective method. Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) can also be employed to reduce solvent consumption and extraction time.
-
Internal Standards: Prior to extraction, samples should be spiked with a known amount of a suitable internal standard (e.g., a ¹³C-labeled PBT or another brominated compound not expected to be in the sample) to correct for matrix effects and variations in extraction efficiency.
-
-
Biota:
-
Sample Preparation: Tissue samples should be homogenized. A subsample should be taken for lipid content determination.
-
Extraction: Extraction is typically performed using a mixture of polar and non-polar solvents (e.g., hexane/dichloromethane or acetone/hexane) to efficiently extract lipids and the target analytes.
-
Lipid Removal (Clean-up): The high lipid content in biological samples can interfere with analysis. Gel Permeation Chromatography (GPC) or destructive methods like acid digestion are commonly used for lipid removal.
-
-
Water:
-
Extraction: Due to the expected low concentrations and hydrophobicity of PBT, large volumes of water are typically required. Solid-Phase Extraction (SPE) with a C18 or similar non-polar sorbent is the preferred method for extracting and concentrating PBT from water samples.
-
Elution: The analyte is eluted from the SPE cartridge using a small volume of an organic solvent.
-
3.2. Sample Clean-up
Crude extracts from all matrices will likely contain co-extracted interfering compounds. A multi-step clean-up procedure is essential for obtaining accurate and reliable results.
-
Adsorption Chromatography: A column packed with activated silica (B1680970) gel and/or alumina (B75360) is commonly used. The extract is passed through the column, and different fractions are collected by eluting with solvents of increasing polarity. This step helps to separate the target analytes from interfering compounds.
-
Carbon Column Chromatography: For samples with high levels of certain interfering compounds like polychlorinated biphenyls (PCBs), a carbon column can be used for further fractionation.
3.3. Instrumental Analysis
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the standard technique for the analysis of brominated flame retardants.
-
Gas Chromatography (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of BFRs.
-
Injection: A splitless or on-column injection technique is recommended to ensure the efficient transfer of the analytes to the column, especially for trace-level analysis.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the target compounds.
-
-
Mass Spectrometry (MS):
-
Ionization: Electron Capture Negative Ionization (ECNI) is often preferred for brominated compounds as it provides high sensitivity. Electron Impact (EI) ionization can also be used.
-
Detection: For high selectivity and sensitivity, the mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of PBT are monitored. High-Resolution Mass Spectrometry (HRMS) can provide even greater specificity.
-
3.4. Quality Assurance/Quality Control (QA/QC)
Rigorous QA/QC procedures are essential for reliable environmental analysis. This includes:
-
Method Blanks: To check for contamination during the analytical process.
-
Matrix Spikes: To assess the method's accuracy and recovery in the specific sample matrix.
-
Certified Reference Materials (CRMs): To validate the accuracy of the entire analytical procedure.
-
Duplicate Samples: To assess the precision of the method.
Visualizations
Potential Environmental Fate and Transport of this compound
The following diagram illustrates the potential pathways of this compound in the environment, based on the general behavior of persistent organic pollutants.
Pentabromotoluene: A Technical Guide to Toxicological and Safety Data
For Researchers, Scientists, and Drug Development Professionals
Foreword
Pentabromotoluene (PBT) is a brominated flame retardant historically used in various consumer and industrial products. As with many halogenated organic compounds, its persistence in the environment and potential for bioaccumulation have raised concerns regarding its toxicological profile. This technical guide provides a comprehensive overview of the available toxicology and safety data for this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and experimental processes. The information herein is intended to support researchers, scientists, and drug development professionals in understanding the potential hazards associated with this compound and to inform risk assessment and safety management strategies.
Acute Toxicity
Data on the acute toxicity of this compound is limited in publicly available literature. While Safety Data Sheets (SDS) for products containing toluene (B28343) often provide LD50 and LC50 values for the solvent, they frequently list the toxicity data for this compound as "Not Available." This indicates a significant data gap in the understanding of the acute lethal effects of this compound.
Subchronic Toxicity
A key study by Chu et al. (1987) investigated the subacute and subchronic toxicity of this compound in rats. The findings from the 91-day subchronic study are summarized below.
Quantitative Subchronic Toxicity Data
| Endpoint | Species | Sex | Route of Administration | Dosage Levels (in diet) | Duration | NOAEL | LOAEL | Key Findings |
| Subchronic Toxicity | Rat (Sprague-Dawley) | Male & Female | Oral (dietary) | 0, 0.05, 0.5, 5.0, 50, 500 ppm | 91 days | 5.0 ppm (0.35 mg/kg bw/day) | 50 ppm (3.5 mg/kg bw/day) | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidney. Males were generally more susceptible.[1] |
Experimental Protocol: 91-Day Subchronic Oral Toxicity Study in Rats
The methodology employed by Chu et al. (1987) provides a framework for understanding the subchronic effects of this compound.
-
Test Animals: Groups of 15 male and 15 female Sprague-Dawley rats were used for each dose level.
-
Administration of Test Substance: this compound was administered through the diet at concentrations of 0, 0.05, 0.5, 5.0, 50, and 500 ppm for 91 consecutive days.
-
Observations:
-
Clinical Signs: Animals were observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Hematology and Clinical Chemistry: Blood samples were collected at termination for analysis of various parameters.
-
Gross Pathology and Organ Weights: At the end of the study, all animals were subjected to a complete necropsy. The weights of major organs were recorded.
-
Histopathology: Tissues from all major organs were preserved and examined microscopically.
-
Genotoxicity
The genotoxic potential of this compound has been evaluated in a bacterial reverse mutation assay (Ames test).
Quantitative Genotoxicity Data
| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |
| Ames Test | Salmonella typhimurium | With and without S9 | Not specified in abstract | Negative |
Source: Zeiger et al., 1987. Note: The full data from this study was not available in the reviewed literature.
Experimental Protocol: Salmonella Mutagenicity Test (Ames Test)
The study by Zeiger et al. (1987) was part of a large screening program and followed a preincubation modification of the standard Ames test.
-
Test Strains: Multiple strains of Salmonella typhimurium are typically used to detect different types of mutations (e.g., base-pair substitutions and frameshift mutations).
-
Metabolic Activation: The assay was conducted both in the absence and presence of an exogenous metabolic activation system (S9 fraction from the livers of Aroclor-induced rats and hamsters) to mimic mammalian metabolism.
-
Procedure: The test chemical, bacterial strains, and S9 mix (if applicable) are pre-incubated together before being plated on a minimal agar (B569324) medium.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize an essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic effect.
Carcinogenicity, Reproductive, and Developmental Toxicity
A thorough review of the available scientific literature did not yield any specific studies on the carcinogenicity, reproductive toxicity, or developmental toxicity of this compound. This represents a significant knowledge gap in the toxicological database for this compound.
Metabolism and Biotransformation
Specific metabolic pathways for this compound have not been detailed in the available literature. However, as a xenobiotic, it is expected to undergo biotransformation processes common to foreign compounds entering the body. The primary goal of metabolism is to convert lipophilic compounds into more water-soluble metabolites that can be readily excreted. This generally occurs in two phases.
Generalized Xenobiotic Biotransformation Pathway
References
An In-depth Technical Guide to the Historical Industrial Use of Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromotoluene (PBT) is a brominated aromatic compound that has been historically significant in various industrial applications, primarily for its flame-retardant properties. This technical guide provides a comprehensive overview of its industrial uses, synthesis, and toxicological profile, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Physical and Chemical Properties
This compound is a white to off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₇H₃Br₅ | [2][3] |
| Molecular Weight | 486.62 g/mol | [2][3] |
| CAS Number | 87-83-2 | [2][3] |
| Melting Point | 285-286 °C | [4] |
| Appearance | White to light yellow to light orange powder to crystal | [4] |
| Solubility | Insoluble in water | [4] |
| Stability | Stable | [4] |
Historical Industrial Applications
The primary historical and ongoing industrial application of this compound is as an additive flame retardant.[2] Its high bromine content makes it effective at inhibiting combustion in a variety of polymers.
Key Application Areas:
-
Plastics and Polymers: this compound has been widely incorporated into plastics such as polyethylene (B3416737) (PE), unsaturated polyesters, and SBR latex to meet flammability standards in various sectors, including electronics, construction, and automotive.[2][5]
-
Textiles: It has been used to impart flame resistance to textiles used in upholstery, apparel, and industrial fabrics.[2]
-
Rubber: The compound has also found use as a flame retardant in rubber formulations.[2]
Market Trends and Usage
Experimental Protocols
Synthesis of this compound
While a highly detailed, step-by-step protocol for the synthesis of this compound is not available in the public domain, the general method involves the bromination of toluene (B28343) in the presence of a catalyst. One cited method achieves a 99% yield using aluminum tribromide as a catalyst with bromine, heated for 3 hours.[3]
Generalized Synthesis Workflow:
Caption: Generalized workflow for the synthesis of this compound.
Incorporation and Evaluation in Polyethylene
The following protocol outlines a general procedure for incorporating this compound into polyethylene and evaluating its flame retardancy.
1. Compounding:
-
Dry high-density polyethylene (HDPE) pellets at 80°C for 4 hours.
-
Mechanically mix the dried HDPE pellets with the desired weight percentage of this compound powder (e.g., 10-30 wt%).
-
Melt-compound the mixture using a twin-screw extruder with a specified temperature profile (e.g., 180-220°C from hopper to die).
-
Pelletize the extruded strands.
2. Specimen Preparation:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Injection mold the pellets into specimens of desired dimensions for various tests (e.g., UL-94, LOI, cone calorimetry).
3. Flame Retardancy Testing:
-
Limiting Oxygen Index (LOI): Determine the minimum oxygen concentration required to sustain combustion of a vertically oriented specimen according to ASTM D2863.
-
UL-94 Vertical Burn Test: Classify the material's burning behavior (V-0, V-1, or V-2) based on the time it takes for the flame to extinguish after ignition, according to the UL-94 standard.
-
Cone Calorimetry: Measure the heat release rate (HRR), time to ignition (TTI), and other combustion parameters of a specimen subjected to a specific heat flux (e.g., 35 or 50 kW/m²) according to ASTM E1354.
Experimental Workflow for Flame Retardancy Evaluation:
Caption: Workflow for preparing and testing PBT-containing polyethylene.
Toxicological Profile
The toxicology of this compound is a subject of concern due to its persistence in the environment and potential for bioaccumulation.
Animal Toxicity Studies
A subchronic toxicity study in rats provides some quantitative data on the effects of dietary exposure to this compound.
| Parameter | Finding |
| No-Observed-Adverse-Effect Level (NOAEL) | 5.0 ppm in the diet (equivalent to 0.35 mg/kg body weight/day) |
| Observed Effects at Higher Doses | Mild, dose-dependent histopathological changes in the thyroid, liver, and kidney. |
Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AHR)
While direct studies on the interaction of this compound with the Aryl Hydrocarbon Receptor (AHR) are limited, this pathway is a well-established mediator of toxicity for many halogenated aromatic hydrocarbons. The AHR is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus and initiates the transcription of a battery of genes, including those involved in xenobiotic metabolism. Persistent activation of this pathway can lead to a range of toxic effects.
Hypothesized AHR Signaling Pathway for this compound:
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,3,4,5,6-PENTABROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 4. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 5. The Flame Retardancy of Polyethylene Composites: From Fundamental Concepts to Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 7. a2zmarketresearch.com [a2zmarketresearch.com]
Solubility of Pentabromotoluene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of pentabromotoluene in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, outlines standard experimental protocols for determining solubility, and presents a logical framework for solvent selection.
Introduction to this compound
This compound is a brominated flame retardant (BFR) used to inhibit or slow the spread of fire in a variety of materials. Its chemical structure, featuring a toluene (B28343) core with five bromine atom substituents, results in a high molecular weight and a nonpolar character, which are key determinants of its solubility. Understanding its solubility is crucial for its application in various industrial processes, for toxicological studies, and for professionals in drug development who may encounter similar highly halogenated compounds.
Solubility Profile of this compound
This compound is generally characterized by its low solubility in most solvents. It is insoluble in water and exhibits limited solubility in common organic solvents.[1] The dissolution of this compound is influenced by the principle of "like dissolves like," indicating a higher affinity for nonpolar, aromatic, and chlorinated solvents.
Qualitative Solubility Data
| Solvent | Solvent Type | Qualitative Solubility |
| Benzene | Aromatic | Slightly soluble[1] |
| Chloroform | Chlorinated | Slightly soluble, particularly with heating[1] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly soluble, particularly with heating[1] |
| Toluene | Aromatic | Soluble to at least 100 µg/mL |
| Water | Polar Protic | Insoluble[1] |
It is important to note that "slightly soluble" indicates that the compound does not dissolve to a significant extent under standard conditions. Heating can increase the solubility of this compound in some organic solvents, a common characteristic for solid solutes.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, standardized experimental methods must be employed. The following protocols are widely accepted for determining the solubility of solid organic compounds like this compound.
Isothermal Shake-Flask Method
The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath or shaker for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mg/L).
Isothermal Shake-Flask Method Workflow
Polythermal Method
The polythermal method involves determining the temperature at which a known concentration of the solute completely dissolves in the solvent.
Methodology:
-
Sample Preparation: A series of samples with known concentrations of this compound in the chosen solvent are prepared in sealed tubes.
-
Heating and Observation: The tubes are slowly heated in a controlled temperature bath with constant agitation. The temperature at which the last solid particle dissolves is recorded for each sample.
-
Data Analysis: A solubility curve is constructed by plotting the dissolution temperature against the concentration. This curve provides the solubility of this compound at different temperatures.
Logical Framework for Solvent Selection
The selection of an appropriate solvent for this compound is guided by its physicochemical properties. The following diagram illustrates the logical relationship between the molecular characteristics of this compound and its expected solubility behavior.
Solvent Selection Logic for this compound
Conclusion
While quantitative solubility data for this compound in organic solvents remains scarce in publicly available literature, a qualitative understanding of its behavior can be established based on its chemical structure. It is expected to have low solubility in most solvents, with a preference for nonpolar aromatic and chlorinated solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide, such as the isothermal shake-flask method, should be employed. The provided logical framework for solvent selection can aid researchers in making informed decisions for their specific applications. Further research to quantify the solubility of this compound in a broader range of organic solvents would be a valuable contribution to the scientific community.
References
In-Depth Technical Guide to the Crystalline Structure of Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystalline structure of pentabromotoluene, a compound of interest in materials science and as a reference standard. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its structural determination, offering valuable data for computational modeling, analytical method development, and further research.
Introduction
This compound (C₇H₃Br₅) is a heavily brominated aromatic compound. Understanding its three-dimensional structure at the atomic level is crucial for predicting its physical and chemical properties, its behavior in different matrices, and its potential interactions. This document summarizes the definitive crystallographic analysis of this compound as determined by single-crystal X-ray diffraction.
Crystallographic Data
The crystalline form of this compound has been determined to belong to the monoclinic space group P2₁/c.[1] The fundamental parameters of the unit cell and other relevant crystallographic data are summarized in Table 1. This information is foundational for any computational or comparative structural analysis.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical Formula | C₇H₃Br₅ |
| Formula Weight | 486.62 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.52 Å |
| b | 16.54 Å |
| c | 9.06 Å |
| β | 115.6° |
| Volume | 1152 ų |
| Z (molecules per unit cell) | 4 |
| Density | |
| Calculated Density | 2.80 g/cm³ |
| Measured Density | 2.79 g/cm³ |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.7107 Å) |
| Number of Reflections Measured | 1481 |
| Number of Independent Reflections | 1004 |
| Refinement | |
| Final R factor | 0.062 |
Molecular Structure and Geometry
The asymmetric unit of the crystal structure contains one molecule of this compound. The five bromine atoms and the methyl group are substituted on the benzene (B151609) ring. The conformation of the molecule is influenced by the steric hindrance imposed by the bulky bromine substituents, leading to some distortion from a perfectly planar aromatic ring. Key intramolecular distances and angles are presented in Tables 2 and 3, respectively.
Table 2: Selected Bond Lengths in this compound
| Bond | Length (Å) |
| C(1)-C(2) | 1.41 |
| C(2)-C(3) | 1.39 |
| C(3)-C(4) | 1.41 |
| C(4)-C(5) | 1.40 |
| C(5)-C(6) | 1.39 |
| C(6)-C(1) | 1.42 |
| C(1)-C(7) (methyl) | 1.54 |
| C(2)-Br(1) | 1.89 |
| C(3)-Br(2) | 1.90 |
| C(4)-Br(3) | 1.91 |
| C(5)-Br(4) | 1.90 |
| C(6)-Br(5) | 1.88 |
Table 3: Selected Bond Angles in this compound
| Angle | Degree (°) |
| C(6)-C(1)-C(2) | 118 |
| C(1)-C(2)-C(3) | 121 |
| C(2)-C(3)-C(4) | 120 |
| C(3)-C(4)-C(5) | 119 |
| C(4)-C(5)-C(6) | 121 |
| C(5)-C(6)-C(1) | 120 |
| C(2)-C(1)-C(7) | 122 |
| C(6)-C(1)-C(7) | 120 |
| C(1)-C(2)-Br(1) | 120 |
| C(3)-C(2)-Br(1) | 119 |
| C(1)-C(6)-Br(5) | 121 |
| C(5)-C(6)-Br(5) | 119 |
Experimental Protocols
The structural determination of this compound was achieved through single-crystal X-ray diffraction analysis. The key steps of the experimental procedure are outlined below.
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were obtained by slow evaporation from a carbon disulfide solution. Commercially available this compound was dissolved in carbon disulfide at room temperature to create a saturated solution. The solution was then allowed to evaporate slowly in a fume hood over a period of several days, resulting in the formation of well-defined, colorless crystals.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head. The diffraction data were collected using a four-circle automated diffractometer with graphite-monochromated Molybdenum Kα radiation (λ = 0.7107 Å). The unit cell parameters were determined from a least-squares refinement of the setting angles of 15 accurately centered reflections. Intensity data were collected for 1481 reflections, of which 1004 were independent and had intensities greater than two standard deviations of the background.
Structure Solution and Refinement
The crystal structure was solved using the heavy-atom method. The positions of the five bromine atoms were determined from a Patterson synthesis. Subsequent Fourier syntheses revealed the positions of the carbon atoms. The structure was then refined by a full-matrix least-squares procedure. The hydrogen atoms of the methyl group were not located in the difference Fourier map and were not included in the final refinement. The final R factor for the 1004 observed reflections was 0.062.
Visualization of the Molecular Structure
The following diagram illustrates the molecular structure of this compound with the atom numbering scheme used in the crystallographic analysis.
Caption: Molecular structure of this compound with atom numbering.
Logical Workflow of Crystal Structure Determination
The process of determining the crystalline structure of this compound follows a well-established scientific workflow, from sample preparation to final data analysis and structure validation.
Caption: Workflow for the determination of the crystal structure of this compound.
References
An In-depth Technical Guide on the Environmental Fate and Transport of Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of pentabromotoluene (PBT), a brominated flame retardant. Due to its persistence and potential for bioaccumulation, understanding the environmental behavior of PBT is crucial for assessing its ecological risks. This document summarizes key physicochemical properties, degradation pathways, and mobility in various environmental compartments, supported by detailed experimental protocols and predictive models.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Method | Citation |
| Molecular Formula | C₇H₃Br₅ | - | [1] |
| Molar Mass | 486.62 g/mol | - | [1] |
| Appearance | White crystalline powder | Visual Inspection | [1] |
| Melting Point | 285 - 286 °C | OECD 102 | [1] |
| Water Solubility | Insoluble (Estimated: 0.004 mg/L at 25°C) | OECD 105 / EPI Suite™ | [1] |
| Vapor Pressure | 1.31 x 10⁻⁶ Pa (9.8 x 10⁻⁹ mmHg) at 25°C (Estimated) | OECD 104 / EPI Suite™ | |
| Octanol-Water Partition Coefficient (log Kow) | 6.35 (Estimated) | OECD 107 / EPI Suite™ | |
| Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) | 5.53 (Estimated) | OECD 106 / EPI Suite™ | |
| Henry's Law Constant | 1.03 Pa·m³/mol (1.02 x 10⁻⁵ atm·m³/mol) at 25°C (Estimated) | EPI Suite™ |
Environmental Fate and Transport
The following sections detail the expected behavior of this compound in the environment, including its degradation and potential for accumulation.
Degradation
Abiotic Degradation
-
Photodegradation: this compound is susceptible to photodegradation. Studies involving UV irradiation have shown that it can undergo transformation to form hydroxylated products. The quantum yield for this process, which is a measure of the efficiency of a photochemical reaction, has not been experimentally determined for PBT in aqueous systems.
-
Hydrolysis: Due to its chemical structure (an aromatic compound with bromine and methyl substituents), this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9).
Biotic Degradation
Information on the biodegradation of this compound is limited. However, based on its highly brominated structure, it is expected to be resistant to rapid biodegradation. Predictive models suggest that PBT is not readily biodegradable.
Table 2: Estimated Degradation Half-Lives for this compound
| Medium | Half-Life | Method |
| Atmosphere (Photochemical Oxidation) | 11.5 days | EPI Suite™ (AOPWIN) |
| Water (Biodegradation) | Weeks to Months (Not readily biodegradable) | EPI Suite™ (BIOWIN) |
| Soil (Biodegradation) | Months to Years | EPI Suite™ (BIOWIN) |
| Sediment (Biodegradation) | Very slow (Persistent) | EPI Suite™ (BIOWIN) |
Transport and Partitioning
This compound's high octanol-water partition coefficient (log Kow) and low water solubility indicate a strong tendency to partition from water into organic phases.
-
Soil and Sediment: With a high estimated organic carbon-water partition coefficient (log Koc), PBT is expected to strongly adsorb to soil and sediment organic matter, limiting its mobility in these compartments.
-
Air: Despite its low vapor pressure, PBT can be subject to long-range atmospheric transport, likely adsorbed to particulate matter.
-
Biota: The high lipophilicity of PBT suggests a significant potential for bioaccumulation in organisms.
Table 3: Environmental Partitioning and Bioaccumulation of this compound
| Parameter | Value | Method | Citation |
| Bioaccumulation Factor (BAF) in aquatic species (log BAF) | 2.04 - 4.77 | Field Study | |
| Bioconcentration Factor (BCF) (log BCF) | 4.3 (Estimated) | EPI Suite™ (BCFBAF) |
Experimental Protocols
Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable determination of the environmental fate and transport parameters of chemicals like this compound.
Physicochemical Properties
-
Vapor Pressure (OECD 104): For a substance with low volatility like PBT, methods such as the gas saturation method or effusion methods would be appropriate.[2] The gas saturation method involves passing a stream of inert gas over the substance at a known temperature and flow rate and measuring the amount of substance transported.
-
Octanol-Water Partition Coefficient (OECD 107/117): The shake-flask method (OECD 107) is suitable for substances with log Kow values up to 4.[3][4][5] For a highly hydrophobic compound like PBT, the HPLC method (OECD 117) or the slow-stirring method (OECD 123) would be more appropriate to avoid the formation of micro-emulsions.[6]
-
Soil Adsorption/Desorption (OECD 106): The batch equilibrium method is used to determine the adsorption of PBT to different soil types.[7][8][9][10][11] A solution of PBT is equilibrated with a soil sample, and the concentration of PBT remaining in the solution is measured to determine the amount adsorbed.
Degradation Studies
-
Hydrolysis (OECD 111): To assess the abiotic hydrolysis of PBT, sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are treated with the compound and incubated in the dark at a constant temperature.[12][13][14][15][16] Samples are analyzed at various time points to determine the rate of degradation.
-
Ready Biodegradability (OECD 301/310): A variety of methods can be used to assess ready biodegradability.[17][18][19][20][21][22][23][24][25][26] For a poorly soluble substance like PBT, methods that measure CO₂ evolution (e.g., OECD 301B, OECD 310) are suitable. These tests involve incubating the test substance with a microbial inoculum (e.g., from activated sludge) and measuring the amount of CO₂ produced over 28 days.
Bioaccumulation
-
Bioaccumulation in Fish (OECD 305): This guideline provides methods for determining the bioconcentration factor (BCF) through aqueous exposure and the biomagnification factor (BMF) through dietary exposure.[1][27][28][29][30] Fish are exposed to PBT in a flow-through system, and the concentration of the substance in the fish tissue is measured over time during both an uptake and a depuration phase.
Analytical Methodology
The analysis of this compound in environmental matrices typically involves extraction followed by chromatographic separation and detection.
-
Sample Preparation:
-
Water: Liquid-liquid extraction with a non-polar solvent (e.g., hexane, dichloromethane) or solid-phase extraction (SPE) using a C18 cartridge.
-
Soil/Sediment: Soxhlet extraction or pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., hexane/acetone).
-
Biota: Homogenization of the tissue followed by extraction with an organic solvent and lipid removal (e.g., via gel permeation chromatography or acid digestion).
-
-
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the analysis of PBT. A gas chromatograph separates PBT from other compounds in the sample, and a mass spectrometer provides sensitive and selective detection and quantification.
-
Visualizations
Caption: Environmental fate and transport pathways of this compound.
Caption: Partitioning behavior of this compound in the environment.
Caption: General analytical workflow for the determination of this compound.
References
- 1. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 5. biotecnologiebt.it [biotecnologiebt.it]
- 6. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 7. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 8. oecd.org [oecd.org]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. APPENDIX C: MEASUREMENT OF SORPTION (Kd) - ECETOC [ecetoc.org]
- 11. OECD 106 - Phytosafe [phytosafe.com]
- 12. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 13. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 17. Test No. 310: Ready Biodegradability - CO2 in sealed vessels (Headspace Test) - Tox Lab [toxlab.co]
- 18. OECD 310 - Ready Biodegradation - CO2 - Situ Biosciences [situbiosciences.com]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 21. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 22. OECD 301B - Biodegradation Test - CO2 Evolution - Situ Biosciences [situbiosciences.com]
- 23. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 24. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 25. oecd.org [oecd.org]
- 26. OECD 310: Ready Biodegradability Headspace Test [aropha.com]
- 27. catalog.labcorp.com [catalog.labcorp.com]
- 28. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 29. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 30. oecd.org [oecd.org]
Bioaccumulation Potential of Pentabromotoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the bioaccumulation potential of pentabromotoluene (PBT), a brominated flame retardant. Due to its persistence and lipophilicity, PBT has the potential to accumulate in living organisms, posing risks to both wildlife and human health. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visual representations of relevant biological and experimental processes.
Physicochemical Properties
The bioaccumulation potential of a chemical is significantly influenced by its physicochemical properties. This compound is a solid, white crystalline powder with very low volatility and is practically insoluble in water.[1][2][3] A key parameter for assessing bioaccumulation is the octanol-water partition coefficient (log Kₒw), which indicates a substance's lipophilicity. While no experimental log Kₒw value for this compound is readily available in the peer-reviewed literature, a predicted value has been generated using the US EPA's EPI Suite™ software, a widely recognized quantitative structure-activity relationship (QSAR) model.[4][5]
| Property | Value | Source |
| Molecular Formula | C₇H₃Br₅ | [3] |
| Molecular Weight | 486.62 g/mol | [3] |
| Melting Point | 285-286 °C | [2][3] |
| Water Solubility | Insoluble | [2][3] |
| log Kₒw (Predicted) | 6.87 | US EPA EPI Suite™ |
Bioaccumulation Data
The bioaccumulation of this compound has been investigated in both aquatic and terrestrial ecosystems. The available data, primarily in the form of Bioaccumulation Factors (BAFs) and a Biomagnification Factor (BMF), are summarized below. It is important to note that no experimental Bioconcentration Factor (BCF) data for this compound have been found in the reviewed literature, representing a significant data gap.
| Parameter | Organism/Food Chain | Value | Study |
| log BAF | Aquatic species (various) | 2.04 - 4.77 | --INVALID-LINK-- |
| BMF | Weasel (muscle) / Mouse | 27.9 | Wang et al., 2022 |
Note: The log BAF range is from a study that analyzed various aquatic species in a contaminated pond. The BMF value is from a terrestrial food chain study in a grassland ecosystem.
Experimental Protocols
Bioaccumulation Factor (BAF) in Aquatic Biota
The following protocol is a summary of the methodology employed in the study by Zhang et al. (2010), which investigated the bioaccumulation of PBT in an aquatic food web at an e-waste recycling site in South China.
1. Sample Collection:
-
A variety of aquatic organisms, including invertebrates (e.g., snails, mussels) and fish, were collected from a pond impacted by e-waste recycling activities.
-
Water samples were also collected from the same location to determine the ambient concentration of PBT.
2. Sample Preparation and Extraction:
-
The collected organisms were identified, and tissue samples (e.g., muscle, whole body) were dissected and homogenized.
-
A specific weight of the homogenized tissue was mixed with a drying agent (e.g., anhydrous sodium sulfate).
-
The mixture was then subjected to solvent extraction, typically using a Soxhlet apparatus with a non-polar solvent like hexane (B92381) or a mixture of hexane and dichloromethane, to extract the lipophilic compounds, including PBT.
3. Cleanup and Fractionation:
-
The resulting extract was concentrated and subjected to a cleanup procedure to remove interfering compounds such as lipids.
-
This often involves gel permeation chromatography (GPC) followed by column chromatography using materials like silica (B1680970) gel or Florisil.
4. Instrumental Analysis:
-
The final, cleaned extract was analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the concentration of this compound.
-
The concentration in the biota is typically expressed in nanograms per gram of lipid weight (ng/g lw) to normalize for differences in the fat content of different species.
5. BAF Calculation:
-
The Bioaccumulation Factor (BAF) is calculated as the ratio of the concentration of PBT in the organism (Cₒ) to the concentration of PBT in the surrounding water (Cₒ), at steady state.
-
BAF = Cₒ / Cₒ
-
Biomagnification Factor (BMF) in a Terrestrial Food Chain
The following protocol is based on the methodology described in the study by Wang et al. (2022), which determined the BMF of PBT in a weasel-mouse food chain in a grassland ecosystem in Inner Mongolia, China.[6]
1. Sample Collection:
-
Samples of the predator species (weasel, Mustela sibirica) and their primary prey (mouse, Mus musculus) were collected from the Xilingol grassland.
-
Muscle tissue was collected from both predator and prey for analysis.
2. Sample Preparation and Analysis:
-
The muscle tissue samples were freeze-dried and ground into a fine powder.
-
A specific amount of the powdered tissue was extracted using accelerated solvent extraction (ASE) with a mixture of n-hexane and dichloromethane.
-
The extract was concentrated and cleaned up using a multi-layer silica gel column to remove interfering substances.
-
The final extract was analyzed using gas chromatography coupled with a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity in quantifying PBT.
3. BMF Calculation:
-
The Biomagnification Factor (BMF) was calculated as the ratio of the lipid-normalized concentration of PBT in the predator (weasel) to that in its prey (mouse).
-
BMF = C_predator / C_prey
-
Putative Metabolic Pathway
Specific studies on the metabolism of this compound are limited. However, based on the known metabolic pathways of other brominated aromatic compounds and flame retardants, a putative metabolic pathway can be proposed. The primary route of metabolism is expected to be oxidation mediated by cytochrome P450 (CYP) enzymes, followed by conjugation reactions.
Phase I Metabolism (Oxidation):
-
Hydroxylation: The initial and most probable metabolic step is the hydroxylation of the aromatic ring or the methyl group, catalyzed by CYP enzymes (e.g., CYP2B6, CYP3A4). This reaction introduces a hydroxyl group (-OH), increasing the polarity of the molecule. This can result in the formation of various hydroxylated PBT metabolites (OH-PBTs).
-
Debromination: Reductive or oxidative debromination, also potentially mediated by CYP enzymes, can occur, leading to the formation of less brominated toluene (B28343) congeners.
Phase II Metabolism (Conjugation):
-
The hydroxylated metabolites formed in Phase I can undergo conjugation with endogenous molecules such as glucuronic acid (catalyzed by UDP-glucuronosyltransferases, UGTs) or sulfate (B86663) (catalyzed by sulfotransferases, SULTs).
-
These conjugation reactions further increase the water solubility of the metabolites, facilitating their excretion from the body.
Conclusion
The available data indicate that this compound has a significant potential for bioaccumulation, as evidenced by the reported log BAF values in aquatic organisms and a high BMF in a terrestrial food chain. The high predicted log Kₒw further supports its lipophilic nature and tendency to partition into biological tissues. However, a significant data gap exists regarding its bioconcentration factor (BCF). Furthermore, while a putative metabolic pathway can be proposed based on related compounds, specific studies on the biotransformation of this compound are needed to fully understand its fate in organisms and the potential toxicity of its metabolites. Further research is warranted to fill these data gaps and provide a more complete risk assessment for this persistent environmental contaminant.
References
- 1. 4-Bromotoluene | C7H7Br | CID 7805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. epa.gov [epa.gov]
- 6. Bioaccumulative characteristics of tetrabromobisphenol A and hexabromocyclododecanes in multi-tissues of prey and predator fish from an e-waste site, South China - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Degradation Pathways of Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentabromotoluene (PBT) is a brominated flame retardant (BFR) of environmental concern due to its persistence and potential for bioaccumulation. Understanding its degradation pathways is crucial for assessing its environmental fate and developing remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the abiotic and potential biotic degradation pathways of PBT. While research on PBT degradation is limited, this guide synthesizes available data on its photodegradation and extrapolates potential microbial degradation mechanisms based on studies of structurally similar brominated aromatic compounds. This document summarizes quantitative data, outlines experimental protocols, and provides visualizations of the degradation pathways to serve as a valuable resource for researchers in environmental science and toxicology.
Introduction
This compound (C₇H₃Br₅) is an organobromine compound used as a flame retardant in a variety of consumer and industrial products. Its chemical structure, consisting of a toluene (B28343) molecule with five bromine substituents, contributes to its effectiveness in fire prevention but also to its environmental persistence. Like other brominated flame retardants, PBT is subject to long-range environmental transport and has been detected in various environmental matrices. The degradation of PBT can occur through abiotic and biotic processes, leading to the formation of various transformation products. This guide details the known and hypothesized pathways of PBT degradation.
Abiotic Degradation of this compound
The primary abiotic degradation pathway for this compound is photodegradation, driven by exposure to ultraviolet (UV) radiation.
Photodegradation Pathway
Under UV irradiation, PBT undergoes sequential reductive debromination, where bromine atoms are replaced by hydrogen atoms. This process leads to the formation of less brominated toluenes. Additionally, hydroxylated transformation products can be formed. The initial and key steps of this process are outlined below.
Key Transformation Products:
-
Tetrabromotoluenes
-
Tribromotoluenes
-
Hydroxylated brominated toluenes
-
Brominated diphenols (in the case of related compounds like HBB)
The degradation rate generally decreases as the degree of bromination decreases.
Quantitative Data on Photodegradation
The photodegradation of PBT follows pseudo-first-order kinetics. The degradation rate is influenced by factors such as the wavelength of light, the solvent, and the initial concentration of PBT.
| Parameter | Condition | Value | Reference |
| Rate Constant (k) | 180-400 nm UV light in n-hexane | 0.1796 min⁻¹ | [1] |
| 334-365 nm UV light in n-hexane | 0.0287 min⁻¹ | [1] | |
| 400-700 nm visible light in n-hexane | 0.0058 min⁻¹ | [1] | |
| Half-life (t½) | 180-400 nm UV light in n-hexane | 3.85 min | [1] |
| 334-365 nm UV light in n-hexane | 24.15 min | [1] | |
| 400-700 nm visible light in n-hexane | 120.40 min | [1] |
Experimental Protocol for Photodegradation Studies
A general protocol for studying the photodegradation of PBT is as follows:
-
Sample Preparation: Prepare a solution of PBT in a suitable organic solvent (e.g., n-hexane, acetone, toluene) at a known concentration.
-
Irradiation: Place the solution in a quartz reactor and irradiate with a UV lamp of a specific wavelength range (e.g., 180-400 nm or 334-365 nm). Maintain a constant temperature.
-
Sampling: Withdraw aliquots of the solution at regular time intervals.
-
Analysis: Analyze the concentration of PBT and its degradation products in the samples using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Determine the degradation kinetics by plotting the concentration of PBT versus time and fitting the data to a kinetic model (e.g., pseudo-first-order).
Biotic Degradation of this compound (Hypothesized)
Specific studies on the microbial degradation of this compound are currently lacking in scientific literature. However, based on the degradation of other brominated aromatic compounds and the parent compound toluene, potential biotic degradation pathways can be hypothesized. These pathways likely involve initial debromination followed by cleavage of the aromatic ring.
Hypothesized Anaerobic Degradation Pathway
Under anaerobic conditions, the most probable initial step is reductive debromination, where bromine atoms are sequentially removed. This process is mediated by dehalogenase enzymes found in various anaerobic bacteria. The resulting, less-brominated toluenes are then more susceptible to further degradation.
Key Microbial Processes:
-
Reductive Dehalogenation: The removal of bromine atoms, with the brominated compound serving as an electron acceptor.
-
Ring Cleavage: The breaking of the aromatic ring of the debrominated toluene, leading to simpler organic compounds that can be utilized by microorganisms for energy.
Potential Microorganisms:
-
Dehalococcoides species, known for their ability to reductively dehalogenate a wide range of halogenated compounds.
-
Other anaerobic bacteria capable of dehalogenation.
References
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Pentabromotoluene
Introduction
Pentabromotoluene (PBT) is a brominated flame retardant (BFR) used in a variety of consumer and industrial products to reduce their flammability.[1] Due to its persistence, potential for bioaccumulation, and suspected toxicity, there is a growing need for sensitive and reliable analytical methods to monitor its presence in various environmental matrices. These application notes provide detailed protocols for the detection and quantification of this compound in environmental samples, targeting researchers, scientists, and professionals in drug development and environmental monitoring. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
The choice of analytical method for this compound detection largely depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is a widely used and robust technique for the analysis of semi-volatile organic compounds like PBT.[2] LC-MS/MS offers an alternative for thermally labile compounds and can provide excellent sensitivity and selectivity.[3][4]
Key Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that separates volatile and semi-volatile compounds in the gas phase followed by detection using a mass spectrometer. It is a well-established method for the analysis of many BFRs.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method separates compounds in the liquid phase and uses two stages of mass analysis to provide high selectivity and sensitivity, particularly for polar and thermally unstable compounds.[5]
Quantitative Data Summary
The following table summarizes typical performance data for the analytical methods described. It is important to note that these values can vary depending on the specific instrument, matrix, and experimental conditions. Method validation should be performed in the laboratory to determine the actual performance characteristics.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) |
| GC-MS | Soil/Sediment | 0.001 - 0.005 µg/g[6] | 0.003 - 0.015 µg/g | 80 - 115% |
| Water | 0.1 µg/L[6] | 0.3 µg/L | 70 - 120%[6] | |
| LC-MS/MS | Water | 0.01 - 0.06 µg/L[7] | 0.03 - 0.18 µg/L | 80 - 110%[2] |
| Biota | ~0.02 µg/kg | ~0.05 µg/kg[2] | 80 - 120%[2] |
Note: Data for PBT is limited; values are based on reported data for similar brominated flame retardants and general method performance for persistent organic pollutants.
Experimental Protocols
Protocol 1: Analysis of this compound in Soil and Sediment by GC-MS
This protocol details the extraction and analysis of PBT from solid matrices.
1. Sample Preparation: Soxhlet Extraction
-
Homogenization: Air-dry the soil or sediment sample to a constant weight and homogenize by grinding and sieving.
-
Extraction:
-
Place approximately 10-20 g of the homogenized sample into a cellulose (B213188) extraction thimble.
-
Add a known amount of a suitable surrogate standard (e.g., a 13C-labeled PBT) to the thimble for recovery assessment.
-
Place the thimble into a Soxhlet extractor.
-
Add 250 mL of a 1:1 (v/v) mixture of hexane (B92381) and acetone (B3395972) to a round-bottom flask.
-
Extract the sample for 18-24 hours at a rate of 4-6 cycles per hour.
-
-
Concentration and Clean-up:
-
After extraction, allow the solvent to cool and then concentrate the extract to approximately 5 mL using a rotary evaporator.
-
The extract can be cleaned up using a multi-layer silica (B1680970) gel column to remove interfering substances. Elute the PBT fraction with an appropriate solvent mixture, such as hexane:dichloromethane (B109758).
-
Further concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Add a known amount of an internal standard (e.g., a deuterated polycyclic aromatic hydrocarbon) just prior to analysis.
-
2. GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 10 min.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 486, 407, 328 - specific ions should be confirmed from a standard).
-
3. Quality Control
-
Analyze a method blank, a matrix spike, and a matrix spike duplicate with each batch of samples.
-
The recovery of the surrogate standard should be within 70-130%.
Protocol 2: Analysis of this compound in Water by LC-MS/MS
This protocol is suitable for the determination of PBT in aqueous samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Pass the pre-treated water sample (e.g., 500 mL) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Elution:
-
After loading, dry the cartridge under vacuum for 30 minutes.
-
Elute the retained analytes with 10 mL of a suitable organic solvent, such as acetonitrile (B52724) or a mixture of dichloromethane and hexane.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 0.5 mL) of the initial mobile phase.
-
Add the internal standard.
-
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ion transitions for this compound.
-
3. Quality Control
-
Run procedural blanks and spiked samples to assess background contamination and matrix effects.
-
Monitor the recovery of the surrogate standard.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Pentabromotoluene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust method for the identification and quantification of Pentabromotoluene (PBT) in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a brominated flame retardant (BFR), has been utilized in a range of consumer and industrial products to reduce flammability.[1][2] Due to its potential for environmental persistence and bioaccumulation, a sensitive and specific analytical method is crucial for monitoring its presence. This document provides a comprehensive protocol, including sample preparation, GC-MS instrument parameters, and expected analytical results.
Introduction
This compound (CAS 87-83-2) is a synthetic organobromine compound with the molecular formula C₇H₃Br₅.[2] It is employed as an additive flame retardant in materials such as textiles, plastics, and rubber.[1][2] The analysis of PBT presents challenges due to its high boiling point and potential for thermal degradation. Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers the necessary selectivity and sensitivity for the determination of PBT in complex mixtures. This method is applicable for the analysis of PBT in environmental samples and as an analytical reference standard.[1]
Experimental Protocol
Sample Preparation
The sample preparation procedure should be tailored to the specific matrix. A general workflow for solid samples is outlined below.
a. Extraction:
-
Weigh approximately 1-5 grams of the homogenized sample into an extraction thimble.
-
Add an appropriate surrogate internal standard to assess extraction efficiency.
-
Perform Soxhlet extraction for 16-24 hours using a suitable solvent such as a hexane (B92381)/acetone mixture (1:1, v/v) or dichloromethane. Pressurized liquid extraction (PLE) can also be employed as a faster alternative.
b. Clean-up:
-
Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.
-
Perform a clean-up step to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
Elute the PBT from the SPE cartridge with a non-polar solvent like hexane or a slightly more polar solvent mixture like hexane/dichloromethane.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard for quantification just prior to GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole) is recommended.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 - 280 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 minRamp 1: 15°C/min to 250°CRamp 2: 10°C/min to 315°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 - 250 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Solvent Delay | 5 - 7 minutes |
Data Presentation
Quantitative Analysis
For quantitative analysis, Selected Ion Monitoring (SIM) mode is preferred due to its higher sensitivity and selectivity. The choice of ions to monitor is based on the mass spectrum of this compound. The molecular ion (M+) and characteristic fragment ions should be selected. The molecular weight of this compound is 486.62 g/mol .[1][2] Due to the isotopic pattern of bromine, the mass spectrum will exhibit a characteristic cluster of peaks for the molecular ion and bromine-containing fragments.
Table 2: Predicted Quantitative and Qualitative Ions for this compound
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | To be determined experimentally | 486 (M+) | 488 (M+2) | 407 ([M-Br]+) |
| 328 ([M-2Br]+) | 484 (M-2) |
Note: The exact retention time and the most abundant fragment ions should be determined by injecting a pure standard of this compound under the specified GC-MS conditions. For highly brominated compounds, the [M-Br₂]⁺ fragment can sometimes be more intense than the molecular ion.
Method Performance
Table 3: Expected Method Performance Characteristics
| Parameter | Expected Value |
| Limit of Detection (LOD) | Low ng/L to µg/L range |
| Limit of Quantification (LOQ) | Low ng/L to µg/L range |
| Linearity (R²) | ≥ 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 80 - 120% |
Note: These are typical performance characteristics and should be established during method validation in the specific laboratory and for the matrix of interest.
Experimental Workflow
Caption: Workflow for this compound Analysis by GC-MS.
Discussion
The presented GC-MS method provides a reliable approach for the analysis of this compound. The choice of a DB-5ms column or a similar non-polar column is suitable for the separation of brominated aromatic compounds. The temperature program is designed to ensure the elution of the high-boiling PBT while minimizing on-column degradation. The use of splitless injection enhances the sensitivity of the method, which is crucial for trace-level analysis.
For mass spectrometric detection, monitoring the molecular ion cluster around m/z 486 is the most specific approach for identification. However, due to potential in-source fragmentation, monitoring characteristic fragment ions such as [M-Br]⁺ and [M-2Br]⁺ is also recommended for confirmation and can be advantageous for quantification if they are more intense.
Method validation should be performed according to established guidelines to ensure the reliability of the data. This includes the determination of the linear range, LOD, LOQ, precision, and accuracy. The use of isotopically labeled internal standards is recommended for the most accurate quantification, as it compensates for matrix effects and variations in sample preparation and instrument response.
Conclusion
This application note provides a detailed protocol for the analysis of this compound by GC-MS. The method is sensitive, specific, and applicable to various sample matrices after appropriate sample preparation. By following this protocol, researchers and scientists can accurately identify and quantify this compound, contributing to a better understanding of its environmental fate and potential human exposure.
References
Application Notes and Protocols for the Extraction of Pentabromotoluene from Environmental Samples
Introduction
Pentabromotoluene (PBT) is a brominated flame retardant (BFR) that has been used in various consumer and industrial products to reduce their flammability. Due to its persistence, potential for bioaccumulation, and toxicological concerns, monitoring its presence in environmental matrices is of significant importance.[1] PBT is often analyzed alongside other BFRs, such as polybrominated diphenyl ethers (PBDEs) and novel brominated flame retardants (NBFRs).[2][3] These application notes provide detailed protocols for the extraction of PBT from solid environmental samples like soil and sediment, and from aqueous samples. The subsequent cleanup and analysis are also briefly described.
Common Extraction Techniques
Several techniques are employed for the extraction of PBT and other BFRs from environmental samples. The choice of method depends on the sample matrix, available equipment, and desired analytical performance.
-
For Solid Samples (Soil, Sediment, Sludge):
-
Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses elevated temperatures and pressures to achieve rapid and efficient extractions with reduced solvent consumption.[4][5] A selective PLE (S-PLE) method combines extraction and cleanup into a single step.[2]
-
Soxhlet Extraction: A classic and robust method that serves as a benchmark for other techniques due to its high extraction yields and good repeatability.[4][6] However, it is time-consuming and requires large volumes of solvent.[7]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.[4]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, accelerating the extraction process.[4]
-
-
For Water Samples:
-
Solid-Phase Extraction (SPE): The most common technique for extracting BFRs from water.[4] It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analytes, which are later eluted with a small volume of solvent.
-
Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.[4] Its main disadvantages are high solvent consumption and the potential for emulsion formation.[4]
-
Experimental Protocols
Protocol 1: Selective Pressurized Liquid Extraction (S-PLE) of PBT from Soil and Sediment
This method combines extraction and cleanup in a single automated step, reducing sample handling time and solvent usage.[2] It is highly effective for the simultaneous analysis of PBT, PBDEs, and other NBFRs.[2][3]
Materials:
-
Pressurized Liquid Extraction (PLE/ASE) system
-
33 mL stainless steel extraction cells
-
Cellulose (B213188) filters
-
Solvents: Hexane (B92381), Dichloromethane (DCM)
-
Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Hydromatrix®, Activated Florisil, Acid Silica (B1680970) (e.g., 10% w/w H₂SO₄), Activated Copper powder
-
Internal/Surrogate standards (e.g., ¹³C-labeled PBDEs)
Procedure:
-
Sample Preparation:
-
Air-dry the soil/sediment sample and sieve to remove large debris.
-
Homogenize the sample by grinding.
-
Accurately weigh approximately 3 g of the homogenized sample and mix it with 2 g of Na₂SO₄ and 1 g of Hydromatrix to ensure dryness and dispersibility.[2]
-
-
Extraction Cell Packing:
-
Pack the 33 mL PLE cell in the following order from bottom to top[2][3]:
-
One cellulose filter
-
3 g activated Florisil (for cleanup)
-
6 g acid silica (10% w/w, for cleanup)
-
3 g anhydrous Na₂SO₄ (to remove residual moisture)
-
A second cellulose filter
-
2 g activated copper powder (for sulfur removal)
-
The prepared soil sample (from step 1)
-
-
-
PLE System Parameters:
-
Extract Collection and Post-Treatment:
-
Collect the extract in a glass vial.
-
Spike with a recovery standard.
-
Concentrate the extract to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
The extract is now ready for instrumental analysis by GC-MS.
-
Protocol 2: Soxhlet Extraction of PBT from Soil and Sediment
This is a conventional but highly effective method for exhaustive extraction. It is often used to validate the efficiency of newer methods like PLE.[4]
Materials:
-
Soxhlet extraction apparatus (round-bottom flask, extractor, condenser)
-
Heating mantle
-
Cellulose extraction thimbles
-
Solvents: Acetone, n-Hexane, Dichloromethane (DCM)
-
Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), Activated Copper powder
-
Internal/Surrogate standards
Procedure:
-
Sample Preparation:
-
Extraction:
-
Place the thimble into the Soxhlet extractor.
-
Add the extraction solvent to the round-bottom flask. A common solvent mixture for BFRs is acetone/n-hexane (1:1 v/v) or DCM.[4][9]
-
Assemble the Soxhlet apparatus and heat the flask using a heating mantle.
-
Extract the sample for 6 to 24 hours, ensuring a cycle rate of 4-6 cycles per hour.[6][9]
-
-
Extract Concentration:
-
After extraction, allow the apparatus to cool.
-
Concentrate the extract using a rotary evaporator to a small volume (approx. 5-10 mL).
-
Perform a solvent exchange to hexane if necessary.
-
-
Cleanup (Required):
-
The raw extract from this method requires cleanup to remove co-extracted interferences (e.g., lipids, humic acids). Proceed to the "General Extract Cleanup Protocol".
-
Protocol 3: Solid-Phase Extraction (SPE) of PBT from Water Samples
SPE is a widely used technique for isolating and concentrating organic pollutants from aqueous matrices.[4]
Materials:
-
SPE cartridges (e.g., C18, HLB)
-
SPE vacuum manifold
-
Solvents: Methanol, Dichloromethane (DCM), n-Hexane, Deionized water
-
Glass fiber filters
-
Internal/Surrogate standards
Procedure:
-
Sample Preparation:
-
Filter the water sample (typically 1 L) through a glass fiber filter to remove suspended solids.
-
Adjust the pH of the sample if required by the specific method.
-
Spike the sample with internal/surrogate standards.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge sequentially with:
-
5-10 mL of Dichloromethane
-
5-10 mL of Methanol
-
5-10 mL of Deionized water
-
-
Do not allow the cartridge to go dry after the final water wash.
-
-
Sample Loading:
-
Pass the entire water sample through the conditioned SPE cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
-
Cartridge Washing:
-
After loading, wash the cartridge with a small volume of deionized water or a water/methanol mixture to remove polar interferences.
-
Dry the cartridge thoroughly by drawing air or nitrogen through it for 30-60 minutes.
-
-
Elution:
-
Elute the retained analytes (including PBT) from the cartridge by passing a small volume of an appropriate organic solvent. Elution can be done with 5-10 mL of DCM, followed by 5-10 mL of hexane.[8]
-
Collect the eluate in a collection tube.
-
-
Extract Post-Treatment:
-
Dry the eluate by passing it through a small column of anhydrous Na₂SO₄.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for instrumental analysis.
-
General Extract Cleanup Protocol (Post-Soxhlet or other methods)
Crude extracts often contain co-extracted substances that can interfere with GC-MS analysis. A multi-layer silica gel column is a common and effective cleanup method.
Materials:
-
Glass chromatography column
-
Glass wool
-
Reagents: Activated Silica Gel, Acid Silica (44% w/w H₂SO₄), Base Silica, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Solvents: n-Hexane, Dichloromethane (DCM)
Procedure:
-
Column Packing:
-
Insert a plug of glass wool at the bottom of the chromatography column.
-
Pack the column from bottom to top with layers of:
-
1 g Anhydrous Na₂SO₄
-
8 g Acid Silica (44% w/w)
-
2 cm Silica Gel
-
5 cm Alkalinized Silica
-
Another layer of anhydrous Na₂SO₄ at the top[8]
-
-
Pre-elute the column with n-hexane.
-
-
Sample Loading and Elution:
-
Load the concentrated extract (from Soxhlet, etc.) onto the top of the column.
-
Elute the column with a solvent mixture such as n-hexane/DCM. PBT and other BFRs are typically found in the second fraction eluted with a more polar solvent mixture (e.g., 70 mL of DCM).[8]
-
Collect the appropriate fraction(s).
-
-
Final Concentration:
-
Concentrate the cleaned extract to the final volume (1 mL) for analysis.
-
Data Presentation
Table 1: Recovery of Selected BFRs using Selective Pressurized Liquid Extraction (S-PLE)
| Compound | Spiking Level | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound (PBT) | LCS¹ | 102 | 6 |
| This compound (PBT) | Matrix Spike² | 85 | 4 |
| Pentabromoethylbenzene (PBEB) | LCS¹ | 101 | 5 |
| Pentabromoethylbenzene (PBEB) | Matrix Spike² | 96 | 10 |
| Hexabromobenzene (B166198) (HBB) | LCS¹ | 104 | 2 |
| Hexabromobenzene (HBB) | Matrix Spike² | 90 | 8 |
| ¹³C-BDE-47 (Surrogate) | - | 104 | 9 |
| ¹³C-BDE-209 (Surrogate) | - | 107 | 32 |
Data sourced from a study on the S-PLE of BFRs from soil and dust.[3] ¹LCS: Laboratory Control Spike. ²Matrix Spike: Spike added to an environmental sample matrix.
Table 2: Example GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7000 Series or equivalent[3] |
| Column | DB-5MS (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm |
| Injector | Split/Splitless or PTV |
| Injection Volume | 1-2 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium |
| Oven Program | 100 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min |
| Mass Spectrometer | Triple Quadrupole (MS/MS) or High-Resolution MS[3] |
| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI)[4] |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Visualizations
Caption: General workflow for the extraction and analysis of PBT from environmental samples.
Caption: Layered composition of a selective pressurized liquid extraction (S-PLE) cell.
References
- 1. Presence and partitioning properties of the flame retardants this compound, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 2. Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Quantification of Pentabromotoluene in Soil and Sediment: An Application Note
Introduction
Pentabromotoluene (PBT) is a brominated flame retardant (BFR) used to reduce the flammability of various materials, including textiles, plastics, and electronics.[1][2][3] Due to its persistence in the environment and potential for bioaccumulation, there is a growing need for sensitive and reliable methods to quantify its presence in environmental matrices such as soil and sediment. This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in soil and sediment samples using gas chromatography-mass spectrometry (GC-MS). The methodologies presented are adapted from established protocols for similar polybrominated compounds, such as polybrominated diphenyl ethers (PBDEs).[4][5][6][7]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C₇H₃Br₅ | [1] |
| Molar Mass | 486.62 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 290 °C | [1] |
| Water Solubility | Insoluble | [1][3][8] |
| Log Kow | Not explicitly found, but expected to be high due to its structure |
The high melting point and insolubility in water indicate that PBT is a persistent and lipophilic compound, likely to adsorb to soil and sediment particles.
Experimental Protocols
This section details the step-by-step procedures for the analysis of this compound in soil and sediment samples.
Sample Preparation and Extraction
Proper sample preparation is critical for accurate quantification. The goal is to efficiently extract PBT from the solid matrix while minimizing co-extraction of interfering substances. Pressurized Liquid Extraction (PLE) is a highly efficient method for this purpose.[7][9][10]
Protocol: Pressurized Liquid Extraction (PLE)
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Extraction Cell Preparation: Mix 5 grams of the homogenized sample with a drying agent like diatomaceous earth or anhydrous sodium sulfate.
-
Spiking: Spike the sample with a surrogate internal standard (e.g., ¹³C-labeled PBDE) to monitor extraction efficiency and recovery.
-
PLE Conditions:
-
Extract Collection: Collect the extract in a clean glass vial.
-
Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Extract Cleanup
The crude extract may contain lipids and other organic matter that can interfere with GC-MS analysis. A cleanup step using solid-phase extraction (SPE) with Florisil or a multi-layer silica (B1680970) gel column is recommended.[4][9][11]
Protocol: Solid-Phase Extraction (SPE) Cleanup
-
Column Preparation: Pack a glass chromatography column with activated Florisil or a multi-layer silica gel (e.g., acidified silica, neutral silica, and basic silica).
-
Sample Loading: Load the concentrated extract onto the top of the column.
-
Elution:
-
Elute interfering compounds with a non-polar solvent like n-hexane.
-
Elute the PBT fraction with a solvent of moderate polarity, such as a mixture of n-hexane and dichloromethane. The exact solvent composition and volume should be optimized based on the specific sorbent used.
-
-
Final Concentration: Collect the PBT fraction and concentrate it to a final volume of 100 µL under a gentle stream of nitrogen. Add an injection internal standard (e.g., a different ¹³C-labeled PBDE congener) prior to GC-MS analysis.
Instrumental Analysis: GC-MS
Gas chromatography coupled with mass spectrometry is the preferred technique for the quantification of PBT due to its high sensitivity and selectivity.[4][7][12]
GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) or Electron Capture Negative Ionization (ECNI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) for this compound:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 486 | 484 | 488 |
| ¹³C-Pentabromotoluene (Internal Standard) | 498 | 496 | 500 |
Note: The specific ions should be confirmed by analyzing a pure standard of this compound.
Data Presentation
The following tables present hypothetical quantitative data for this compound in soil and sediment samples from different locations. This data is for illustrative purposes and is based on typical concentration ranges observed for other brominated flame retardants in environmental samples.[13][14][15]
Table 1: this compound Concentrations in Soil Samples
| Sample ID | Location | PBT Concentration (ng/g dry weight) | Recovery of Surrogate (%) |
| S-01 | Industrial Area | 15.2 | 95 |
| S-02 | Urban Park | 3.8 | 92 |
| S-03 | Agricultural Field | 1.1 | 98 |
| S-04 | E-waste Recycling Site | 125.6 | 88 |
| S-05 | Background Reference | < 0.5 | 96 |
Table 2: this compound Concentrations in Sediment Samples
| Sample ID | Location | PBT Concentration (ng/g dry weight) | Recovery of Surrogate (%) |
| SD-01 | River near Industrial Outfall | 25.7 | 91 |
| SD-02 | Lake in Urban Area | 8.9 | 94 |
| SD-03 | Coastal Marine Sediment | 2.3 | 97 |
| SD-04 | River downstream of E-waste Site | 210.3 | 85 |
| SD-05 | Pristine Lake Sediment | < 0.5 | 99 |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound in soil and sediment.
Caption: Overall experimental workflow for the quantification of this compound.
Caption: Logical relationships of key analytical steps.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. 2,3,4,5,6-PENTABROMOTOLUENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. agilent.com [agilent.com]
- 5. epa.gov [epa.gov]
- 6. NEMI Method Summary - 1614 [nemi.gov]
- 7. mdpi.com [mdpi.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. Determination of polybrominated diphenyl ethers in soil by ultrasonic assisted extraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 14. researchgate.net [researchgate.net]
- 15. Polybrominated diphenyl ethers (PBDEs) concentration in soil from San Luis Potosi, Mexico: levels and ecological and human health risk characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Pentabromotoluene in Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromotoluene (PBT) is a brominated flame retardant (BFR) that, due to its persistent and bioaccumulative nature, raises environmental and health concerns. Like other polybrominated compounds, PBT can accumulate in the fatty tissues of organisms, leading to potential biomagnification through the food chain. Accurate and sensitive analytical methods are crucial for monitoring its levels in biological matrices to assess exposure and understand its toxicological implications.
This document provides detailed application notes and protocols for the analysis of this compound in biological tissues. The methodologies are primarily based on established techniques for structurally similar compounds, such as polybrominated diphenyl ethers (PBDEs), and are centered around gas chromatography-mass spectrometry (GC-MS), a robust and widely used analytical technique for the quantification of persistent organic pollutants.[1][2][3][4]
Quantitative Data Summary
Data on the concentration of this compound in biological tissues is limited. However, studies on similar brominated flame retardants provide a reference for expected concentration ranges. The following tables summarize representative quantitative data for polybrominated compounds in various biological matrices.
Table 1: Concentration of Selected Polybrominated Diphenyl Ethers (PBDEs) in Human Serum (ng/g lipid weight)
| PBDE Congener | Mean Concentration | Standard Deviation | Detection Frequency (%) |
| BDE-47 | 25.8 | 12.3 | 98 |
| BDE-99 | 5.2 | 2.1 | 95 |
| BDE-100 | 3.1 | 1.5 | 92 |
| BDE-153 | 2.5 | 1.2 | 88 |
Data is hypothetical and for illustrative purposes, based on typical findings for PBDEs.
Table 2: Concentration of this compound and Related Compounds in Environmental Biota (ng/g dry weight)
| Compound | Matrix | Location | Concentration Range |
| This compound (PBT) | Various environmental samples | Norway | Detected in a few locations[5] |
| Hexabromobenzene (B166198) (HBB) | Various environmental samples | Norway | Widely distributed[5] |
| Pentabromoethylbenzene (PBEB) | Various environmental samples | Norway | Detected near a metal recycling factory[5] |
Note: Quantitative data for PBT in specific biological tissues is scarce in publicly available literature.
Experimental Protocols
The following protocols describe the key steps for the analysis of this compound in biological tissues, from sample preparation to instrumental analysis.
Protocol 1: Sample Extraction - Accelerated Solvent Extraction (ASE)
This protocol is adapted for the extraction of PBT from solid biological tissues like fish or liver.[6]
Materials:
-
Homogenized biological tissue (e.g., fish fillet, liver)
-
Diatomaceous earth (ASE Prep DE)
-
Extraction solvent: Dichloromethane:Hexane (1:1, v/v)
-
Internal standards (e.g., 13C-labeled PBT or a suitable PBDE congener)
-
ASE system and extraction cells
Procedure:
-
Weigh approximately 2-5 g of homogenized tissue into a beaker.
-
Spike the sample with the internal standard solution.
-
Mix the tissue with diatomaceous earth until a free-flowing powder is obtained.
-
Load the mixture into an ASE extraction cell.
-
Place the cell in the ASE system.
-
Perform the extraction with the following parameters:
-
Solvent: Dichloromethane:Hexane (1:1)
-
Temperature: 100 °C
-
Pressure: 1500 psi
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
Collect the extract in a pre-cleaned vial.
-
Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.
Protocol 2: Sample Cleanup - Multi-layer Silica (B1680970) Gel Chromatography
This protocol is designed to remove interfering lipids and other co-extracted compounds from the sample extract.[7]
Materials:
-
Glass chromatography column (1 cm internal diameter)
-
Silica gel (activated at 130 °C for 12 hours)
-
Acidic silica (40% H₂SO₄ w/w)
-
Anhydrous sodium sulfate
-
Hexane
-
Dichloromethane
Procedure:
-
Prepare a multi-layer silica gel column by packing it from bottom to top with:
-
1 g anhydrous sodium sulfate
-
5 g activated silica gel
-
8 g acidic silica
-
2 g anhydrous sodium sulfate
-
-
Pre-elute the column with 50 mL of hexane.
-
Load the concentrated extract from Protocol 1 onto the column.
-
Elute the column with 70 mL of hexane:dichloromethane (1:1, v/v).
-
Collect the eluate containing the PBT fraction.
-
Concentrate the eluate to a final volume of 100 µL under a gentle stream of nitrogen.
-
Add a recovery (instrumental) standard.
Protocol 3: Instrumental Analysis - Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the typical GC-MS parameters for the analysis of PBT.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with a 5973 MS detector).
-
Capillary column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[8]
GC Conditions:
-
Injector temperature: 280 °C
-
Injection mode: Splitless
-
Carrier gas: Helium at a constant flow of 1.2 mL/min
-
Oven temperature program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 200 °C
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 min
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI)
-
Ion source temperature: 230 °C
-
Quadrupole temperature: 150 °C
-
Acquisition mode: Selected Ion Monitoring (SIM)
-
Ions to monitor for this compound (m/z): To be determined from the mass spectrum of a PBT standard (likely including the molecular ion cluster and major fragment ions).
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. Presence and partitioning properties of the flame retardants this compound, pentabromoethylbenzene and hexabromobenzene near suspected source zones in Norway - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 6. nemc.us [nemc.us]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Application Notes and Protocols for Pentabromotoluene as a Flame Retardant in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromotoluene is a brominated flame retardant (BFR) utilized to enhance the fire resistance of various polymeric materials.[1] As an additive flame retardant, it is physically blended into the polymer matrix rather than chemically bonded. Its primary function is to inhibit or suppress the combustion process, thereby increasing the ignition time and reducing the rate of flame spread. This document provides detailed application notes and experimental protocols for the use of this compound in polymers.
Application Notes
This compound is a slightly yellow crystalline powder that is insoluble in water.[2] It is employed in a range of polymer systems to meet specific flammability standards.
Compatible Polymer Systems:
-
Unsaturated Polyester Resins (UPR): this compound can be incorporated into UPR formulations to improve their fire resistance, which is crucial for applications in construction, automotive, and electrical components.[1]
-
Polypropylene (B1209903) (PP): As a widely used commodity thermoplastic, polypropylene's high flammability can be mitigated by the addition of this compound, often in conjunction with synergists like antimony trioxide.[3]
-
High Impact Polystyrene (HIPS): this compound is used to enhance the flame retardancy of HIPS, a material commonly used in electronic housings and consumer goods.
-
Epoxy Resins: In electronic applications such as printed circuit boards, this compound can be dispersed into epoxy resin formulations to provide fire-retardant properties.[4]
-
Textiles and Rubber: this compound also finds application as a flame retardant in various textiles and rubber formulations.
Mechanism of Action:
The flame retardant action of this compound, like other brominated flame retardants, primarily occurs in the gas phase of a fire, with some activity in the condensed phase.
-
Gas Phase Inhibition: Upon heating, this compound releases bromine radicals (Br•). These highly reactive radicals interfere with the combustion chain reactions in the flame. They scavenge high-energy free radicals, such as hydrogen (H•) and hydroxyl (•OH) radicals, replacing them with less reactive bromine radicals. This "quenching" effect slows down the exothermic processes of the fire, reducing heat generation and flame propagation.[4][5][6]
-
Condensed Phase Action: In the solid polymer, the presence of the flame retardant can promote char formation. This char layer acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.[7]
Data Presentation
The following tables summarize the typical properties of this compound and the flammability performance of polypropylene containing a brominated aromatic compound as a flame retardant.
Table 1: Typical Properties of this compound
| Property | Value |
| Appearance | Slightly yellow crystalline powder |
| Solubility in Water | Insoluble |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Density | Data not available |
| Purity | Data not available |
Table 2: Flammability Data for Polypropylene with a Brominated Aromatic Compound
| Formulation | Thickness (mm) | Test Duration (hours) | Temperature Range (°C) | Flame Spread | Time to Extinguish (s) |
| PP + 5-8% Brominated Aromatic Compound | 1.2 | 120 | -5 to 70 | No spread | < 2 |
Source: Data adapted from a study on a brominated aromatic compound in polypropylene.[3] Specific LOI and UL 94 values for this compound were not available in the searched literature.
Experimental Protocols
Protocol 1: Incorporation of this compound into Polypropylene via Melt Blending
This protocol describes the melt blending of this compound into a polypropylene matrix.
Materials and Equipment:
-
Polypropylene (PP) pellets
-
This compound powder
-
(Optional) Antimony trioxide (synergist)
-
Twin-screw extruder or a laboratory-scale internal mixer (e.g., Haake mixer)[5]
-
Compression molding machine
-
Specimen cutting tool
Procedure:
-
Drying: Dry the PP pellets and this compound powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
-
Premixing: In a sealed bag, thoroughly mix the dried PP pellets with the desired weight percentage of this compound powder (e.g., 5-15 wt%). If a synergist is used, add it at the desired ratio (e.g., 3:1 flame retardant to synergist).
-
Melt Blending:
-
Set the temperature profile of the extruder or internal mixer. For polypropylene, a typical temperature profile ranges from 180°C to 220°C.
-
Feed the premixed material into the extruder at a constant rate.
-
Set the screw speed to ensure adequate mixing (e.g., 60-100 rpm).
-
Extrude the molten blend into strands and cool them in a water bath.
-
Pelletize the cooled strands.
-
-
Specimen Preparation:
-
Compression mold the pellets into sheets of the desired thickness for flammability testing (e.g., 1.6 mm or 3.2 mm for UL 94).
-
Cut the sheets into specimens of the required dimensions for LOI and UL 94 testing.
-
Protocol 2: Dispersion of this compound in Epoxy Resin
This protocol outlines the procedure for dispersing this compound into a liquid epoxy resin system.
Materials and Equipment:
-
Liquid epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Curing agent (e.g., an amine-based hardener)
-
This compound powder
-
High-shear mechanical stirrer or a three-roll mill
-
Vacuum oven or desiccator for degassing
-
Molds for specimen casting
Procedure:
-
Drying: Dry the this compound powder in a vacuum oven at 80°C for at least 4 hours.
-
Dispersion:
-
Weigh the desired amount of epoxy resin into a mixing vessel.
-
Gradually add the dried this compound powder to the resin while stirring at a low speed to wet the powder.
-
Increase the stirring speed to high (e.g., >1000 rpm) to ensure a fine and uniform dispersion of the flame retardant particles. For optimal dispersion, a three-roll mill can be used.
-
-
Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles.
-
Curing:
-
Add the stoichiometric amount of the curing agent to the degassed mixture and mix thoroughly at a low speed to avoid re-introducing air.
-
Pour the final mixture into preheated molds of the desired dimensions for flammability testing.
-
Cure the specimens according to the manufacturer's recommendations for the epoxy system (e.g., at room temperature followed by a post-cure at an elevated temperature).
-
Protocol 3: Flammability Testing - UL 94 Vertical Burn Test
This protocol describes the UL 94 Vertical Burn test for classifying the flammability of plastic materials.
Materials and Equipment:
-
Conditioned test specimens (typically 125 mm x 13 mm x specified thickness)
-
UL 94 test chamber
-
Bunsen burner with a 20 mm high blue flame
-
Timer
-
Surgical cotton
Procedure:
-
Specimen Conditioning: Condition the test specimens for at least 48 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Test Setup:
-
Mount a specimen vertically in the test chamber.
-
Place a layer of dry surgical cotton 300 mm below the lower edge of the specimen.
-
-
First Flame Application:
-
Apply the burner flame to the center of the lower edge of the specimen for 10 seconds.
-
Remove the flame and record the afterflame time (t1).
-
-
Second Flame Application:
-
Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Remove the flame and record the second afterflame time (t2) and the afterglow time (t3).
-
-
Observations:
-
Record whether any flaming drips ignite the cotton below.
-
Record the total afterflame time for each specimen (t1 + t2).
-
-
Classification: Classify the material as V-0, V-1, or V-2 based on the criteria in the UL 94 standard.
Protocol 4: Flammability Testing - Limiting Oxygen Index (LOI) (ASTM D2863)
This protocol determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion.
Materials and Equipment:
-
LOI test apparatus (a vertical glass column with gas flow controls)
-
Test specimens (typically 70-150 mm long, 6.5 mm wide, and 3 mm thick)
-
Ignition source (e.g., a propane (B168953) torch)
-
Gas flow meters for oxygen and nitrogen
Procedure:
-
Specimen Conditioning: Condition the specimens as per the standard.
-
Test Procedure:
-
Mount a specimen vertically in the center of the glass column.
-
Introduce a mixture of oxygen and nitrogen into the column at a specified flow rate. Start with an oxygen concentration estimated to be below the LOI of the material.
-
Ignite the top of the specimen with the ignition source.
-
Observe the burning behavior. If the specimen extinguishes, increase the oxygen concentration. If it burns readily, decrease the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion for a specified time or burning length is determined.
-
-
Calculation: The LOI is calculated as the percentage of oxygen in the gas mixture.
Protocol 5: Thermal Analysis - Thermogravimetric Analysis (TGA)
This protocol is used to evaluate the thermal stability and decomposition characteristics of the polymer with and without the flame retardant.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Small sample of the polymer composite (5-10 mg)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
Procedure:
-
Sample Preparation: Place a small, representative sample of the material into a TGA pan.
-
TGA Measurement:
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a controlled heating rate (e.g., 10 or 20°C/min).
-
The measurement can be performed under an inert atmosphere (e.g., nitrogen) to study pyrolysis or under an oxidative atmosphere (e.g., air) to study combustion.
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of char residue at the final temperature.
-
Compare the TGA curves of the neat polymer and the flame-retarded polymer to assess the effect of this compound on thermal stability.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. epublications.marquette.edu [epublications.marquette.edu]
- 3. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. Polypropylene Modified with Polyethylene Through Reactive Melt Blending: Fabrication and Characterizations | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Pentabromotoluene in Textiles: A Restricted Flame Retardant with Limited Public Application Data
For the attention of: Researchers, scientists, and drug development professionals.
This document addresses the topic of pentabromotoluene and its applications in textile manufacturing. However, a comprehensive review of publicly available data reveals a significant lack of detailed application notes and experimental protocols for its use in this industry. While this compound is identified as a flame retardant, its use is heavily restricted due to environmental and health concerns.
Overview of this compound
This compound is a brominated aromatic compound historically used as a flame retardant in various materials, including textiles, plastics, rubber, and unsaturated polyesters.[1][2] Its primary function is to inhibit or slow the spread of fire in combustible materials.
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | C₇H₃Br₅ |
| Molar Mass | 486.62 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 285-286 °C |
| Solubility in Water | Insoluble |
Application in Textile Manufacturing: A General Perspective
The application of flame retardants like this compound in textiles is a part of the chemical finishing process.[5] This process aims to impart specific functional properties to the fabric. In the case of flame retardancy, the goal is to meet safety standards for various end-products such as upholstery, curtains, and protective clothing.
Due to the lack of specific protocols for this compound, a generalized workflow for the application of such flame retardants is presented below. It is crucial to note that this is a hypothetical representation and does not constitute a recommendation for the use of this compound.
Caption: Generalized workflow for textile flame retardant finishing.
Health, Safety, and Regulatory Status
The use of this compound and other brominated flame retardants is a significant concern for human health and the environment. These substances can be persistent, bioaccumulative, and toxic.[1] Due to these concerns, this compound is subject to regulatory scrutiny and is included in Restricted Substance Lists (RSLs) for textiles, such as the OEKO-TEX® ECO PASSPORT.[6] This indicates a move towards phasing out its use in the textile industry in favor of safer alternatives.
Lack of Detailed Experimental Data
Conclusion
While this compound has been identified as a flame retardant with historical applications in the textile industry, there is a notable absence of detailed, publicly available scientific literature and standardized protocols for its use. The significant health, safety, and environmental concerns associated with this compound have led to its inclusion in restricted substance lists, and the industry is actively seeking safer, more sustainable alternatives. Therefore, the development of detailed application notes and protocols for this compound is not feasible and would be contrary to current industry trends and regulatory guidance. Professionals in the field are encouraged to focus on the research and implementation of non-hazardous flame retardant technologies.
References
- 1. CAS 87-83-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 4. 2,3,4,5,6-PENTABROMOTOLUENE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. afirm-group.com [afirm-group.com]
- 6. oeko-tex.com [oeko-tex.com]
Subchronic Oral Toxicity Testing of Pentabromotoluene in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a 91-day subchronic oral toxicity study of Pentabromotoluene (PBT) in rats. The methodologies outlined are based on established toxicity studies of PBT and align with international guidelines, such as the Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 408.[1][2]
Introduction
This compound (PBT) is a brominated flame retardant that has been detected as an environmental contaminant. Due to the potential for human exposure and a scarcity of toxicological data, conducting thorough toxicity assessments is crucial.[3] This protocol details the procedures for a 91-day subchronic oral toxicity study in rats to determine the potential adverse effects of repeated PBT exposure. The primary objectives are to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[3][4] A previously conducted 91-day study in rats established a NOAEL for PBT at 5.0 ppm in the diet, which is equivalent to 0.35 mg/kg body weight/day.[3]
Experimental Design
This study is designed as a repeated dose 90-day oral toxicity study in rodents.[1]
Table 1: Experimental Group Design
| Group | Treatment | Dose Level (ppm in diet) | Number of Animals (Male) | Number of Animals (Female) |
| 1 | Control (Vehicle) | 0 | 15 | 15 |
| 2 | PBT | 0.05 | 15 | 15 |
| 3 | PBT | 0.5 | 15 | 15 |
| 4 | PBT | 5.0 | 15 | 15 |
| 5 | PBT | 50 | 15 | 15 |
| 6 | PBT | 500 | 15 | 15 |
Rationale for Dose Levels: The dose levels are based on a previous subchronic toxicity study of PBT in rats to establish a comprehensive dose-response relationship.[3]
Materials and Methods
Test Substance
-
Name: this compound (PBT)
-
Purity: To be determined and documented.
-
Vehicle: The test substance will be incorporated into the standard laboratory diet.
Test Animals
-
Species and Strain: Sprague-Dawley rats are a commonly used strain for toxicity studies.[5]
-
Age: Young adult rats (approximately 6-8 weeks old) at the start of the study.
-
Sex: Equal numbers of male and female rats.[4]
-
Acclimation: Animals should be acclimated to the laboratory conditions for at least one week prior to the start of the study.
Housing and Husbandry
-
Housing: Animals should be housed individually in standard polycarbonate cages.
-
Environment: The animal room should be maintained at a temperature of 22 ± 3°C, with a relative humidity of 30-70%, and a 12-hour light/12-hour dark cycle.
-
Diet and Water: Standard laboratory rodent chow and drinking water will be available ad libitum. The diet for the treatment groups will be mixed with the appropriate concentration of PBT.
Experimental Procedures
Administration of the Test Substance
The test substance, PBT, will be administered orally via the diet for 91 consecutive days.[3]
Clinical Observations
All animals will be observed twice daily for any signs of morbidity or mortality. Detailed clinical examinations will be conducted weekly, noting any changes in skin, fur, eyes, mucous membranes, secretions, excretions, and autonomic or behavioral patterns.
Body Weight and Food Consumption
Individual animal body weights will be recorded weekly. Food consumption for each animal will also be measured weekly.[4]
Data Collection and Analysis
At the end of the 91-day study period, all animals will be euthanized for sample collection and analysis.
Hematology
Blood samples will be collected via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). The following parameters will be analyzed using an automated hematology analyzer.
Table 2: Hematological Parameters
| Parameter | Units |
| Red Blood Cell (RBC) Count | x 10^12/L |
| Hemoglobin (HGB) | g/dL |
| Hematocrit (HCT) | % |
| Mean Corpuscular Volume (MCV) | fL |
| Mean Corpuscular Hemoglobin (MCH) | pg |
| Mean Corpuscular Hemoglobin Concentration (MCHC) | g/dL |
| White Blood Cell (WBC) Count | x 10^9/L |
| Differential Leukocyte Count | % |
| Platelet Count | x 10^9/L |
Clinical Chemistry
Blood samples will be collected and processed to obtain serum. The following clinical chemistry parameters will be analyzed using an automated chemistry analyzer.
Table 3: Clinical Chemistry Parameters
| Parameter | Units |
| Alanine Aminotransferase (ALT) | U/L |
| Aspartate Aminotransferase (AST) | U/L |
| Alkaline Phosphatase (ALP) | U/L |
| Total Bilirubin | mg/dL |
| Blood Urea Nitrogen (BUN) | mg/dL |
| Creatinine | mg/dL |
| Total Protein | g/dL |
| Albumin | g/dL |
| Globulin | g/dL |
| Glucose | mg/dL |
| Cholesterol | mg/dL |
| Triglycerides | mg/dL |
| Thyroid Stimulating Hormone (TSH) | ng/mL |
| Thyroxine (T4) | µg/dL |
| Triiodothyronine (T3) | ng/dL |
Organ Weights and Histopathology
A complete necropsy will be performed on all animals. The absolute and relative weights of the liver, kidneys, and thyroid gland will be recorded. These organs will be preserved in 10% neutral buffered formalin, processed, embedded in paraffin (B1166041), sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.[6]
Experimental Protocols
Protocol for Hematological Analysis
-
Blood Collection: Collect approximately 1-2 mL of whole blood via cardiac puncture from anesthetized rats into tubes containing EDTA. Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Analysis: Analyze the samples using a calibrated automated hematology analyzer according to the manufacturer's instructions.
-
Blood Smear: Prepare a blood smear for manual differential leukocyte count if the automated analyzer flags any abnormalities.
Protocol for Clinical Chemistry Analysis
-
Blood Collection: Collect approximately 2-3 mL of blood into serum separator tubes.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes.
-
Analysis: Carefully collect the serum and analyze it using a calibrated automated clinical chemistry analyzer according to the manufacturer's instructions.
Protocol for Histopathological Examination
-
Tissue Collection and Fixation: At necropsy, carefully excise the liver, kidneys, and thyroid gland. Fix the tissues in 10% neutral buffered formalin for at least 24 hours. The volume of fixative should be at least 10 times the volume of the tissue.
-
Tissue Processing:
-
Dehydrate the fixed tissues through a series of graded alcohols (e.g., 70%, 95%, 100%).
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin wax.
-
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Staining (Hematoxylin and Eosin - H&E):
-
Deparaffinize the sections in xylene.
-
Rehydrate the sections through graded alcohols to water.
-
Stain with Harris hematoxylin solution for 5-8 minutes.
-
Wash in running tap water.
-
Differentiate in 1% acid alcohol.
-
'Blue' the sections in a weak alkaline solution (e.g., Scott's tap water substitute).
-
Counterstain with eosin solution for 1-3 minutes.
-
Dehydrate the stained sections through graded alcohols.
-
Clear in xylene and mount with a coverslip using a permanent mounting medium.[7]
-
-
Microscopic Examination: A qualified pathologist should examine the stained sections for any histopathological changes.
Visualizations
Signaling Pathway
Experimental Workflow
// Nodes Acclimation [label="Animal Acclimation\n(1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization and\nGroup Assignment", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Daily Oral Dosing with PBT\n(91 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observations [label="Daily Clinical Observations\nWeekly Body Weight & Food Consumption", fillcolor="#FBBC05", fontcolor="#202124"]; Euthanasia [label="Euthanasia and\nNecropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BloodCollection [label="Blood Collection\n(Cardiac Puncture)", fillcolor="#34A853", fontcolor="#FFFFFF"]; OrganCollection [label="Organ Collection & Weighing\n(Liver, Kidney, Thyroid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hematology [label="Hematology Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; ClinicalChemistry [label="Clinical Chemistry Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; Histopathology [label="Histopathological Examination", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis and\nNOAEL Determination", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Acclimation -> Grouping; Grouping -> Dosing; Dosing -> Observations [style=dashed]; Dosing -> Euthanasia; Euthanasia -> BloodCollection; Euthanasia -> OrganCollection; BloodCollection -> Hematology; BloodCollection -> ClinicalChemistry; OrganCollection -> Histopathology; Hematology -> DataAnalysis; ClinicalChemistry -> DataAnalysis; Histopathology -> DataAnalysis; } ` Caption: Experimental workflow for the subchronic toxicity study of this compound in rats.
References
- 1. Clinical Pathology - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical chemistry and haematology historical data in control Sprague-Dawley rats from pre-clinical toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue Sampling and Processing for Histopathology Evaluation | Springer Nature Experiments [experiments.springernature.com]
- 7. H&E Staining Method and Protocol - Harris - IHC WORLD [ihcworld.com]
Application Note: Preparation of Pentabromotoluene Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis, purification, and characterization of pentabromotoluene for use as an analytical standard. Accurate and well-characterized analytical standards are crucial for the quantification of this compound in various matrices, including environmental samples and commercial products.
Synthesis of this compound
This compound is synthesized from toluene (B28343) through an electrophilic aromatic substitution reaction.[1][2] The methyl group of toluene is an activating group, directing the incoming bromine atoms to the ortho and para positions on the aromatic ring until all five available positions are substituted.
Experimental Protocol: Bromination of Toluene
This protocol is based on a known method for the synthesis of this compound.[2]
Materials:
-
Toluene
-
Bromine
-
Aluminum tribromide (AlBr₃) - Catalyst
-
Inert solvent (e.g., dibromomethane)
-
Sodium bisulfite solution
-
Distilled water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Set up the reaction apparatus in a fume hood. The three-necked flask should be equipped with the reflux condenser, dropping funnel, and a stopper.
-
Charge the flask with toluene and the inert solvent.
-
Slowly add aluminum tribromide to the stirred solution.
-
From the dropping funnel, add bromine dropwise to the reaction mixture. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented safely.
-
After the addition of bromine is complete, heat the reaction mixture to reflux for 3 hours to ensure the completion of the reaction.[2]
-
Monitor the reaction progress by taking small aliquots, quenching them with sodium bisulfite solution, and analyzing by Gas Chromatography (GC). The reaction is considered complete when the starting material and intermediate brominated toluenes are no longer detected.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with sodium bisulfite solution (to remove excess bromine) and water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound from toluene.
Purification of this compound
The crude product from the synthesis will contain residual starting materials, by-products such as lower brominated toluenes, and catalyst residues.[3] Purification is essential to achieve the high purity required for an analytical standard (typically ≥98%). Recrystallization is a highly effective method for purifying solid organic compounds.[4]
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., Toluene, Xylene, or a mixed solvent system)
Equipment:
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until all the solid dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent. The final product should be a white crystalline powder.[1]
Characterization and Quality Control
The identity and purity of the prepared this compound analytical standard must be rigorously confirmed. A combination of analytical techniques should be employed.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose | Typical Results |
| Gas Chromatography (GC) | Purity assessment and quantification.[5] | A single major peak corresponding to this compound. Purity is determined by the peak area percentage. |
| Mass Spectrometry (MS) | Structural confirmation by determining the molecular weight and fragmentation pattern.[6] | Molecular ion peak corresponding to the mass of this compound (C₇H₃Br₅, MW: 486.62 g/mol ).[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation. | The ¹H NMR spectrum will show a singlet for the methyl protons. The ¹³C NMR will show characteristic signals for the aromatic carbons and the methyl carbon. |
| Melting Point Analysis | Purity assessment. | A sharp melting point range close to the literature value (285-286 °C) indicates high purity.[5][7] |
Table 2: Summary of this compound Properties and Analytical Data
| Property | Value |
| Chemical Formula | C₇H₃Br₅[1][6] |
| Molecular Weight | 486.62 g/mol [2][6][8] |
| Appearance | White crystalline powder[1] |
| Melting Point | 285-286 °C[5][7] |
| Purity (by GC) | ≥98.0%[5] |
| Storage Temperature | 2-8°C[5] |
Logical Relationship of Preparation Steps
The preparation of an analytical standard is a sequential process where the output of one step is the input for the next, with quality control checkpoints throughout.
Logical Flow of Standard Preparation
Caption: Logical relationship of the key stages in preparing an analytical standard.
Application of the Analytical Standard
The prepared and certified this compound standard can be used for various analytical applications, including:
-
Calibration of analytical instruments: such as Gas Chromatographs (GC) and Liquid Chromatographs (LC).
-
Quantification of this compound in environmental samples: such as water and soil, often using GC.[5]
-
Quality control of commercial products: containing this compound as a flame retardant.[1]
A certified reference material is often prepared as a solution in a suitable solvent, such as toluene, at a certified concentration (e.g., 100 µg/mL).[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,3,4,5,6-PENTABROMOTOLUENE synthesis - chemicalbook [chemicalbook.com]
- 3. EP1773744B1 - SYNTHESIS OF PENTABROMOBENZYL BROMIDE (PBB-Br) - Google Patents [patents.google.com]
- 4. home.soka.ac.jp [home.soka.ac.jp]
- 5. 2,3,4,5,6-Pentabromotoluene analytical standard 87-83-2 [sigmaaldrich.com]
- 6. Benzene, pentabromomethyl- [webbook.nist.gov]
- 7. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 8. 2,3,4,5,6-Pentabromotoluene | LGC Standards [lgcstandards.com]
- 9. accustandard.com [accustandard.com]
Application of Pentabromotoluene as a Flame Retardant in Unsaturated Polyesters
Introduction
Pentabromotoluene is an additive flame retardant utilized in various polymers, including unsaturated polyester (B1180765) resins, to enhance their resistance to ignition and flame spread.[1] As a brominated aromatic compound, it functions by releasing bromine radicals at elevated temperatures, which interfere with the chemical reactions of combustion in the gas phase. This document provides detailed application notes and protocols for the incorporation of this compound into unsaturated polyester resins for researchers, scientists, and professionals in drug development who may utilize these materials in laboratory and equipment settings.
Data Presentation
The incorporation of this compound into unsaturated polyester resin is expected to modify its mechanical, thermal, and flame-retardant properties. Due to the lack of specific experimental data for this compound in the public domain, the following tables present typical properties of a general-purpose unsaturated polyester resin and illustrative effects of adding a brominated flame retardant.
Table 1: Typical Mechanical Properties of Cured Unsaturated Polyester Resin
| Property | Test Method | Typical Value (Neat Resin) | Expected Effect of this compound Addition |
| Tensile Strength | ASTM D638 | 50 - 80 MPa | Slight Decrease |
| Tensile Modulus | ASTM D638 | 2.5 - 4.0 GPa | Increase |
| Flexural Strength | ASTM D790 | 80 - 130 MPa | Slight Decrease |
| Flexural Modulus | ASTM D790 | 3.0 - 4.5 GPa | Increase |
| Impact Strength (Izod) | ASTM D256 | 15 - 30 J/m | Decrease |
Table 2: Typical Thermal and Flammability Properties of Cured Unsaturated Polyester Resin
| Property | Test Method | Typical Value (Neat Resin) | Expected Value with this compound (Illustrative) |
| Heat Deflection Temperature (HDT) | ASTM D648 | 60 - 120 °C | 65 - 125 °C |
| Limiting Oxygen Index (LOI) | ASTM D2863 | 19 - 21% | 25 - 30% |
| UL 94 Rating (3.2 mm) | UL 94 | HB | V-0 / V-1 |
| Peak Heat Release Rate (pHRR) | Cone Calorimeter | ~500 kW/m² | Reduced |
Experimental Protocols
The following protocols describe the general procedures for the synthesis of an unsaturated polyester resin and the subsequent incorporation of this compound as an additive flame retardant.
Protocol 1: Synthesis of a General-Purpose Unsaturated Polyester Resin
Materials:
-
Maleic Anhydride
-
Phthalic Anhydride
-
Propylene (B89431) Glycol
-
Styrene (B11656) (inhibited)
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (B28343) (azeotropic solvent)
Equipment:
-
Reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark trap with a condenser.
Procedure:
-
Charge the reaction kettle with maleic anhydride, phthalic anhydride, and propylene glycol in a desired molar ratio (e.g., 1:1:2.2).
-
Add a small amount of toluene to facilitate the removal of water via azeotropic distillation.
-
Start purging the reactor with nitrogen gas and begin gentle heating and stirring.
-
Gradually increase the temperature to 180-200°C and maintain it until the acid value of the mixture drops to the desired level (typically 15-30 mg KOH/g). Water will be collected in the Dean-Stark trap.
-
Once the desired acid value is reached, cool the reactor to below 100°C.
-
Add hydroquinone inhibitor to prevent premature gelation.
-
Slowly add styrene monomer to the polyester melt under constant stirring to achieve the desired resin viscosity and solids content (typically 30-40% styrene).
-
Continue stirring until a homogeneous solution is obtained.
-
Store the final unsaturated polyester resin in a sealed, opaque container at a cool temperature.
Protocol 2: Incorporation of this compound into Unsaturated Polyester Resin
Materials:
-
Unsaturated Polyester Resin (synthesized as per Protocol 1 or commercially sourced)
-
This compound powder
-
Styrene monomer (if viscosity adjustment is needed)
-
Cobalt naphthenate or cobalt octoate (promoter/accelerator)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
Equipment:
-
High-shear mixer or mechanical stirrer
-
Molds for sample casting
-
Fume hood
Procedure:
-
In a suitable mixing vessel under a fume hood, weigh the desired amount of unsaturated polyester resin.
-
Gradually add the powdered this compound to the resin while stirring continuously. The loading level of this compound can vary (e.g., 10-25 wt%) depending on the required flame retardancy.
-
Use a high-shear mixer to ensure uniform dispersion of the this compound particles within the viscous resin. If necessary, small amounts of styrene can be added to reduce the viscosity and improve mixing.
-
Once a homogeneous dispersion is achieved, add the promoter (e.g., cobalt naphthenate, typically 0.1-0.5 wt%) and mix thoroughly.
-
Just before casting, add the initiator (e.g., MEKP, typically 1-2 wt%) and mix vigorously for a short period, ensuring it is well-dispersed.
-
Pour the formulated resin into the desired molds.
-
Allow the resin to cure at room temperature (gelation time will depend on the promoter/initiator system) followed by a post-curing cycle at an elevated temperature (e.g., 80°C for 2-4 hours) to ensure complete crosslinking.
Visualizations
The following diagrams illustrate the experimental workflow and the proposed flame retardancy mechanism.
Caption: Experimental workflow for preparing flame-retardant unsaturated polyester.
References
Application of Pentabromotoluene in Rubber Compounding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromotoluene is a brominated flame retardant utilized to enhance the fire resistance of various polymers, including rubbers such as Styrene-Butadiene Rubber (SBR), Ethylene Propylene Diene Monomer (EPDM), and Natural Rubber (NR).[1] Its primary function is to inhibit or suppress combustion in the gas phase. This is often achieved through a synergistic mechanism with antimony trioxide, which enhances the flame-retardant effect.[2][3][4][5] The incorporation of this compound and a synergist like antimony trioxide into rubber formulations can significantly improve their performance in standard flammability tests, such as UL 94 and Limiting Oxygen Index (LOI). However, the addition of these flame retardants can also influence the mechanical properties of the rubber, such as tensile strength, elongation at break, and hardness.
This document provides detailed application notes and experimental protocols for the use of this compound in rubber compounding. It includes illustrative quantitative data, methodologies for key experiments, and diagrams to visualize workflows and mechanisms.
Data Presentation
The following tables summarize the expected effects of flame retardants on the mechanical and flammability properties of rubber compounds. Due to the limited availability of specific public data for this compound, the following data for a representative flame retardant system in EPDM is provided for illustrative purposes. The trends observed are generally expected to be similar for this compound in various rubber types.
Table 1: Illustrative Mechanical Properties of a Flame-Retardant EPDM Rubber Compound
| Property | Test Method | Control EPDM (No FR) | EPDM with FR System (phr) |
| Tensile Strength (MPa) | ASTM D412 | 15.2 | 12.8 |
| Elongation at Break (%) | ASTM D412 | 450 | 380 |
| Hardness (Shore A) | ASTM D2240 | 65 | 75 |
FR System: Representative of a brominated flame retardant and antimony trioxide system.
Table 2: Illustrative Flammability Properties of a Flame-Retardant EPDM Rubber Compound
| Property | Test Method | Control EPDM (No FR) | EPDM with FR System (phr) |
| UL 94 Rating (3 mm) | UL 94 | No Rating | V-0 |
| Limiting Oxygen Index (%) | ASTM D2863 | 18 | 28 |
FR System: Representative of a brominated flame retardant and antimony trioxide system.
Experimental Protocols
Rubber Compounding via Two-Roll Mill
This protocol describes the incorporation of this compound and antimony trioxide into a rubber matrix using a two-roll mill.
Materials:
-
Base Rubber (SBR, EPDM, or Natural Rubber)
-
This compound
-
Antimony Trioxide
-
Other compounding ingredients (e.g., carbon black, zinc oxide, stearic acid, curatives)
Equipment:
-
Two-roll mill with adjustable nip gap and temperature control
-
Analytical balance
-
Spatula
-
Mill knives
Procedure:
-
Mastication of the Base Rubber:
-
Set the two-roll mill to a temperature of approximately 70°C.
-
Set the nip gap to a small opening (e.g., 1-2 mm).
-
Pass the raw rubber through the mill several times until it forms a smooth, continuous sheet (banding) on one of the rolls. This process, known as mastication, reduces the viscosity of the rubber.
-
-
Incorporation of Additives:
-
Widen the nip gap slightly (e.g., 2-3 mm).
-
Gradually add the pre-weighed compounding ingredients onto the rubber sheet in the following order:
-
Zinc oxide and stearic acid (activators)
-
Antioxidants and antiozonants
-
Carbon black or other fillers
-
This compound and antimony trioxide
-
-
After each addition, perform several cuts and folds of the rubber sheet to ensure thorough mixing and uniform dispersion of the additives.
-
-
Addition of Curatives:
-
Reduce the mill temperature if necessary to prevent premature vulcanization (scorching).
-
Add the curative package (e.g., sulfur and accelerators) to the compound.
-
Mix until the curatives are evenly dispersed, but avoid over-mixing which can generate excessive heat.
-
-
Sheeting Out:
-
Adjust the nip gap to the desired final thickness of the rubber sheet.
-
Pass the compounded rubber through the mill one final time to create a uniform sheet.
-
Allow the compounded rubber sheet to cool on a flat surface.
-
Vulcanization (Curing)
This protocol describes the process of cross-linking the rubber compound to achieve its final properties.
Materials:
-
Uncured, compounded rubber sheet
Equipment:
-
Compression molding press with heated platens
-
Mold of desired dimensions
-
Timer
Procedure:
-
Preheating the Press:
-
Preheat the platens of the compression molding press to the specified vulcanization temperature for the rubber compound (typically 150-170°C).
-
-
Molding:
-
Cut the uncured rubber sheet to a size that slightly overfills the mold cavity.
-
Place the rubber preform into the preheated mold.
-
-
Curing:
-
Close the press and apply a specific pressure (e.g., 10-20 MPa).
-
Start the timer for the predetermined vulcanization time (cure time), which is typically determined from rheometer data.
-
-
Demolding:
-
Once the cure time is complete, carefully open the press and remove the mold.
-
Demold the vulcanized rubber part while it is still hot, taking necessary safety precautions.
-
Allow the part to cool to room temperature.
-
Flammability Testing: UL 94 Vertical Burn Test
This protocol outlines the procedure for conducting the UL 94 vertical burn test to assess the flammability of the rubber compound.
Materials:
-
Vulcanized rubber specimens (typically 125 mm x 13 mm x desired thickness)
-
Surgical cotton
Equipment:
-
UL 94 test chamber
-
Bunsen burner with a supply of methane (B114726) gas
-
Timer
-
Clamps for holding the specimen
Procedure:
-
Specimen Conditioning:
-
Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours prior to testing.
-
-
Test Setup:
-
Secure a specimen in the clamp in a vertical position within the test chamber.
-
Place a small piece of surgical cotton on the base of the chamber, directly below the specimen.
-
-
First Flame Application:
-
Adjust the Bunsen burner to produce a 20 mm high blue flame.
-
Apply the flame to the bottom edge of the specimen for 10 seconds.
-
Remove the flame and simultaneously start a timer to measure the afterflame time (t1).
-
-
Second Flame Application:
-
Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.
-
Remove the flame and simultaneously start timers to measure the second afterflame time (t2) and the afterglow time (t3).
-
-
Observations:
-
Record t1, t2, and t3 for each specimen.
-
Note whether any flaming drips from the specimen ignite the cotton below.
-
Observe if the specimen burns up to the holding clamp.
-
-
Classification:
-
Classify the material as V-0, V-1, or V-2 based on the criteria outlined in the UL 94 standard, which considers the afterflame times, afterglow time, and whether flaming drips ignite the cotton.
-
Flammability Testing: Limiting Oxygen Index (LOI)
This protocol describes the determination of the minimum oxygen concentration required to support the flaming combustion of the rubber material.
Materials:
-
Vulcanized rubber specimens (typically in the form of a rod or strip)
Equipment:
-
LOI apparatus (a vertical glass column with controlled oxygen and nitrogen flow)
-
Ignition source (e.g., a propane (B168953) torch)
-
Flow meters for oxygen and nitrogen
Procedure:
-
Specimen Placement:
-
Mount the specimen vertically in the center of the glass column.
-
-
Setting the Atmosphere:
-
Introduce a mixture of oxygen and nitrogen into the column at a controlled flow rate. Start with an oxygen concentration estimated to be below the LOI of the material.
-
-
Ignition:
-
Ignite the top of the specimen with the ignition source and then remove the igniter.
-
-
Observation:
-
Observe the burning behavior of the specimen. The test is considered positive if the flame propagates for a specified distance or time.
-
-
Adjusting Oxygen Concentration:
-
If the specimen extinguishes, increase the oxygen concentration in the next test. If it continues to burn, decrease the oxygen concentration.
-
Repeat the test with new specimens, adjusting the oxygen concentration until the minimum concentration that supports combustion is determined.
-
-
Calculating LOI:
-
The LOI is calculated as the percentage of oxygen in the final gas mixture.
-
Mandatory Visualizations
Caption: Workflow for rubber compounding with this compound.
Caption: Synergistic flame retardant action of this compound and antimony trioxide.
References
- 1. CN101280075B - Flame-retardant styrene-butadiene rubber - Google Patents [patents.google.com]
- 2. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. JRM | Free Full-Text | A Comprehensive Review of Natural Rubber Composites: Properties, Compounding Aspects, and Renewable Practices with Natural Fibre Reinforcement [techscience.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Leaching Studies of Pentabromotoluene from Treated Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting leaching studies of Pentabromotoluene (PBT) from various treated materials. PBT is an additive brominated flame retardant (BFR) commonly used in plastics, textiles, and electronic components to reduce their flammability. As an additive flame retardant, PBT is physically mixed with the material rather than chemically bonded, which increases the likelihood of it leaching into the environment over time, particularly from products in the waste stream. Understanding the leaching potential of PBT is crucial for assessing its environmental fate and potential exposure risks.
The following sections detail the methodologies for conducting leaching experiments, sample preparation, and quantitative analysis of PBT in leachate samples.
Data Presentation
The following table summarizes hypothetical quantitative data from a leaching study of this compound from treated expanded polystyrene (EPS) foam under simulated landfill conditions. This data is presented as a template for reporting results from such studies.
| Parameter | Leaching Condition A (Simulated Rainwater, pH 5.5) | Leaching Condition B (Simulated Landfill Leachate, pH 6.8) | Leaching Condition C (Simulated Rainwater, pH 5.5, Elevated Temp. 40°C) |
| Material | Treated Expanded Polystyrene (EPS) | Treated Expanded Polystyrene (EPS) | Treated Expanded Polystyrene (EPS) |
| PBT Concentration in Material (mg/kg) | 5000 | 5000 | 5000 |
| Leaching Duration (days) | 30 | 30 | 30 |
| Liquid-to-Solid Ratio (L/kg) | 10:1 | 10:1 | 10:1 |
| Mean PBT Concentration in Leachate (µg/L) | 15.2 | 28.5 | 25.8 |
| Standard Deviation (µg/L) | 2.1 | 3.4 | 3.1 |
| Total PBT Leached (% of initial amount) | 0.0304 | 0.0570 | 0.0516 |
| Limit of Detection (LOD) (µg/L) | 0.5 | 0.5 | 0.5 |
| Limit of Quantification (LOQ) (µg/L) | 1.5 | 1.5 | 1.5 |
| Recovery (%) | 92 | 89 | 91 |
Experimental Protocols
This section provides detailed protocols for a comprehensive leaching study of this compound from treated materials.
Protocol for Batch Leaching Test
This protocol is adapted from standard methods such as the U.S. Environmental Protection Agency (EPA) SW-846 Method 1313 and European Standard EN 12457-2.
Objective: To determine the concentration of this compound that leaches from a treated material into a liquid medium under controlled laboratory conditions.
Materials:
-
Treated material containing this compound (e.g., plastic, textile, foam), particle size reduced to < 2 mm.
-
Leaching fluids:
-
Reagent-grade deionized water (for simulated rainwater).
-
Synthetic landfill leachate (prepared according to standard protocols, e.g., with dissolved humic matter).
-
-
High-density polyethylene (B3416737) (HDPE) or glass bottles with screw caps.
-
Rotary agitator.
-
Centrifuge.
-
Glass fiber filters (0.7 µm).
-
Analytical grade solvents (e.g., dichloromethane (B109758), hexane).
-
This compound analytical standard.
Procedure:
-
Sample Preparation: Cut or grind the treated material to a particle size of less than 2 mm to ensure a representative sample and increase the surface area for leaching.
-
Leaching:
-
Weigh a representative sample of the prepared material (e.g., 100 g) into a clean HDPE or glass bottle.
-
Add the selected leaching fluid at a specified liquid-to-solid ratio (e.g., 10:1 L/kg).
-
Securely cap the bottles.
-
-
Agitation: Place the bottles in a rotary agitator and rotate at 30 ± 2 RPM for 24 ± 0.5 hours at a constant temperature (e.g., 20 ± 2 °C).
-
Separation:
-
After agitation, allow the solid particles to settle.
-
Centrifuge the samples at 3000 rpm for 10 minutes to further separate the solid and liquid phases.
-
-
Filtration: Filter the supernatant (leachate) through a 0.7 µm glass fiber filter to remove any remaining suspended solids.
-
Storage: Store the collected leachate in clean amber glass vials at 4°C until extraction and analysis.
Protocol for Sample Extraction from Leachate
Objective: To extract and concentrate this compound from the aqueous leachate for subsequent analysis.
Materials:
-
Leachate sample.
-
Separatory funnel.
-
Dichloromethane (DCM) or a suitable non-polar solvent.
-
Anhydrous sodium sulfate (B86663).
-
Rotary evaporator or nitrogen evaporator.
-
Gas Chromatography (GC) vials.
Procedure:
-
Liquid-Liquid Extraction (LLE):
-
Measure a known volume of the filtered leachate (e.g., 500 mL) into a separatory funnel.
-
Add a specific volume of dichloromethane (e.g., 50 mL).
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the lower organic layer (DCM) into a clean flask.
-
Repeat the extraction twice more with fresh portions of DCM.
-
-
Drying: Combine the DCM extracts and pass them through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: If necessary, exchange the solvent to one compatible with the analytical instrument (e.g., hexane).
-
Final Volume: Adjust the final volume to exactly 1.0 mL in a GC vial for analysis.
Protocol for GC-MS Analysis of this compound
Objective: To quantify the concentration of this compound in the extracted sample using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Mass Spectrometer: Capable of electron ionization (EI).
-
Injector: Splitless mode.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 10°C/min to 320°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 50-600.
-
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.
-
Procedure:
-
Calibration: Prepare a series of calibration standards of this compound in the final solvent (e.g., hexane) at concentrations spanning the expected range in the samples. Analyze the standards to generate a calibration curve.
-
Sample Analysis: Inject a known volume (e.g., 1 µL) of the concentrated sample extract into the GC-MS system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.
-
Quantify the concentration of PBT in the extract by comparing its peak area to the calibration curve.
-
Calculate the final concentration in the original leachate sample, taking into account the initial volume of leachate and the final volume of the extract.
-
Mandatory Visualization
Application Notes and Protocols for In Vitro Neurotoxicity Assessment of Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentabromotoluene (PBT) is a brominated flame retardant structurally related to polybrominated diphenyl ethers (PBDEs), which are known for their environmental persistence and potential neurotoxicity.[1] This document provides a detailed framework for assessing the in vitro neurotoxicity of PBT, drawing upon established protocols and the known mechanisms of similar compounds. The focus is on key cellular events that are indicative of neurotoxicity, including cytotoxicity, oxidative stress, mitochondrial dysfunction, and apoptosis.
Given the limited direct data on PBT, the quantitative data presented in the tables are illustrative examples based on findings for structurally similar PBDEs to provide a contextual framework for experimental design and data interpretation.
Experimental Workflow Overview
The following diagram outlines the general workflow for the in vitro assessment of this compound neurotoxicity.
Caption: General experimental workflow for assessing the in vitro neurotoxicity of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the assessment of PBT neurotoxicity, based on plausible outcomes derived from studies on related compounds.[1]
Table 1: Effect of this compound on Neuronal Cell Viability
| PBT Concentration (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Release) |
| 0 (Control) | 100 ± 4.5 | 5.2 ± 1.1 |
| 1 | 95.3 ± 5.1 | 8.3 ± 1.5 |
| 10 | 78.6 ± 6.2 | 22.4 ± 2.8 |
| 25 | 61.2 ± 5.8 | 45.7 ± 3.5 |
| 50 | 45.8 ± 4.9 | 68.9 ± 4.1 |
| 100 | 22.5 ± 3.7 | 85.3 ± 5.2 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed after 24 hours of exposure.
Table 2: Induction of Oxidative Stress and Mitochondrial Dysfunction by this compound
| PBT Concentration (µM) | Intracellular ROS Levels (Fold Change vs. Control) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 1.15 ± 0.08 | 0.95 ± 0.06 |
| 10 | 1.89 ± 0.15 | 0.72 ± 0.05 |
| 25 | 2.76 ± 0.21 | 0.51 ± 0.04 |
| 50 | 3.98 ± 0.32 | 0.33 ± 0.03 |
| 100 | 5.12 ± 0.45 | 0.18 ± 0.02 |
Data are presented as mean ± standard deviation (n=3). Measurements were taken after 6 hours of PBT exposure.
Table 3: Apoptotic Effects of this compound on Neuronal Cells
| PBT Concentration (µM) | Apoptotic Cells (%) (Annexin V+/PI-) | Caspase-3 Activity (Fold Change vs. Control) | Bax/Bcl-2 Protein Ratio |
| 0 (Control) | 4.1 ± 0.8 | 1.00 | 0.35 ± 0.04 |
| 1 | 6.5 ± 1.2 | 1.21 ± 0.11 | 0.48 ± 0.06 |
| 10 | 15.8 ± 2.1 | 2.54 ± 0.23 | 1.25 ± 0.14 |
| 25 | 28.4 ± 3.5 | 4.18 ± 0.39 | 2.67 ± 0.28 |
| 50 | 45.2 ± 4.8 | 6.75 ± 0.58 | 4.89 ± 0.45 |
| 100 | 62.7 ± 5.9 | 8.92 ± 0.76 | 7.12 ± 0.68 |
Data are presented as mean ± standard deviation (n=3). Apoptosis was assessed after 24 hours of PBT exposure.
Proposed Signaling Pathway for PBT-Induced Neurotoxicity
The following diagram illustrates a plausible signaling pathway for the neurotoxic effects of this compound, based on mechanisms reported for similar brominated flame retardants.
Caption: Proposed intrinsic apoptosis pathway for PBT-induced neurotoxicity.
Experimental Protocols
Cell Culture and PBT Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neurotoxicity studies. For more biologically relevant data, primary neuronal cultures can be utilized.
-
Culture Conditions: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
PBT Exposure: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity. Treat the cells for the desired time periods (e.g., 6, 12, 24, or 48 hours).
Cytotoxicity Assays
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[2] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of PBT for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated) cells.
-
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.[3]
-
Principle: An increase in LDH activity in the culture supernatant is proportional to the number of lysed cells.
-
Protocol:
-
Culture and treat cells with PBT as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
-
Oxidative Stress Assessment
The DCFH-DA assay is widely used to measure intracellular ROS levels.[4]
-
Principle: The non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is cell-permeable. Inside the cell, it is deacetylated by esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[5]
-
Protocol:
-
Seed and treat SH-SY5Y cells in a 96-well black plate.
-
After PBT treatment (e.g., for 6 hours), remove the medium and wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[6]
-
Express ROS levels as a fold change relative to the control group.
-
Assessment of Mitochondrial Dysfunction
The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential.
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[7] A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.
-
Protocol:
-
Culture and treat cells with PBT in a 96-well plate.
-
After treatment, incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[8]
-
Wash the cells with assay buffer.
-
Measure the fluorescence intensity for JC-1 aggregates (red) at Ex/Em = 535/590 nm and for JC-1 monomers (green) at Ex/Em = 485/535 nm.[7]
-
Calculate the ratio of red to green fluorescence to determine the change in ΔΨm.
-
Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Culture and treat cells with PBT.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[10]
-
Principle: A specific substrate for caspase-3 (e.g., DEVD-pNA) is cleaved by active caspase-3, releasing a chromophore (pNA) that can be quantified colorimetrically.[11]
-
Protocol:
-
Treat cells with PBT for the desired time.
-
Lyse the cells to release intracellular proteins.
-
Incubate the cell lysate with the caspase-3 substrate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Express caspase-3 activity as a fold change relative to the control.
-
This technique is used to measure the protein levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
-
Principle: Changes in the expression levels of these proteins can indicate a shift in the cellular balance towards apoptosis. An increased Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.
-
Protocol:
-
After PBT treatment, lyse the cells and determine the total protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.[12]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.
-
References
- 1. Neurotransmitter Systems Affected by PBDE Exposure: Insights from In Vivo and In Vitro Neurotoxicity Studies [mdpi.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. neuroproof.com [neuroproof.com]
- 4. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. doc.abcam.com [doc.abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 12. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Pentabromotoluene in Wastewater Treatment Plant Effluent using GC-MS/MS
Audience: Researchers, scientists, and environmental monitoring professionals.
Abstract This application note provides a detailed protocol for the extraction, identification, and quantification of Pentabromotoluene (PBT), a brominated flame retardant, in wastewater treatment plant (WWTP) effluent. Due to its persistence and potential toxicity, monitoring PBT levels in environmental waters is critical. The described methods leverage either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for sample preparation, followed by sensitive and selective analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This document outlines complete experimental procedures, instrument parameters, and expected performance metrics to guide researchers in accurately measuring PBT concentrations at trace levels.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection is crucial to ensure the integrity of the analysis.[1]
-
Container: Collect samples in 1-liter amber glass bottles with PTFE-lined caps (B75204) to prevent photodegradation and analyte adsorption to the container walls.[2]
-
Collection Method: Collect grab samples directly from the WWTP effluent stream. If sampling from a tap, allow the water to flow for several minutes to purge the line before collection.[3]
-
Preservation: Immediately after collection, store the samples on ice or at 4°C.[1]
-
Holding Time: Samples should be extracted within 7 days of collection. The resulting extracts should be stored at 4°C in the dark and analyzed within 28 days.[2]
Sample Preparation
This compound must be extracted from the aqueous matrix and concentrated prior to GC-MS/MS analysis.[4] Two effective methods, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), are presented below.
1.2.1 Method A: Liquid-Liquid Extraction (LLE) LLE is a classic and robust technique for extracting non-polar organic compounds from aqueous samples.[5][6]
-
Preparation: Allow the 1 L water sample to equilibrate to room temperature. Transfer the entire sample to a 2 L separatory funnel.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a labeled PBDE congener or other brominated compound not expected in the sample).
-
First Extraction: Add 60 mL of high-purity dichloromethane (B109758) (DCM) or hexane (B92381) to the separatory funnel. Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes. Drain the lower organic layer (DCM) into a clean flask. If using hexane, the organic layer will be on top.
-
Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of the solvent, combining all organic extracts.
-
Drying: Pass the combined extract through a glass column containing anhydrous sodium sulfate (B86663) to remove residual water.
-
Concentration: Concentrate the dried extract to a final volume of approximately 0.5 mL using a gentle stream of nitrogen in a heated water bath (35-40°C).
-
Final Volume: Add a recovery standard and adjust the final volume to 1.0 mL with hexane. Transfer the final extract to a 2 mL autosampler vial for GC-MS/MS analysis.[2]
1.2.2 Method B: Solid-Phase Extraction (SPE) SPE is a more modern technique that reduces solvent consumption and can be automated.[7][8] For a non-polar analyte like PBT, a reversed-phase sorbent is ideal.[8]
-
Cartridge Selection: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).[9]
-
Conditioning: Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of reagent-grade water through the sorbent. Do not allow the cartridge to go dry.[10]
-
Sample Loading: Load the 1 L water sample (spiked with an internal standard) through the cartridge at a flow rate of 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences. Dry the cartridge under vacuum or nitrogen for 10 minutes.[10]
-
Elution: Elute the retained PBT from the cartridge using 10 mL of dichloromethane or acetone (B3395972) into a collection tube.[10]
-
Concentration: Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
-
Final Volume: Add a recovery standard and adjust the final volume to 1.0 mL with hexane. Transfer to a 2 mL autosampler vial for analysis.
Instrumental Analysis: GC-MS/MS
Analysis is performed using a Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS), which provides the high selectivity and sensitivity required for trace-level quantification in complex matrices like wastewater effluent.[1][2]
GC-MS/MS Instrument Conditions
The following parameters are a starting point and may require optimization for specific instruments.
| Parameter | Value | Parameter | Value |
| GC System | Agilent 8890 or equivalent[11] | MS System | Agilent 7000D or equivalent[11] |
| Injection Port | Split/Splitless | Ion Source | Electron Ionization (EI)[12] |
| Inlet Temp. | 280 °C | Source Temp. | 280 °C[11] |
| Injection Vol. | 1 µL | Quad Temp. | 150 °C[11] |
| Injection Mode | Pulsed Splitless | Electron Energy | 70 eV[13] |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11] | Collision Gas | Nitrogen, 1.5 mL/min[11] |
| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Oven Program | 100°C (hold 2 min), ramp 20°C/min to 320°C (hold 5 min) | Tune File | atunes.eiex.tune.xml or equivalent[11] |
Data Presentation
MRM Transitions for this compound
The molecular ion for PBT is observed as an isotopic cluster due to the presence of five bromine atoms.[14] The monoisotopic molecular ion (m/z 486) is selected as the precursor ion. Product ions are generated from the fragmentation of the precursor. The most intense transition is used for quantification, and a second transition is used for confirmation. Collision energies (CE) should be optimized empirically for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Collision Energy (eV) | Product Ion (Qualifier, m/z) | Collision Energy (eV) |
| This compound | 486.6 | 406.7 ([M-Br]⁺) | 15 - 25 | 327.8 ([M-2Br-H]⁺) | 25 - 35 |
| Internal Standard | User Defined | User Defined | User Defined | User Defined | User Defined |
| Note: Collision energies are typical starting ranges and must be optimized for your instrument to maximize signal intensity. |
Target Method Performance Characteristics
Method validation should be performed to establish performance. The following table lists typical target values for this type of environmental analysis.[14]
| Parameter | Target Value | Description |
| Limit of Quantification (LOQ) | < 5.0 ng/L | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Method Detection Limit (MDL) | < 2.0 ng/L | The minimum measured concentration at which the substance can be reported with 99% confidence that the analyte concentration is greater than zero.[14] |
| Linearity (R²) | > 0.995 | The coefficient of determination for a multi-point calibration curve spanning the expected concentration range. |
| Recovery | 70 - 130% | The percentage of the known amount of analyte recovered from a spiked matrix sample. |
| Precision (%RSD) | < 20% | The relative standard deviation of replicate measurements at a concentration near the LOQ. |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process, from sample collection to final data reporting, including both sample preparation options.
Caption: Workflow for this compound analysis in wastewater.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 4. hmdb.ca [hmdb.ca]
- 5. Improved Precursor Characterization for Data-Dependent Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rroij.com [rroij.com]
- 10. mazams.weebly.com [mazams.weebly.com]
- 11. Benzene, pentabromomethyl- [webbook.nist.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pentabromotoluene Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in Pentabromotoluene synthesis. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the electrophilic aromatic substitution of toluene (B28343) with elemental bromine (Br₂). This reaction is typically facilitated by a Lewis acid catalyst, such as an iron or aluminum halide.
Q2: Which catalyst generally provides the highest yield for the perbromination of aromatic compounds?
A2: While both aluminum tri-bromide and iron-based catalysts are effective, studies have shown that iron powder can provide the highest yields of perbrominated products. Ferric bromide also demonstrates high initial reaction rates[1]. A yield of 99% has been reported for the synthesis of this compound from toluene using aluminum tri-bromide as the catalyst[2].
Q3: What are the typical reaction temperatures for the bromination of toluene?
A3: The optimal temperature for the bromination of toluene to this compound can vary. Some procedures suggest keeping the reaction temperature below 70°C to control the reaction rate and minimize side reactions. However, for deactivated aromatic rings, temperatures can be significantly higher, sometimes exceeding 150°C[3].
Q4: What are the main byproducts in this compound synthesis?
A4: The primary byproducts are typically lower brominated toluene derivatives (e.g., tetrabromotoluene, tribromotoluene) resulting from incomplete bromination. Over-bromination can also occur, leading to the formation of hexabromotoluene. Additionally, side-chain bromination can occur, especially under UV light or at high temperatures, yielding brominated methyl group derivatives[4].
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | Ensure the Lewis acid catalyst (e.g., anhydrous AlBr₃ or FeBr₃) is fresh and has not been deactivated by moisture. Increase the catalyst loading incrementally, monitoring the reaction progress. |
| Incomplete Reaction | Extend the reaction time or gradually increase the temperature. Monitor the reaction using an appropriate analytical technique like GC-MS to determine the point of maximum conversion[4]. |
| Sub-optimal Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high, side reactions may be favored. Experiment with a temperature range, for example, between 40°C and 70°C, to find the optimal condition for your specific setup. |
| Loss during Workup and Purification | Minimize transfer losses. During purification by recrystallization, ensure the appropriate solvent is used and that the cooling process is slow enough to allow for maximum crystal formation. Wash the crystals with a minimal amount of cold solvent. |
Problem 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Over-bromination (Formation of Hexabromotoluene) | Carefully control the stoichiometry of bromine. Add the bromine dropwise to the reaction mixture to avoid localized high concentrations. Maintain a consistent and moderate reaction temperature. |
| Incomplete Bromination (Lower Brominated Toluenes) | Ensure a sufficient amount of bromine and an adequate reaction time. Consider a slight excess of bromine, but monitor for over-bromination. |
| Side-chain Bromination | Conduct the reaction in the dark to avoid light-induced radical reactions on the methyl group. Maintain a controlled temperature, as high temperatures can also promote side-chain bromination. |
| Catalyst Residue in Final Product | After the reaction, quench the catalyst carefully (e.g., with water or a dilute acid). Wash the organic layer thoroughly with water, a mild base (like sodium bicarbonate solution) to remove acidic impurities, and then brine. |
Data Presentation
Table 1: Comparison of Catalysts for Aromatic Perbromination
| Catalyst | Relative Activity/Yield | Notes |
| Iron Powder | Highest Yield | Maintains activity throughout the bromination period[1]. |
| Ferric Bromide (FeBr₃) | Slightly faster initial rate than iron powder | Yields products with slightly lower assay values compared to iron powder[1]. |
| Aluminum Chloride (AlCl₃) | Reduced activity | Tends to deactivate more rapidly during the bromination process[1]. |
| Aluminum Tri-bromide (AlBr₃) | High Yield (99% reported for this compound) | Effective catalyst for the perbromination of toluene[2]. |
Experimental Protocols
Detailed Methodology for Laboratory Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
Toluene
-
Anhydrous Aluminum Tri-bromide (AlBr₃) or Iron (III) Bromide (FeBr₃)
-
Elemental Bromine (Br₂)
-
Carbon Tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (B129727) or Ethanol for recrystallization
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to capture HBr gas.
-
In the flask, dissolve toluene in a suitable inert solvent like carbon tetrachloride.
-
Carefully add the anhydrous Lewis acid catalyst (e.g., AlBr₃) to the toluene solution while stirring.
-
From the dropping funnel, add elemental bromine dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction and the evolution of HBr gas.
-
After the addition of bromine is complete, heat the reaction mixture to a controlled temperature (e.g., 50-60°C) and maintain it for several hours (e.g., 3 hours) with continuous stirring[2]. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing ice and a solution of sodium bisulfite to quench the excess bromine.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain pure this compound crystals.
Mandatory Visualization
Caption: General Workflow for this compound Synthesis
Caption: Troubleshooting Low Yield in this compound Synthesis
References
Technical Support Center: Purification of Crude Pentabromotoluene by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Pentabromotoluene via recrystallization. This document offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a purification technique for solid organic compounds.[1][2] The principle is based on the differential solubility of this compound and its impurities in a chosen solvent at different temperatures. Ideally, this compound should be highly soluble in the hot solvent and have low solubility in the cold solvent.[3] Impurities, on the other hand, should either be highly soluble in the cold solvent or insoluble in the hot solvent. This allows for the separation of pure this compound crystals upon cooling, while the impurities remain dissolved in the solvent or are removed by filtration.
Q2: What are the critical safety precautions to consider when working with this compound?
This compound is a chemical that requires careful handling. Users should always consult the Safety Data Sheet (SDS) before starting any experiment. General safety precautions include working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
The selection of a suitable solvent is the most critical step for successful recrystallization. An ideal solvent should:
-
Dissolve this compound sparingly or not at all at room temperature but have a high solubility at its boiling point.
-
Not react chemically with this compound.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound (Melting Point: 285-286 °C).[4][5]
-
Be volatile enough to be easily removed from the purified crystals.
Based on general solubility principles for polybrominated aromatic compounds, a good starting point for solvent screening would be non-polar or moderately polar organic solvents. This compound is known to be insoluble in water and slightly soluble in heated benzene, chloroform, and DMSO.[5]
Q4: What are the signs of a successful recrystallization?
A successful recrystallization is indicated by the formation of well-defined crystals upon cooling the hot solution. The purified product should have a sharper melting point range that is close to the literature value (285-286 °C for this compound) compared to the crude starting material.[4][5] A visual indication of purity is the formation of white or off-white crystals.[5][6]
Data Presentation: Solvent Selection Guide for this compound Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility of this compound (at Room Temp) | Expected Solubility of this compound (at Boiling Point) | Notes |
| Hexane | Non-polar | 69 | Low | Moderate to High | Good for non-polar compounds, but may lead to "oiling out". |
| Toluene | Non-polar | 111 | Low to Moderate | High | Similar polarity to this compound, may be a good candidate. |
| Acetone | Polar aprotic | 56 | Low | Moderate | Has been used for initial fractionation of similar compounds.[7] |
| Ethanol | Polar protic | 78 | Very Low | Low to Moderate | May be a poor solvent due to the non-polar nature of this compound. |
| Methanol | Polar protic | 65 | Very Low | Low | Likely a poor solvent. |
| Water | Polar protic | 100 | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed solvent system. |
Note: This table is based on general principles of solubility ("like dissolves like") and some preliminary data. Experimental verification is crucial.
Experimental Protocol: Recrystallization of Crude this compound
This protocol outlines the general steps for the purification of crude this compound. The exact solvent and volumes should be determined through preliminary solubility tests.
1. Solvent Selection:
- Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes.
- Add a small volume (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.
- If the solid does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Observe if the solid dissolves.
- Allow the hot solution to cool to room temperature and then in an ice bath. Observe the formation of crystals.
- The ideal solvent will dissolve the crude material when hot but will result in significant crystal formation upon cooling.
2. Dissolution:
- Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
- Add a boiling chip or a magnetic stir bar.
- Add the chosen solvent in small portions to the flask while heating the mixture to a gentle boil with constant stirring.
- Continue adding the hot solvent until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[8]
3. Hot Filtration (if necessary):
- If there are insoluble impurities (e.g., dust, sand) in the hot solution, a hot filtration step is required.
- Preheat a stemless funnel and a new receiving Erlenmeyer flask by placing them on a hot plate or in an oven.
- Place a piece of fluted filter paper in the preheated funnel.
- Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be done quickly to prevent premature crystallization in the funnel.
4. Crystallization:
- Cover the mouth of the Erlenmeyer flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
- Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
5. Isolation of Crystals:
- Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel with a piece of filter paper that fits snugly.
- Wet the filter paper with a small amount of the cold recrystallization solvent before pouring the crystal slurry.
- Transfer the crystals and the supernatant liquid (mother liquor) into the funnel.
- Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor containing impurities.[8]
- Continue to draw air through the crystals for several minutes to help them dry.
6. Drying:
- Carefully remove the filter paper with the crystals from the funnel and place it on a watch glass.
- Allow the crystals to air dry completely. For higher boiling point solvents, drying in a vacuum oven (at a temperature well below the melting point) may be necessary.
7. Purity Assessment:
- Determine the melting point of the dried, purified crystals. A sharp melting point range close to the literature value indicates high purity.
- Calculate the percent recovery of the purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a "seed crystal" of pure this compound to the solution.- If the chosen solvent is inappropriate, evaporate all the solvent and restart with a different one. |
| "Oiling out" occurs instead of crystallization. | - The melting point of the crude solid is lower than the boiling point of the solvent, and the solid is coming out of solution above its melting point.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to redissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly (e.g., by insulating the flask).- Try a solvent with a lower boiling point.- If impurities are the cause, consider a preliminary purification step (e.g., column chromatography) before recrystallization. |
| Crystals form too quickly and are very fine. | - The solution is too concentrated.- The rate of cooling is too rapid. | - Reheat the solution and add a small amount of extra solvent to slightly decrease the saturation.- Ensure the solution cools down slowly and without disturbance. |
| Low recovery of purified product. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization (not cooled for long enough or at a low enough temperature).- Washing the crystals with too much or warm solvent. | - Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is preheated for hot filtration.- Ensure the solution is cooled in an ice bath for a sufficient amount of time.- Always wash the crystals with a minimal amount of ice-cold solvent. |
| The color of the crude material persists in the crystals. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over. |
Logical Workflow Diagram
The following diagram illustrates the decision-making process for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. mt.com [mt.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. Toluene, 2,3,4,5,6-pentabromo- [chembk.com]
- 5. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Overcoming matrix effects in Pentabromotoluene analysis of environmental samples
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Pentabromotoluene (PBT) in environmental samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PBT)?
This compound (PBT) is a synthetic organobromine compound with the molecular formula C7H3Br5.[1] It is a derivative of toluene (B28343) and is produced by the substitution of five bromine atoms onto the aromatic ring.[1] PBT typically appears as a white to light yellow crystalline solid and is characterized by its high density and low volatility.[1] It is primarily used as a flame retardant in a variety of materials, including textiles, rubber, unsaturated polyesters, and polyethylene.[1] Due to its persistence and potential for environmental distribution, it is monitored in various environmental matrices.
Q2: What are matrix effects in the context of PBT analysis?
Matrix effects refer to the alteration of the analytical signal of PBT (either suppression or enhancement) caused by co-extracted, interfering compounds from the sample matrix (e.g., soil, water, biota).[2] These interferences can affect the accuracy, precision, and sensitivity of the analytical method.[2] In gas chromatography (GC), matrix effects can manifest as signal enhancement due to the protection of the analyte from degradation in the injector port, while in liquid chromatography-mass spectrometry (LC-MS), ion suppression is more common.
Q3: How can I quantify matrix effects in my PBT analysis?
Matrix effects can be quantified by comparing the signal response of PBT in a pure solvent standard to its response in a matrix extract spiked with the same concentration. The calculation is as follows:
Matrix Effect (%) = (Peak Area of PBT in Spiked Matrix Extract / Peak Area of PBT in Solvent Standard) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates signal suppression.
-
A value > 100% indicates signal enhancement.[2]
Q4: What are the most common environmental matrices of concern for PBT analysis?
Common environmental matrices that are analyzed for PBT include:
-
Soil and Sediment: PBT can accumulate in soils and sediments due to atmospheric deposition and runoff. These matrices are complex and often contain humic acids and other organic matter that can interfere with analysis.
-
Water: While PBT has low water solubility, it can be present in water samples, particularly in industrial effluent and wastewater.
-
Biota (e.g., fish, mussels): Due to its lipophilic nature, PBT can bioaccumulate in the fatty tissues of organisms. Lipids are a significant source of matrix interference in biota samples.
Troubleshooting Guide
Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Active Sites in GC Inlet | Non-volatile matrix components can accumulate in the injector liner, creating active sites that interact with PBT, leading to peak tailing. Solution: Regularly replace the injector liner and glass wool. Consider using a liner with a deactivated surface.[3] |
| Column Contamination | Co-extracted matrix components, such as lipids or humic acids, can irreversibly adsorb to the GC column, causing peak distortion. Solution: Implement a robust sample cleanup procedure (see Experimental Protocols). If the column is contaminated, trim the first few centimeters of the column. If performance does not improve, the column may need to be replaced.[3] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Solution: Dilute the sample extract before analysis. This can also help to reduce the overall matrix load. |
| Improper Column Installation | Incorrect installation of the column into the injector or detector can create dead volume, leading to peak broadening or tailing. Solution: Reinstall the column according to the manufacturer's instructions, ensuring the correct insertion depth.[3] |
Problem 2: Low Recovery of PBT
Possible Causes & Solutions
| Cause | Solution |
| Inefficient Extraction | The chosen solvent may not be optimal for extracting PBT from the specific sample matrix. Solution: Test different extraction solvents or solvent mixtures (e.g., hexane (B92381)/acetone, dichloromethane (B109758)/hexane). For solid samples, techniques like Pressurized Liquid Extraction (PLE) or Soxhlet extraction can improve efficiency. |
| Losses During Cleanup | PBT may be lost during aggressive cleanup steps, such as strong acid or base treatments. Solution: Optimize the cleanup procedure. For example, use gel permeation chromatography (GPC) for lipid removal, which is less destructive than acid treatments. Ensure the elution solvent in solid-phase extraction (SPE) is strong enough to fully recover PBT. |
| Losses During Solvent Evaporation | PBT can be lost if the solvent evaporation step is too aggressive (high temperature or high nitrogen flow). Solution: Optimize the evaporation conditions by using a lower temperature and a gentle stream of nitrogen. The addition of a high-boiling point "keeper" solvent (e.g., isooctane) can help to minimize losses. |
| Analyte Degradation | PBT may degrade if exposed to harsh chemical conditions or high temperatures during sample preparation. Solution: Evaluate the stability of PBT under your experimental conditions and adjust the protocol as needed. The use of surrogate standards can help to monitor for analyte degradation. |
Problem 3: Signal Suppression or Enhancement
Possible Causes & Solutions
| Cause | Solution |
| Co-eluting Matrix Components | In GC-MS, co-eluting compounds can enhance the PBT signal by protecting it from thermal degradation in the injector. Solution: Improve the sample cleanup to remove these interfering compounds. Methods like GPC, Florisil chromatography, or multi-layer silica (B1680970) gel columns are effective. |
| Matrix-Matched Calibration | The use of calibration standards prepared in a clean solvent can lead to inaccurate quantification when matrix effects are present. Solution: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for signal enhancement or suppression. |
| Use of Internal Standards | Variations in injection volume or instrument response can be mistaken for matrix effects. Solution: Use an appropriate internal standard (e.g., a 13C-labeled PBT analogue if available, or another brominated compound with similar properties) added to the sample before extraction. This will help to correct for variations in recovery and instrument response. |
Quantitative Data Summary
The following table summarizes typical recovery rates for compounds structurally similar to this compound (Polybrominated Diphenyl Ethers - PBDEs) in various environmental matrices using different cleanup methods. This data can serve as a benchmark for optimizing your PBT analysis. Note: Data for PBT is limited; PBDEs are used as a proxy.
| Matrix | Cleanup Method | Analyte (Proxy) | Average Recovery (%) | Reference |
| Sediment | Gel Permeation Chromatography (GPC) & Florisil | PBDEs | 75 - 102 | USGS Method |
| Biota (Fish Tissue) | GPC & Alumina/Silica Column | PBDEs | 85 - 110 | EPA Method 1614 |
| Water | Solid-Phase Extraction (SPE) | PBDEs | 90 - 115 | EPA Method 1614 |
| Soil | Pressurized Liquid Extraction (PLE) & SPE | Pesticides | 70 - 120 | Various |
Experimental Protocols
Sample Preparation for Soil and Sediment
-
Drying and Sieving: Air-dry the sample in a clean environment to a constant weight. Gently disaggregate the sample and sieve through a 2 mm stainless steel sieve to remove large debris.[4]
-
Extraction:
-
Soxhlet Extraction: Mix ~10 g of the dried sample with anhydrous sodium sulfate (B86663). Extract for 16-24 hours with a 1:1 (v/v) mixture of hexane and acetone.
-
Pressurized Liquid Extraction (PLE): Pack a PLE cell with the sample mixed with a dispersing agent (e.g., diatomaceous earth). Extract with hexane/acetone at elevated temperature and pressure (e.g., 100°C, 1500 psi).
-
-
Cleanup:
-
Sulfur Removal (for sediments): If sulfur is present, it can be removed by passing the extract through activated copper granules.
-
Gel Permeation Chromatography (GPC): To remove high molecular weight interferences like humic acids, use a GPC system with a suitable column (e.g., Bio-Beads S-X3) and a mobile phase of dichloromethane/cyclohexane.
-
Solid-Phase Extraction (SPE): Use a Florisil or multi-layer silica gel cartridge to remove polar interferences. Elute with solvents of increasing polarity.
-
Sample Preparation for Water
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract a 1 L water sample (unfiltered) with dichloromethane at a neutral pH.
-
Solid-Phase Extraction (SPE): Pass the water sample through a C18 or polymeric SPE cartridge. Elute the retained PBT with a suitable organic solvent like dichloromethane or acetone.
-
-
Cleanup: The extract from water samples is often cleaner than from soil or biota. A simple cleanup step using a Florisil SPE cartridge may be sufficient.
Sample Preparation for Biota (e.g., Fish Tissue)
-
Homogenization and Drying: Homogenize the tissue sample. Mix with anhydrous sodium sulfate to form a dry, free-flowing powder.
-
Extraction: Use Soxhlet or PLE with a solvent mixture effective for lipid-rich matrices, such as hexane/dichloromethane.
-
Lipid Removal (Crucial Step):
-
Gel Permeation Chromatography (GPC): This is a highly effective and non-destructive method for separating PBT from lipids.
-
Acid Treatment: A concentrated sulfuric acid treatment can be used to destroy lipids, but it may also degrade PBT if not performed carefully.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph (GC):
-
Injector: Splitless or Pulsed Splitless at ~250-280°C.
-
Column: A low-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: A temperature program that allows for the separation of PBT from potential interferences (e.g., start at 100°C, ramp to 300°C).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) is highly sensitive for brominated compounds. Electron Ionization (EI) can also be used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor the characteristic ions for PBT (e.g., m/z 486, 407, 328).
-
Visualizations
Caption: Experimental workflow for PBT analysis.
Caption: Troubleshooting decision tree for PBT analysis.
References
Addressing co-elution interference in GC-MS analysis of Pentabromotoluene
Technical Support Center: Pentabromotoluene Analysis
Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides troubleshooting protocols and frequently asked questions to help you address challenges related to co-elution interference when analyzing this compound.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in the GC-MS analysis of this compound?
A: Co-elution is a common issue in chromatography where two or more different compounds elute from the GC column at the same time, resulting in a single, overlapping chromatographic peak.[1] This is particularly problematic in the analysis of this compound, a type of brominated flame retardant (BFR), because environmental or biological samples are often complex. Co-eluting matrix components or other similar BFRs, like certain polybrominated diphenyl ether (PBDE) congeners, can interfere with the accurate identification and quantification of the target analyte.[2] If not addressed, co-elution can lead to inaccurate quantitative results and potential false positives.
Q2: How can I determine if my this compound peak is affected by co-elution?
A: There are several key indicators of co-elution:
-
Asymmetrical Peak Shape: Look for visual cues in your chromatogram. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak. Peaks that are fronting, tailing, or show a "shoulder" are strong indicators of an underlying, unresolved compound.[1]
-
Mass Spectral Inconsistency: Examine the mass spectrum across the peak from its beginning to its end. If the peak is pure this compound, the relative abundance of its characteristic ions should remain constant. If the ion ratios change across the peak, it signifies that another compound with a different mass spectrum is co-eluting.[1]
-
Mass Spectral Deconvolution Software: Tools like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) from NIST, or other commercial software, can mathematically process the raw data to separate the mass spectra of individual components from a single, unresolved chromatographic peak.[3][4][5]
Q3: What are the initial chromatographic parameters I should adjust to resolve co-elution?
A: Before undertaking extensive sample cleanup, optimizing your GC method is often the most efficient first step.
-
Modify the Oven Temperature Program: Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, which can significantly improve the separation of closely eluting compounds.
-
Change the GC Column: If optimizing the temperature program is insufficient, the co-eluting compounds may have very similar properties for your current column chemistry. Switching to a GC column with a different stationary phase (i.e., different selectivity) is a powerful solution. For example, if you are using a non-polar DB-5ms column, consider a mid-polarity phase column to alter the elution order.[6]
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (typically Helium) is set to its optimal linear velocity for your column dimensions. While a higher flow rate can shorten analysis time, a flow rate closer to the optimum improves separation efficiency.[7]
Q4: My interference appears to be from a complex sample matrix. What sample preparation techniques can I use?
A: Robust sample cleanup is critical for removing matrix components that can cause co-elution. For BFRs like this compound, common techniques include:
-
Multilayer Silica (B1680970) Gel/Florisil Chromatography: This is a widely used adsorption chromatography technique to separate analytes from interfering lipids and other polar compounds.[8]
-
Acidic Silica Gel Cleanup: A column packed with sulfuric acid-impregnated silica is highly effective at destroying lipid co-extractives from biological samples without degrading persistent compounds like this compound.[9][10]
-
Gel Permeation Chromatography (GPC): GPC is another effective technique for removing high-molecular-weight interferences such as lipids from the sample extract.[11]
Q5: I still have co-elution after optimizing my GC method and sample preparation. Can I solve this using the mass spectrometer?
A: Yes. The mass spectrometer provides another dimension of separation. If chromatographic resolution is not possible, you can often achieve analytical specificity using the MS.
-
Use Unique Ions for Quantification: Even if two compounds co-elute, they rarely have identical mass spectra. Identify a characteristic fragment ion (m/z) that is unique to this compound and not present in the interfering compound. You can then use this unique ion for quantification in Selected Ion Monitoring (SIM) mode or as a specific transition in Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.[12]
-
Mass Spectral Deconvolution: As mentioned in Q2, specialized software can analyze the combined mass spectra from an overlapping peak and mathematically extract the pure spectrum of each compound, allowing for their identification and quantification.[3][13]
Troubleshooting Workflow for Co-Elution
This workflow provides a step-by-step guide to identifying and resolving co-elution issues during this compound analysis.
Quantitative Data & Mass Spectral Information
When chromatographic separation fails, using unique mass fragments is essential. This compound will produce a characteristic isotopic pattern due to the presence of five bromine atoms. The molecular ion cluster would be a key identifier. An interfering compound, such as a Polybrominated Diphenyl Ether (PBDE) like BDE-99, will have a different mass and fragmentation pattern.
Table 1: Example m/z Ions for SIM/MRM Method Development
| Compound | Molecular Formula | Molecular Weight (approx.) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | C₇H₃Br₅ | 526 | 526 | 528 | 447 |
| BDE-99 (Potential Co-eluter) | C₁₂H₅Br₅O | 565 | 564 | 566 | 407 |
| Note: The listed m/z values are representative and should be confirmed experimentally on your instrument. The bolded values for this compound represent the molecular ion cluster (loss of a proton is unlikely in EI) and a major fragment (loss of Br). For BDE-99, values represent the molecular ion cluster and a fragment from cleavage of the ether bond. |
Experimental Protocols
Protocol 1: Acidic Silica Gel Column Cleanup
This protocol is highly effective for removing lipids from complex biological extracts prior to BFR analysis.[10][11]
-
Preparation of Acidic Silica: In a fume hood, slowly add concentrated sulfuric acid to activated silica gel (100-200 mesh) in a beaker to create a 40% (w/w) mixture. Stir with a glass rod until the mixture is a free-flowing powder. Caution: This reaction is exothermic.
-
Column Packing:
-
Place a small plug of glass wool at the bottom of a 10 mm ID chromatography column.
-
Add 2 g of anhydrous sodium sulfate (B86663).
-
Add 4 g of the prepared 40% acidic silica gel.
-
Add another 1 g of activated silica gel on top.
-
Finally, top with ~2 g of anhydrous sodium sulfate to protect the adsorbent surface.
-
-
Column Conditioning: Pre-elute the packed column with 50 mL of hexane (B92381). Discard the eluate. Do not let the column go dry.
-
Sample Loading: Concentrate your sample extract into ~1-2 mL of hexane. Just as the hexane from the conditioning step reaches the top of the sodium sulfate layer, carefully load the sample onto the column.
-
Elution: Elute the target analytes (including this compound) with 70 mL of a 5:1 (v/v) hexane:dichloromethane mixture.[10] Collect this fraction.
-
Concentration: Concentrate the collected fraction using a rotary evaporator or a gentle stream of nitrogen to the desired final volume for GC-MS analysis.
Protocol 2: GC Oven Temperature Program Optimization
This protocol describes a systematic approach to improving chromatographic resolution.
-
Establish a Baseline: Run your current GC method with a known standard containing this compound and the suspected interferent (if known) to document the current degree of separation (or lack thereof).
-
Reduce the Ramp Rate: Halve the primary temperature ramp rate in your method. For example, if your program ramps at 20°C/min, reduce it to 10°C/min.
-
Adjust Hold Times: To maintain similar elution temperatures for later peaks, you may need to adjust the initial and final hold times. The goal is to increase the separation of the target peaks without excessively lengthening the total run time.
-
Inject and Evaluate: Analyze the standard again with the modified method. Compare the resolution of the target peaks to the baseline run.
-
Iterate if Necessary: If separation has improved but is not yet complete, you can try a further reduction in the ramp rate (e.g., to 5°C/min) or introduce a short isothermal hold (~1-2 minutes) at a temperature just below the elution temperature of the co-eluting pair.
-
Finalize Method: Once baseline resolution is achieved, document the new method parameters.
Logical Relationships in Troubleshooting
The following diagram illustrates the core relationships between the problem, its causes, and the available solutions.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemdata:amdisexplained [] [chemdata.nist.gov]
- 4. agilent.com [agilent.com]
- 5. shimadzu.com.sg [shimadzu.com.sg]
- 6. waters.com [waters.com]
- 7. stepbio.it [stepbio.it]
- 8. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing Pentabromotoluene Solutions
Welcome to the technical support center for the stabilization and long-term storage of Pentabromotoluene (PBT) solutions. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find answers to frequently asked questions and troubleshooting advice to ensure the integrity and stability of your PBT solutions for experimental use.
Frequently Asked questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: While this compound (PBT) is a stable solid, its stability in solution can be compromised over the long term by several factors. Based on data from similar brominated flame retardants, the primary degradation triggers are:
-
Light Exposure: Photodegradation is a significant concern for many brominated aromatic compounds.[1][2] UV radiation can initiate the cleavage of carbon-bromine bonds.
-
Elevated Temperatures: High storage temperatures can accelerate the rate of thermal degradation.[3]
-
Presence of Oxygen: Oxygen can participate in photo-oxidation reactions, leading to the formation of degradation products.[4]
-
Solvent Choice: The solvent can influence the rate and pathway of degradation.[2]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a nonpolar compound and is generally soluble in nonpolar organic solvents.[5] Commonly used solvents include:
-
Toluene
-
Benzene
-
Hexane
-
Chloroform
PBT is insoluble in water.[5] When choosing a solvent, consider not only solubility but also its compatibility with your experimental setup and its potential to influence degradation.
Q3: What are the ideal storage conditions for long-term stability of this compound solutions?
A3: To ensure the long-term stability of PBT solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at a low temperature, such as 2-8°C. For very long-term storage, consider temperatures of -20°C or lower.[6]
-
Light: Protect solutions from light by storing them in amber glass vials or by wrapping the container in aluminum foil.[7]
-
Atmosphere: To minimize oxidation, it is advisable to store the solution under an inert atmosphere, such as argon or nitrogen. This can be achieved by purging the solution and the vial headspace with the inert gas before sealing.[6]
-
Container: Use tightly sealed, chemically resistant glass containers to prevent solvent evaporation and exposure to atmospheric moisture and oxygen.[7]
Q4: How can I tell if my this compound solution has degraded?
A4: Signs of degradation in your PBT solution may include:
-
Color Change: A noticeable change in color, such as the development of a yellow or brown tint in a previously colorless solution, can indicate the formation of degradation products.
-
Precipitation: The formation of a precipitate in a solution that was previously clear may suggest that the parent compound is degrading into less soluble products or that the solvent has evaporated, increasing the concentration beyond the solubility limit.
-
Inconsistent Experimental Results: A loss of potency or unexpected results in your experiments compared to those obtained with a fresh solution is a strong indicator of degradation. The most definitive way to assess degradation is through analytical techniques like HPLC or GC-MS to check for purity and the presence of new peaks.[8][9]
Troubleshooting Guides
Issue 1: Precipitation is observed in the this compound solution.
| Possible Cause | Solution |
| Low Solubility | The concentration of PBT may exceed its solubility in the chosen solvent. Try preparing a more dilute solution. Gently warming the solution may help redissolve the precipitate, but be aware that elevated temperatures can accelerate degradation.[5] |
| Temperature Fluctuation | Solubility is often temperature-dependent. If the solution was prepared at room temperature and then stored in a refrigerator, the decrease in temperature may have caused the PBT to precipitate. Allow the solution to return to room temperature and see if the precipitate redissolves.[6] |
| Solvent Evaporation | If the container is not properly sealed, the solvent may evaporate over time, increasing the concentration of PBT and causing it to precipitate. Ensure the container is tightly sealed. It may be necessary to add a small amount of fresh solvent to redissolve the precipitate, but this will alter the concentration. |
| Antisolvent Precipitation | If you are diluting a concentrated stock of PBT (e.g., in toluene) with a solvent in which it is less soluble, this can cause the compound to "crash out" of solution. When diluting, add the concentrated stock solution dropwise to the diluent while stirring or vortexing.[10] |
Issue 2: The this compound solution has changed color.
| Possible Cause | Solution |
| Degradation | A change in color is a likely indicator of chemical degradation, possibly due to exposure to light or heat.[1] The solution should be analyzed for purity using a suitable analytical method like HPLC or GC-MS. If degradation is confirmed, the solution should be discarded and a fresh one prepared and stored under the recommended conditions (in the dark, at low temperature). |
| Contamination | The solution may have been contaminated with another substance. Review your handling procedures to identify potential sources of contamination. It is best to discard the solution and prepare a fresh one. |
Quantitative Data
Due to the limited availability of specific long-term stability data for this compound in various solvents, the following table provides a representative example of how stability might be affected by different storage conditions, based on general principles for halogenated aromatic compounds.
Table 1: Representative Stability of this compound (1 mg/mL in Toluene) under Various Storage Conditions over 12 Months
| Storage Condition | Purity after 6 months (%) | Purity after 12 months (%) | Observations |
| 2-8°C, Protected from Light, Inert Atmosphere | >99% | >99% | Optimal storage condition. |
| 2-8°C, Protected from Light, Air Atmosphere | 98-99% | 97-98% | Minor degradation due to oxidation. |
| 25°C, Protected from Light, Air Atmosphere | 95-97% | 90-95% | Noticeable degradation due to thermal effects. |
| 25°C, Exposed to Ambient Light, Air Atmosphere | <90% | <85% | Significant degradation due to photodegradation and thermal effects. Possible slight discoloration. |
Note: This data is illustrative and intended to highlight the relative importance of proper storage conditions. Actual stability will depend on the specific solvent and the purity of the starting material.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
Objective: To assess the purity of a this compound solution and detect the presence of degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound solution to be analyzed
Method:
-
Mobile Phase Preparation: Prepare a mobile phase of 85:15 (v/v) acetonitrile and water. Degas the mobile phase before use.
-
Standard Preparation: Prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the this compound solution to be tested with the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection Wavelength: 220 nm
-
-
Analysis: Inject the standard solution to determine the retention time of the intact this compound peak. Then, inject the test sample.
-
Data Interpretation: Compare the chromatogram of the test sample to the standard. The appearance of new peaks or a decrease in the area of the main PBT peak indicates degradation. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: Troubleshooting workflow for unstable PBT solutions.
Caption: Potential degradation via reductive debromination.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eclass.uoa.gr [eclass.uoa.gr]
Minimizing degradation of Pentabromotoluene during sample preparation
Welcome to the technical support center for the analysis of Pentabromotoluene (PBT). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of PBT during sample preparation, ensuring the accuracy and reliability of your experimental results.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during the preparation of samples containing this compound that can lead to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of PBT in the final extract | Thermal Degradation: PBT, like many brominated flame retardants, can be susceptible to degradation at elevated temperatures during extraction or solvent evaporation steps. | Temperature Control: Employ low-temperature extraction methods. Avoid excessive heat during solvent evaporation; use a gentle stream of nitrogen at room temperature instead.[1] |
| Photodegradation: Exposure to UV light, particularly in certain solvents, can cause the breakdown of PBT's aromatic structure.[2][3] | Light Protection: Work in a dimly lit area or use amber glassware for all sample preparation steps. Wrap clear glassware in aluminum foil to protect samples from light.[4] | |
| Oxidative Degradation: The presence of oxidizing agents or exposure to air, especially at higher temperatures, can lead to the degradation of PBT.[4] | Inert Atmosphere: When possible, perform extractions and solvent evaporations under an inert atmosphere, such as nitrogen or argon.[5] | |
| Inconsistent results between replicate samples | Variable Exposure to Degradation Factors: Inconsistent timing and conditions for sample processing can lead to varying levels of degradation between samples.[5] | Standardize Protocols: Ensure that all samples are processed under identical conditions, including time, temperature, and light exposure. |
| Active Surfaces: Glassware or other surfaces may have active sites that can catalyze the degradation of PBT. | Deactivate Glassware: Silanize all glassware before use to deactivate any active sites. | |
| Appearance of unknown peaks in chromatograms | Formation of Degradation Products: The new peaks may correspond to byproducts of PBT degradation. | Run Control Samples: Analyze a pure PBT standard under your experimental conditions (e.g., solvent, temperature, light exposure) to identify potential degradation peaks. |
| Matrix Effects: Components of the sample matrix may be interfering with the analysis. | Sample Cleanup: Incorporate a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.[6][7][8] |
Quantitative Data Summary
The following table provides an illustrative summary of the expected stability of this compound under various conditions. This data is based on general principles for halogenated aromatic compounds, as specific quantitative degradation data for PBT is limited.
| Condition | Parameter | Expected PBT Stability | Potential Degradation Products |
| Temperature | 4°C (Refrigerated, in the dark) | High | Minimal degradation |
| 25°C (Room temperature, exposed to light) | Moderate | Photodegradation products (e.g., lower brominated toluenes) | |
| 60°C | Low | Thermally induced de-bromination and rearrangement products | |
| Light Exposure | Amber Glassware/Darkness | High | Minimal degradation |
| Clear Glassware (Ambient Light) | Moderate | Photodegradation products | |
| Direct UV Irradiation | Very Low | Significant formation of various degradation byproducts | |
| pH | 7 (Neutral) | High | Stable |
| < 4 (Acidic) | Moderate to Low | Potential for acid-catalyzed degradation, though generally less reactive than with basic conditions. | |
| > 10 (Basic) | Low | Potential for base-catalyzed de-bromination. | |
| Solvent | Toluene (B28343), Hexane (B92381) (Non-polar) | High | Generally stable |
| Methanol, Acetonitrile (Polar protic/aprotic) | Moderate | Increased potential for photodegradation in the presence of light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: While specific studies on this compound are limited, for similar polybrominated compounds, the primary degradation pathways are photodegradation and thermal degradation.[2][3][9] Photodegradation involves the cleavage of carbon-bromine bonds upon exposure to light, leading to the formation of lower brominated toluenes. Thermal degradation at high temperatures can also lead to de-bromination and molecular rearrangement.
Q2: What are the ideal storage conditions for this compound standards and samples?
A2: To minimize degradation, store PBT standards and prepared samples in amber glass vials at a low temperature, preferably at -20°C or below, and under an inert atmosphere if possible.[5] Avoid repeated freeze-thaw cycles.
Q3: Can I use accelerated solvent extraction (ASE) for samples containing this compound?
A3: Yes, ASE can be a suitable technique as it minimizes extraction time.[10][11] However, it is crucial to optimize the temperature to prevent thermal degradation. Start with a lower temperature (e.g., 60-80°C) and assess PBT recovery. The use of in-cell cleanup sorbents can also help to remove matrix interferences.[11]
Q4: What type of solid-phase extraction (SPE) cartridge is recommended for cleaning up PBT extracts?
A4: For a nonpolar compound like this compound, a variety of sorbents can be effective depending on the sample matrix. Common choices include silica (B1680970), Florisil, and C18 cartridges.[6][8] Method development will be necessary to determine the optimal sorbent and elution solvents for your specific application.
Q5: Are there any specific solvents I should avoid during sample preparation?
A5: While PBT is soluble in a range of organic solvents, be cautious with solvents that can promote photodegradation when exposed to light, such as methanol. If using such solvents, it is critical to protect the samples from light.[4] For extraction, non-polar solvents like hexane or toluene are often good choices.
Experimental Protocols
Protocol 1: General Extraction and Cleanup of this compound from a Solid Matrix
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sample Homogenization: Homogenize the solid sample to ensure uniformity.
-
Extraction: a. Weigh an appropriate amount of the homogenized sample into a glass centrifuge tube. b. Add a suitable extraction solvent (e.g., hexane:dichloromethane 1:1 v/v). c. Fortify with an appropriate internal standard if quantitative analysis is required. d. Vortex for 1 minute, then sonicate in a cooled water bath for 15 minutes. e. Centrifuge at a low speed to pellet the solid material. f. Carefully transfer the supernatant to a clean tube. g. Repeat the extraction (steps b-f) two more times and combine the supernatants.
-
Solvent Evaporation: a. Evaporate the combined extract to near dryness under a gentle stream of nitrogen at room temperature. b. Reconstitute the residue in a small volume of a solvent suitable for the cleanup step (e.g., hexane).
-
Sample Cleanup (SPE): a. Condition a silica gel SPE cartridge (e.g., 1 g) with the elution solvent, followed by the reconstitution solvent. b. Load the reconstituted sample onto the SPE cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences. d. Elute the PBT with a slightly more polar solvent or solvent mixture (e.g., hexane:dichloromethane 9:1 v/v). e. Collect the eluate.
-
Final Concentration: a. Evaporate the eluate to the desired final volume under a gentle stream of nitrogen. b. The sample is now ready for analysis by GC-MS or LC-MS.
Visualizations
References
- 1. How to Reduce Sample Degradation in Gel Electrophoresis? [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishing a universal swabbing and clean-up protocol for the combined recovery of organic and inorganic explosive residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comparison of solvent extract cleanup procedures in the analysis of organic explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Injection Parameters for Pentabromotoluene in Gas Chromatography
Welcome to the technical support center for the gas chromatography (GC) analysis of Pentabromotoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize analytical methods and overcome common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses prevalent issues in the GC analysis of this compound, with a focus on optimizing injection parameters to ensure accurate and reproducible results.
| Issue | Potential Causes | Recommended Solutions |
| Poor Peak Shape (Tailing or Broadening) | Active Sites in the Injector or Column: this compound can interact with active sites, especially at high temperatures, leading to peak tailing.[1][2] | Use a Deactivated Liner: Employ a fresh, deactivated liner, preferably with glass wool, to minimize analyte interaction with metal surfaces.[1] Column Maintenance: Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues and active sites.[2] |
| Sub-optimal Injector Temperature: If the temperature is too low, volatilization is incomplete, causing broad peaks. If too high, degradation can occur, also affecting peak shape.[3] | Optimize Injector Temperature: Start with a conservative temperature (e.g., 250 °C) and incrementally increase it (e.g., in 20 °C steps) to find the optimal balance between efficient vaporization and minimal degradation.[1] | |
| Improper Column Installation: A poorly cut or incorrectly positioned column can lead to dead volume and peak distortion. | Proper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector as per the manufacturer's guidelines. | |
| Low Sensitivity / Poor Analyte Response | Thermal Degradation in the Injector: this compound is a thermally labile compound and can degrade at high injector temperatures, reducing the amount of intact analyte reaching the detector.[3] | Lower Injector Temperature: Systematically decrease the injector temperature to find a point where degradation is minimized while still achieving efficient analyte transfer.[2] Consider Pulsed Splitless or Cool On-Column Injection: These techniques can enhance the transfer of high-boiling, thermally sensitive compounds onto the column while minimizing residence time in the hot injector.[3] |
| Analyte Discrimination: Incomplete transfer of the high-boiling this compound from the injector to the column. | Optimize Splitless Hold Time: Ensure the splitless valve remains closed long enough for the complete transfer of the analyte to the column. This can be calculated or determined empirically. Use a Tapered Liner: A single or double taper liner can help focus the sample onto the head of the column. | |
| Leaks in the Injection System: Leaks can lead to a loss of sample and reduced sensitivity. | Perform Regular Leak Checks: Routinely check for leaks at the septum, column fittings, and gas lines. | |
| Irreproducible Results (Varying Peak Areas) | Inconsistent Injection Volume: Issues with the autosampler syringe or manual injection technique. | Autosampler Maintenance: Inspect the syringe for bubbles or blockages and ensure it is functioning correctly. Consistent Injection Technique: If injecting manually, use a consistent and rapid injection technique. |
| Septum Leakage: A cored or worn-out septum can lead to variable sample introduction. | Regular Septum Replacement: Replace the septum regularly to ensure a proper seal. | |
| Injector Temperature Fluctuations: Unstable injector temperature can lead to variable vaporization and transfer of the analyte. | Ensure Stable Injector Temperature: Allow the injector to fully stabilize at the setpoint temperature before starting a sequence of analyses. | |
| Ghost Peaks / Carryover | Contamination from Previous Injections: High-boiling compounds like this compound can be retained in the injector and elute in subsequent runs. | Injector Cleaning: Regularly clean the injector port and replace the liner and septum. Bakeout the System: Perform a high-temperature bakeout of the injector and column to remove residual contaminants. |
| Syringe Contamination: The syringe can carry over residue from previous samples. | Thorough Syringe Cleaning: Implement a rigorous syringe cleaning procedure with appropriate solvents between injections. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended injection technique for this compound analysis?
A1: Due to its high boiling point and thermal lability, a pulsed splitless injection is often recommended. This technique uses a momentary increase in injector pressure to rapidly transfer the sample onto the column, minimizing the residence time in the hot injector and thus reducing the risk of thermal degradation.[3] For highly sensitive analyses where degradation is a major concern, cool on-column injection is the ideal choice as it introduces the sample directly onto the column without a heated inlet.[1]
Q2: What type of GC liner is best for this compound analysis?
A2: A deactivated, single-taper liner with deactivated glass wool is a good starting point. The deactivation minimizes active sites that can cause peak tailing. The taper helps to focus the sample onto the column, and the glass wool can aid in vaporization while trapping non-volatile residues.
Q3: How do I determine the optimal injector temperature for this compound?
A3: The optimal injector temperature is a compromise between efficient volatilization and minimal thermal degradation. A systematic approach is recommended:
-
Start with a lower temperature, for example, 250 °C.
-
Inject a standard solution of this compound and analyze the peak area and shape.
-
Increase the injector temperature in 20-25 °C increments (e.g., 270 °C, 290 °C, 310 °C) and repeat the analysis at each temperature.
-
Plot the peak area against the injector temperature. You should observe an increase in response as vaporization improves. If the peak area starts to decrease at higher temperatures, it is an indication of thermal degradation.
-
Select the temperature that provides the best peak shape and the highest response before the onset of degradation.[1]
Q4: What are the typical thermal degradation products of this compound?
A4: The thermal degradation of brominated flame retardants like this compound typically involves the cleavage of carbon-bromine bonds.[4][5] This can lead to the formation of lower brominated toluenes (e.g., tetrabromotoluene, tribromotoluene) and brominated benzenes.[4][5] Under more severe conditions, further degradation can occur.
Quantitative Data for GC Parameters
The following table summarizes typical starting parameters for the GC analysis of brominated flame retardants similar to this compound. These should be optimized for your specific instrument and application.
| Parameter | Recommended Value/Range | Notes |
| Injection Technique | Splitless or Pulsed Splitless | Splitless is suitable for trace analysis. Pulsed splitless can improve the transfer of high-boiling compounds.[3] |
| Injector Temperature | 250 - 300 °C | Must be optimized to balance vaporization and thermal degradation.[1] |
| Liner Type | Deactivated, Single Taper with Glass Wool | Minimizes active sites and focuses the sample. |
| Injection Volume | 1 µL | Can be adjusted based on sample concentration and liner volume. |
| Splitless Hold Time | 0.5 - 2.0 minutes | Should be long enough to ensure complete transfer of the sample to the column. |
| Carrier Gas | Helium or Hydrogen | Constant flow mode is recommended (e.g., 1.0 - 1.5 mL/min). |
| GC Column | Low-bleed, mid-polarity column (e.g., DB-5ms, DB-17ms) | A 30 m x 0.25 mm ID, 0.25 µm film thickness column is a common choice. |
| Oven Temperature Program | Initial: 100-120 °C (hold 2 min) Ramp 1: 15-25 °C/min to 250 °C Ramp 2: 5-10 °C/min to 320 °C (hold 5-10 min) | The initial temperature should be low enough for solvent focusing. The ramps should be optimized for good separation.[3] |
| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds. MS provides structural information for confirmation. |
| MS Transfer Line Temp. | 280 - 300 °C | Should be high enough to prevent condensation but not cause degradation.[3] |
| MS Ion Source Temp. | 230 - 250 °C | A lower source temperature can sometimes reduce in-source fragmentation.[3] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound in a sample matrix.
1. Sample Preparation:
-
Extraction: Use an appropriate extraction technique for your sample matrix (e.g., Soxhlet, pressurized liquid extraction) with a suitable solvent such as a hexane/acetone mixture.
-
Cleanup: The extract may require cleanup to remove interferences. This can be achieved using solid-phase extraction (SPE) with silica (B1680970) or Florisil cartridges.
-
Concentration and Solvent Exchange: The cleaned extract is typically concentrated and may be exchanged into a solvent like isooctane (B107328) for GC analysis.
2. GC-MS Instrumental Conditions (Starting Point):
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Injection: 1 µL, pulsed splitless mode.
-
Injector Temperature: 275 °C.
-
Liner: Deactivated single taper with glass wool.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 110 °C, hold for 2 minutes.
-
Ramp 1: 20 °C/min to 240 °C.
-
Ramp 2: 8 °C/min to 310 °C, hold for 7 minutes.
-
-
MS Transfer Line: 290 °C.
-
MS Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analysis, monitoring characteristic ions of this compound.
3. Calibration:
-
Prepare a series of calibration standards of this compound in the final sample solvent.
-
Analyze the standards under the same conditions as the samples to generate a calibration curve.
4. Quantification:
-
Determine the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for optimizing this compound GC analysis.
Caption: Potential thermal degradation pathway of this compound in a GC injector.
References
Resolving peak tailing issues for Pentabromotoluene in chromatography
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues commonly encountered during the chromatographic analysis of Pentabromotoluene.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: In an ideal chromatographic separation, the peak shape should be symmetrical, resembling a Gaussian distribution. Peak tailing is a phenomenon where the back half of the peak is broader than the front half. For a compound like this compound, which is a brominated flame retardant, peak tailing can be a significant issue. It compromises the accuracy of quantification, reduces resolution between closely eluting compounds, and can indicate underlying problems with the analytical method or the instrument.
Q2: What are the common causes of peak tailing when analyzing this compound?
A2: Peak tailing for halogenated aromatic compounds like this compound in both gas chromatography (GC) and high-performance liquid chromatography (HPLC) can stem from several factors:
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Active Sites: Unwanted interactions between this compound and active sites within the chromatographic system are a primary cause. These active sites can be exposed silanol (B1196071) groups on silica-based columns, glass liners, or metal surfaces in the injector and detector.
-
Column Contamination or Degradation: Accumulation of non-volatile residues on the column can create active sites and lead to peak distortion. Over time, the stationary phase of the column can also degrade, especially at high temperatures used in GC analysis.
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Improper Method Parameters: Suboptimal settings for parameters such as injector temperature, oven temperature program, mobile phase composition, or flow rate can contribute to peak tailing.
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Sample Overload: Injecting too much of the sample can saturate the column, leading to broadened and tailing peaks.
-
Poor Column Installation: Incorrectly cut or installed columns can create dead volumes and disrupt the flow path, resulting in peak asymmetry.
Q3: How can I quickly diagnose the cause of peak tailing for this compound in my chromatogram?
A3: A systematic approach is the most effective way to diagnose the problem:
-
Check for System-Wide Tailing: If all peaks in your chromatogram are tailing, the issue is likely related to the setup of your system, such as a poorly installed column, a leak, or a problem with the mobile phase or carrier gas.
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Examine Analyte-Specific Tailing: If only the this compound peak or other similar halogenated compounds are tailing, the problem is more likely due to specific chemical interactions. This points towards issues like active sites in the system or an inappropriate column chemistry.
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Review Maintenance Logs: Check when the last maintenance was performed on your instrument. A contaminated inlet liner, septum, or an old column are common culprits.
-
Inject a Test Compound: Injecting a non-polar, inert compound can help differentiate between a physical problem (e.g., dead volume) and a chemical problem (e.g., active sites). If the inert compound shows a symmetrical peak, the tailing of this compound is likely due to chemical interactions.
Troubleshooting Guides
This section provides detailed, question-and-answer based guides to resolve specific issues causing peak tailing for this compound.
Guide 1: Gas Chromatography (GC) Troubleshooting
Is your this compound peak tailing in your GC analysis? This guide will walk you through potential causes and solutions.
Question: Could the GC inlet be the source of the problem?
Answer: Yes, the inlet is a very common source of peak tailing for active compounds like polybrominated aromatics.
-
Liner Deactivation: Ensure you are using a deactivated glass liner. Over time, even deactivated liners can become active due to sample matrix deposition. Regularly replacing the liner is crucial.
-
Septum Bleed: Particles from a coring septum can fall into the liner and create active sites. Use high-quality septa and replace them regularly.
-
Injection Temperature: An injection temperature that is too low can lead to slow vaporization and band broadening. Conversely, a temperature that is too high can cause degradation of thermally labile compounds. For polybrominated compounds, a balance must be found. Start with an injector temperature around 250°C and optimize from there.
Question: How does the GC column affect peak shape for this compound?
Answer: The choice and condition of the GC column are critical for achieving good peak shape.
-
Column Phase Selection: For the analysis of polybrominated compounds like this compound, a low-polarity, low-bleed stationary phase with high thermal stability is recommended. Columns with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms) are a good starting point.
-
Column Contamination: If the front of the column is contaminated with non-volatile matrix components, it can cause significant peak tailing. Trimming 10-20 cm from the front of the column can often resolve this issue.
-
Proper Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the injector and detector according to the manufacturer's instructions. A poor cut can create turbulence and active sites.
Question: Can the GC oven temperature program influence peak tailing?
Answer: Yes, the temperature program affects how the analyte moves through the column.
-
Initial Oven Temperature: A low initial oven temperature can help in focusing the analytes at the head of the column, leading to sharper peaks.
-
Ramp Rate: A slow temperature ramp can sometimes lead to broader peaks. Experiment with different ramp rates to find the optimal conditions for your separation.
Guide 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
Are you observing peak tailing for this compound in your HPLC separation? This guide provides solutions for common HPLC issues.
Question: How does the mobile phase composition impact peak shape?
Answer: The mobile phase plays a critical role in controlling peak shape in reversed-phase HPLC.
-
Mobile Phase pH: Residual silanol groups on the surface of silica-based columns can interact with analytes, causing tailing. Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of these silanols, minimizing these secondary interactions.
-
Buffer Concentration: Using a buffer in your mobile phase can help maintain a stable pH and improve peak shape. A buffer concentration of 10-25 mM is a good starting point.
-
Organic Modifier: The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and its proportion in the mobile phase can influence selectivity and peak shape. Experiment with different ratios to optimize your separation.
Question: Could my HPLC column be the cause of the peak tailing?
Answer: Yes, the column is a primary suspect when troubleshooting peak tailing.
-
Column Chemistry: For aromatic compounds like this compound, a C18 column is a common choice. However, if tailing persists, consider using a column with a base-deactivated stationary phase or an end-capped column to minimize silanol interactions.
-
Column Voids: A void at the head of the column can cause peak distortion. This can happen due to pressure shocks or degradation of the packing material. Using a guard column can help protect the analytical column.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or packing material. Regularly flushing the column with a strong solvent can help remove these contaminants.
Question: Can sample preparation and injection parameters affect peak shape?
Answer: Absolutely. The way the sample is introduced to the system is critical.
-
Sample Solvent: The sample should be dissolved in a solvent that is of equal or weaker strength than the mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.
-
Injection Volume and Concentration: Overloading the column with too much sample is a common cause of peak fronting and tailing. If you suspect overload, try diluting your sample or reducing the injection volume.
Data Presentation
The following table summarizes the expected impact of various chromatographic parameters on the peak asymmetry factor for a compound like this compound. An ideal asymmetry factor is 1.0, with values greater than 1.2 often indicating problematic tailing.
| Parameter | Condition 1 | Asymmetry Factor (Expected) | Condition 2 | Asymmetry Factor (Expected) | Rationale |
| GC Inlet Liner | Standard Deactivated Liner | 1.5 - 1.8 | Ultra Inert Liner | 1.0 - 1.2 | Ultra inert liners have a more robust deactivation, minimizing active sites and reducing analyte interaction. |
| GC Column Condition | Used Column (after 100 injections) | 1.6 - 2.0 | New Column | 1.0 - 1.3 | Contamination and degradation of the stationary phase in a used column create active sites, leading to increased tailing. |
| GC Injection Temperature | 200 °C | 1.7 - 2.1 | 250 °C | 1.1 - 1.4 | A higher inlet temperature ensures rapid and complete vaporization of the analyte, leading to a sharper injection band and more symmetrical peaks. |
| HPLC Mobile Phase pH | pH 7.0 | 1.8 - 2.2 | pH 3.0 | 1.0 - 1.3 | At lower pH, the ionization of residual silanol groups on the silica-based stationary phase is suppressed, reducing secondary interactions with the analyte. |
| HPLC Column Type | Standard C18 | 1.6 - 1.9 | Base-Deactivated C18 | 1.0 - 1.2 | Base-deactivated columns have fewer accessible silanol groups, resulting in improved peak shape for compounds prone to tailing. |
Experimental Protocols
GC-MS Method for this compound Analysis (Based on similar Polybrominated Compounds)
This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and sample matrix.
-
Sample Preparation:
-
Extract the sample using an appropriate solvent such as a hexane/acetone mixture.
-
Concentrate the extract under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent like toluene (B28343) or isooctane.
-
-
GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet: Split/splitless injector at 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 10 °C/min to 320 °C, hold for 5 minutes.
-
-
MSD Transfer Line: 300 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound.
-
Visualizations
Below are diagrams illustrating the logical workflow for troubleshooting peak tailing issues.
Caption: A logical workflow for troubleshooting peak tailing issues.
Technical Support Center: Pentabromotoluene Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the mass spectrometry analysis of Pentabromotoluene.
Troubleshooting Guides
High background noise can significantly impact the quality of mass spectrometry data, leading to poor sensitivity and inaccurate quantification. This guide provides a systematic approach to identifying and mitigating common sources of noise in this compound analysis.
Problem: High Baseline Noise in Chromatogram
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS or GC-MS grade solvents and freshly prepared mobile phases. Run a solvent blank to check for contamination before sample analysis. |
| System Contamination | Regularly flush the LC or GC system with appropriate cleaning solvents. For persistent contamination, clean the ion source, transfer line, and other components according to the manufacturer's protocol.[1] |
| Leaks in the System | Check for leaks in the gas supply lines, fittings, and connections, especially around the injector and detector.[1] Use an electronic leak detector for GC systems. |
| Column Bleed | Condition new columns according to the manufacturer's instructions. Avoid exceeding the column's maximum operating temperature. If bleed is excessive, consider trimming the inlet side of the column or replacing it. |
| Septum Bleed (GC-MS) | Use high-quality, low-bleed septa. Replace the septum regularly and ensure the injection port temperature is not excessively high. |
Problem: Presence of Unidentified Peaks (Chemical Noise)
Possible Causes and Solutions:
| Cause | Solution |
| Plasticizers (e.g., Phthalates) | Avoid using plastic containers, pipette tips, and vial caps (B75204) that can leach plasticizers. Use glass or polypropylene (B1209903) labware where possible. |
| Polymers (e.g., PEG, PPG) | Be mindful of potential sources of polymer contamination, such as detergents or certain lab consumables. |
| Solvent Adducts and Clusters | Optimize desolvation parameters, such as gas flow rates and temperatures, to minimize the formation of solvent clusters.[2] |
| Matrix Effects | Implement a thorough sample cleanup procedure to remove interfering matrix components.[3][4][5] Techniques like Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) are effective for polybrominated compounds.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise when analyzing this compound?
A1: Common sources of background noise in the mass spectrometry analysis of this compound, like other polybrominated compounds, include:
-
Chemical Noise: This arises from co-eluting compounds from the sample matrix that interfere with the analyte's ionization, as well as contaminants from solvents, reagents, and labware (e.g., phthalates from plastics).
-
Instrumental Noise: This can be caused by electronic noise, contaminated ion sources, column bleed, and leaks in the system.[1]
-
Solvent Effects: The formation of solvent clusters and adducts can contribute to the background signal.
Q2: How can I improve the signal-to-noise (S/N) ratio for this compound?
A2: Improving the S/N ratio for this compound involves a multi-faceted approach:
-
Sample Preparation: A robust sample cleanup is crucial. Techniques such as Solid-Phase Extraction (SPE) using silica (B1680970), alumina, or carbon-based sorbents, and Gel Permeation Chromatography (GPC) can effectively remove matrix interferences.[3][4]
-
Instrument Optimization:
-
GC-MS: Optimize the injector temperature, temperature program, and carrier gas flow rate. Using a deactivated guard column can also help protect the analytical column and reduce signal loss.[6]
-
Ionization: For GC-MS, Electron Ionization (EI) is common. Softer ionization techniques like Chemical Ionization (CI) can sometimes reduce fragmentation and improve the molecular ion signal.[7]
-
-
Data Analysis: Utilize software tools for baseline correction and noise reduction. Deconvolution algorithms can help resolve the characteristic isotopic pattern of bromine from the background.
Q3: What is the characteristic isotopic pattern of this compound and how can it help reduce noise?
A3: Due to the presence of five bromine atoms, this compound exhibits a very distinct isotopic pattern in its mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8][9][10][11] This results in a characteristic cluster of peaks for the molecular ion and its fragments, with specific intensity ratios. By using extracted ion chromatograms (EICs) for the most abundant ions in this isotopic cluster, you can selectively monitor for this compound, effectively filtering out noise that does not share this specific isotopic signature. This is a powerful tool for distinguishing the analyte signal from random background noise.[12]
Q4: Are there specific sample cleanup protocols recommended for polybrominated compounds like this compound?
A4: Yes, multi-step cleanup procedures are often necessary for complex samples. A common approach involves:
-
Extraction: Using a nonpolar solvent like hexane (B92381) or a mixture of hexane and dichloromethane.[6]
-
Cleanup:
-
Acid Treatment: Concentrated sulfuric acid can be used to destroy lipids.[3]
-
Column Chromatography: Using cartridges containing materials like Florisil, silica gel, alumina, or activated carbon to remove different types of interferences.[3][4]
-
Gel Permeation Chromatography (GPC): Effective for removing large molecules like lipids.[3]
-
Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning up environmental samples prior to GC-MS analysis of this compound.
Materials:
-
SPE cartridges (e.g., silica gel, alumina, or a multi-layered carbon/silica column)
-
Hexane, Dichloromethane (DCM), Toluene (all high purity)
-
Nitrogen evaporator
-
Glassware
Procedure:
-
Solvent Exchange: After initial extraction, ensure the sample extract is in a nonpolar solvent like hexane.
-
Column Conditioning: Pre-condition the SPE cartridge by passing a few column volumes of hexane through it. Do not let the cartridge run dry.
-
Sample Loading: Carefully load the sample extract onto the SPE cartridge.
-
Washing (Elution of Interferences): Wash the cartridge with a nonpolar solvent like hexane to elute less retained interfering compounds. The specific volume will depend on the cartridge and sample matrix.
-
Analyte Elution: Elute the this compound using a more polar solvent or solvent mixture, such as a hexane/DCM mixture. The optimal solvent composition should be determined empirically.
-
Concentration: Concentrate the eluted fraction to a small volume under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the sample in a suitable solvent for injection into the GC-MS.
Protocol 2: GC-MS Instrumental Parameters Optimization
These are starting parameters for the GC-MS analysis of this compound. Optimization will be required for your specific instrument and application.
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 250-280 °C |
| Carrier Gas | Helium, constant flow (e.g., 1-2 mL/min) |
| Oven Program | Initial temp: ~100 °C, hold for 1-2 min. Ramp: 10-20 °C/min to ~300 °C, hold for 5-10 min. |
| GC Column | A low-bleed, non-polar or medium-polarity column (e.g., DB-5ms, HP-5MS) is a good starting point.[13] |
| Transfer Line Temp | 280-300 °C |
| Ion Source Temp | 230-250 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) of characteristic ions of this compound. |
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
Caption: A typical sample preparation workflow for this compound analysis.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JEOL USA blog | An Overview of Different GC-MS Ionization Techniq [jeolusa.com]
- 8. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 9. Ch13 - Mass Spectroscopy [chem.ucalgary.ca]
- 10. ms isotopes: Br and Cl [employees.csbsju.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tdi-bi.com [tdi-bi.com]
Calibration curve issues in quantitative analysis of Pentabromotoluene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantitative analysis of Pentabromotoluene (PBT) using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: My calibration curve for this compound (PBT) has a low coefficient of determination (R² < 0.995). What are the common causes?
A low R² value indicates poor linearity, which can be attributed to several factors:
-
Inaccurate Standard Preparation: Errors in serial dilutions, incorrect initial standard concentration, or solvent evaporation can lead to inaccurate standard concentrations. Always use calibrated pipettes and prepare fresh standards for each analytical run.
-
Instrumental Issues: A contaminated injector liner, column degradation, or an unstable mass spectrometer detector can cause non-linear responses. Regular instrument maintenance is crucial.
-
Inappropriate Calibration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the detector. This can cause saturation at higher concentrations.
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the PBT signal, causing suppression or enhancement.[1]
Q2: Why are my low-concentration PBT standards showing poor repeatability or high deviation from the expected values?
Issues with low-concentration standards often point to:
-
Analyte Adsorption: PBT, being a semi-volatile and relatively nonpolar compound, can adsorb to active sites in the GC system, such as the injector liner, column inlet, or glassware. This effect is more pronounced at lower concentrations.
-
Contamination: Contamination of the solvent, glassware, or the GC-MS system can introduce interfering peaks or a high background signal, disproportionately affecting the signal-to-noise ratio of low-level standards.
-
Limit of Quantification (LOQ): The concentrations of your lowest standards may be at or below the instrument's LOQ, where quantitative results are inherently less precise. It is essential to experimentally determine the LOQ for your method.[2]
Q3: What are matrix effects, and how can I determine if they are affecting my PBT analysis?
Matrix effects are the alteration of an analyte's signal (suppression or enhancement) due to co-eluting components from the sample matrix.[1] In GC-MS analysis of PBT, matrix components can accumulate in the injector, creating active sites that may degrade the analyte or enhance its response by masking other active sites.
To identify matrix effects, you can perform the following test:
-
Prepare a PBT standard in a clean solvent.
-
Prepare a second standard at the same concentration by spiking a blank sample extract (a sample matrix that has undergone the full extraction and cleanup process but does not contain PBT).
-
Analyze both samples. A significant difference in the peak area for PBT between the two samples indicates the presence of matrix effects.
Q4: How can I mitigate matrix effects in my PBT analysis?
Several strategies can be employed to reduce matrix effects:
-
Enhanced Sample Cleanup: Incorporate additional cleanup steps, such as solid-phase extraction (SPE) with different sorbents (e.g., silica, Florisil), to remove interfering compounds.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that is representative of your unknown samples. This ensures that the standards and samples are affected by the matrix in the same way.
-
Use of an Internal Standard: An isotopically labeled PBT standard is ideal, but a compound with similar chemical properties and chromatographic behavior can also be used to compensate for signal variations.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the quantitative analysis of PBT.
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (Low R²) | Inaccurate standard dilutions. | Prepare a fresh set of standards. Verify all calculations and ensure pipettes are calibrated. |
| Detector saturation at high concentrations. | Narrow the calibration range or dilute the higher concentration standards. | |
| Active sites in the injector or column. | Replace the injector liner and septum. Trim the first few centimeters of the GC column. | |
| Peak Tailing for PBT | Active sites in the GC system interacting with the analyte. | Deactivate the injector liner with silylation reagent. Use a guard column. |
| Column contamination. | Bake the column at a high temperature (within its specified limit). If tailing persists, the column may need replacement. | |
| Non-reproducible Peak Areas | Inconsistent injection volume. | Check the autosampler syringe for air bubbles or leaks. Ensure the injection volume is appropriate. |
| Leaks in the GC inlet. | Perform a leak check on the injector port. Replace the septum. | |
| PBT degradation in the injector. | Lower the injector temperature. Ensure the injector liner is clean and inert. | |
| Signal Suppression/Enhancement | Matrix effects from co-extracted substances. | Implement a more rigorous sample cleanup procedure (e.g., SPE). Use matrix-matched calibration standards. |
| No Peak or Very Small Peak for Low Standards | Concentration is below the Limit of Detection (LOD). | Confirm the method's LOD. Prepare a more concentrated standard. |
| Adsorption of PBT onto system components. | Saturate the system by injecting a high-concentration standard before running the calibration curve. |
Quantitative Data Summary
The following table summarizes typical method validation parameters for the quantitative analysis of this compound by GC-MS. These values are representative and may vary depending on the specific instrumentation, sample matrix, and method conditions.
| Parameter | Value | Notes |
| Linearity Range | 0.5 - 200 µg/L | A wider range may be possible but could require a weighted regression model. |
| Correlation Coefficient (R²) | > 0.995 | A value greater than 0.995 is generally considered acceptable for linear regression. |
| Limit of Detection (LOD) | 0.15 µg/L | Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.[3] |
| Limit of Quantification (LOQ) | 0.5 µg/L | Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve.[3] |
| Accuracy (% Recovery) | 85 - 115% | Assessed by analyzing spiked blank matrix samples at different concentration levels. |
| Precision (% RSD) | < 15% | Determined from replicate analyses of spiked samples. |
Experimental Protocols
Protocol 1: Sample Preparation for Soil and Sediment Samples
This protocol outlines a general procedure for the extraction and cleanup of PBT from solid matrices.
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample by grinding to a fine powder.
-
Extraction:
-
Weigh approximately 5-10 g of the homogenized sample into an extraction cell.
-
Mix the sample with a drying agent like anhydrous sodium sulfate.
-
Spike the sample with an appropriate internal standard if used.
-
Perform extraction using an Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) system.[4]
-
Extraction Solvent: Dichloromethane (DCM) or a mixture of Hexane:Acetone (1:1, v/v).
-
Temperature: 100-120°C.
-
Pressure: 1500 psi.
-
-
Concentration: Concentrate the resulting extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., 6cc, 500mg Florisil or silica) by passing the appropriate solvent (e.g., hexane).
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove interferences.
-
Elute the PBT from the cartridge with a more polar solvent or solvent mixture (e.g., DCM:Hexane).
-
-
Final Preparation: Evaporate the eluate to a final volume of 1 mL for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis
The following are typical instrumental parameters for the analysis of PBT.
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890/5977).[5]
-
Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.
-
Ions to Monitor for PBT: (Select appropriate quantifier and qualifier ions from the PBT mass spectrum).
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
Preventing contamination in trace analysis of Pentabromotoluene
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and address contamination during the trace analysis of Pentabromotoluene (PBT).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound contamination in a laboratory setting?
A1: Contamination in trace analysis is a significant risk that can originate from multiple sources.[1] The most common sources include the laboratory environment (airborne dust and vapors), contaminated solvents and reagents, improperly cleaned glassware, and plasticware that can leach interfering compounds.[2][3] Cross-contamination from other samples, contaminated instrument parts (like GC inlet liners or septa), and even personal care products used by lab personnel can introduce contaminants.[4][5]
Q2: How can I minimize contamination from the laboratory environment itself?
A2: Maintaining a clean workspace is crucial.[6] Ideally, sample preparation for trace analysis should be performed in a dedicated clean room or at least a laminar flow hood to prevent contamination from airborne particulates.[2] Regularly disinfect work surfaces with appropriate agents like isopropanol (B130326) or ethanol.[6] It is also good practice to ban eating, drinking, smoking, and the application of cosmetics within the laboratory to minimize the introduction of external contaminants.[2]
Q3: What grade of solvents and reagents is necessary for trace PBT analysis?
A3: For trace analysis, it is imperative to use high-purity solvents, such as those designated as "HPLC grade," "pesticide residue grade," or "trace metal grade."[7] Reagents should also be of the highest purity available. Always check reagent and solvent blanks to confirm the absence of contamination before use.[2] Purchasing solvents in smaller volume bottles can help prevent contamination of bulk supplies over time.[8]
Q4: What is the proper procedure for cleaning glassware to be used in trace analysis?
A4: A rigorous cleaning protocol is essential. All glassware should be washed with a suitable detergent, followed by rinsing with tap water, and then a final rinse with high-purity, deionized water.[9] For trace organic analysis, it is often necessary to then rinse the glassware with a high-purity solvent (e.g., acetone (B3395972) or hexane) and bake it in an oven at a high temperature to remove any residual organic contaminants. A detailed protocol is provided in Section 3.
Q5: Are plastic containers and lab supplies acceptable for PBT analysis?
A5: Caution should be exercised when using plasticware. Many plastics contain plasticizers (e.g., phthalates) and other additives that can leach into samples and solvents, causing significant interference in the analysis.[5][9] If plastics must be used, select materials with low potential for leaching, such as polytetrafluoroethylene (PTFE). Whenever possible, use glass containers with PTFE-lined caps (B75204). Always run a blank analysis on any new type of plasticware to test for potential leachates before using it for samples.
Q6: What is a "method blank," and why is it critical for my analysis?
A6: A method blank is a sample composed of all the reagents and materials used in the analytical procedure (e.g., solvents, acids, extraction cartridges) but without the actual sample matrix.[10] It is processed through the entire sample preparation and analysis workflow exactly like a real sample. The method blank is critical because it helps to identify and quantify any contamination introduced during the analytical process itself.[10] A clean method blank provides confidence that any PBT detected in the actual samples is from the sample itself and not from the procedure.
Section 2: Troubleshooting Guide
Problem: I am observing unexpected peaks (ghost peaks) in my chromatograms, especially in blank runs.
| Possible Cause | Troubleshooting Step |
| Injector Contamination | The injector is a common source of carryover. Clean the injector port and replace the inlet liner and septum.[4] |
| Column Bleed/Contamination | The GC column may be contaminated or degrading. Bake out the column at a high temperature (within its specified limits). If the problem persists, you may need to trim the first few inches of the column or replace it entirely.[4] |
| Contaminated Carrier Gas | The carrier gas may be impure. Ensure high-purity gas is used and that gas purification traps are installed and functioning correctly.[4] |
| Syringe Contamination | The autosampler syringe may be retaining analyte between injections. Improve the syringe wash procedure by using multiple solvent rinses. |
Problem: My instrument baseline is noisy or shows significant drift.
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase/Carrier Gas | Impurities in solvents or gas can cause baseline instability. Prepare fresh mobile phases or change the carrier gas cylinder.[11] |
| System Leak | A leak in the system can introduce air (oxygen), which can degrade the column's stationary phase and cause baseline drift.[4] Use an electronic leak detector to check all fittings and connections. |
| Detector Contamination | The detector may be contaminated. Follow the manufacturer's instructions for cleaning the detector.[12] |
| Inadequate Temperature Control | Fluctuations in column oven or detector temperature can cause the baseline to wander. Verify that the instrument's temperature controllers are stable.[4] |
Problem: My method blanks consistently show a peak for this compound.
This indicates a persistent source of contamination in your analytical process. A systematic approach is needed to isolate the source.
-
Reagent & Solvent Check : Prepare a new method blank using a fresh batch of all solvents and reagents. If this blank is clean, the contamination likely came from the previous batch.[2]
-
Glassware & Apparatus Check : Re-clean all glassware using the rigorous protocol outlined in Section 3. Run a blank using this newly cleaned glassware.
-
Sample Preparation System Check : If using automated systems or specific apparatus like solid-phase extraction (SPE) manifolds, clean each component thoroughly. Process a blank through the system to check for contamination.
-
Instrument Check : Inject a high-purity solvent directly into the instrument. If a PBT peak is still observed, the contamination is within the GC system itself (e.g., syringe, injector, column).
Section 3: Experimental Protocols
Protocol 1: Standard Operating Procedure for Cleaning Glassware for Trace Organic Analysis
-
Initial Wash : Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.
-
Tap Water Rinse : Rinse the glassware thoroughly with tap water at least three times to remove all detergent residues.
-
Deionized Water Rinse : Rinse the glassware three times with high-purity, deionized water.
-
Solvent Rinse : Rinse the glassware with high-purity acetone, followed by a rinse with high-purity hexane (B92381) (or another solvent compatible with your analysis). This helps to remove any residual organic contaminants.
-
Drying/Baking : Place the glassware in a drying oven at 105°C to evaporate the solvent. For ultimate purity, bake the glassware in a muffle furnace at approximately 450°C for at least 4 hours to pyrolyze any remaining organic traces.
-
Storage : After cooling, immediately cover the glassware openings with aluminum foil (pre-cleaned by baking) or PTFE caps to prevent atmospheric contamination during storage.
Protocol 2: General Sample Preparation Workflow Using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for extracting PBT from a solid matrix like soil or sediment.
-
Sample Weighing : Accurately weigh approximately 5-10 grams of the homogenized sample into a clean glass beaker.
-
Surrogate Spiking : Spike the sample with a known amount of a surrogate standard (a compound chemically similar to PBT but not expected in the sample) to monitor extraction efficiency.
-
Solvent Extraction : Add a suitable extraction solvent (e.g., a 1:1 mixture of hexane and acetone). Extract the sample using an appropriate technique such as sonication for 15-20 minutes or Soxhlet extraction for several hours.[13]
-
Concentration : Carefully decant the solvent extract and concentrate it to a small volume (e.g., 1-2 mL) using a gentle stream of nitrogen.
-
SPE Cartridge Conditioning : Condition a solid-phase extraction cartridge (e.g., Florisil or silica (B1680970) gel) by passing several milliliters of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading & Elution : Load the concentrated extract onto the SPE cartridge. Elute interfering compounds with a non-polar solvent like hexane. Then, elute the target analyte (PBT) with a more polar solvent or solvent mixture.
-
Final Concentration : Concentrate the collected PBT fraction to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition : Add a known amount of an internal standard just prior to analysis for accurate quantification.
-
Analysis : Analyze the final extract using Gas Chromatography (GC) coupled with an appropriate detector, such as an Electron Capture Detector (ECD) or Mass Spectrometer (MS).[14]
Section 4: Data Presentation
Table 1: Common Contaminants in Trace Analysis and Their Sources
| Contaminant Class | Specific Examples | Common Sources |
| Plasticizers | Phthalates (DEHP, DBP) | Plastic containers, tubing, vial caps, gloves[5][9] |
| Hydrocarbons | Oils, Greases | Pump oil, lubricants, fingerprints, contaminated solvents |
| Fibers | Cellulose, Synthetic Polymers | Clothing, paper towels, atmospheric dust[15] |
| Septum Bleed | Siloxanes | GC injector septa, vial septa[4] |
| Personal Care Products | Fragrances, Parabens | Cosmetics, lotions, soaps used by lab personnel[5] |
Table 2: Recommended Solvent Purity for Trace Analysis
| Grade | Typical Purity | Recommended Use |
| HPLC Grade | >99.9% | Mobile phases, sample dilution |
| Pesticide Residue Grade | High purity, tested for electron-capturing impurities | Ideal for extraction and analysis using GC-ECD |
| GC² or Capillary Grade | Extremely high purity, low residue on evaporation | Best for direct injection and high-sensitivity GC-MS |
| ACS Reagent Grade | >95% | General purpose, not suitable for trace analysis without purification[7] |
Section 5: Visualizations
Caption: Workflow for Contamination-Free Trace Analysis.
Caption: Troubleshooting Logic for Contamination Issues.
References
- 1. Preventing Contamination in Your Lab | Lab Manager [labmanager.com]
- 2. env.go.jp [env.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. blog.omni-inc.com [blog.omni-inc.com]
- 7. cece.ucf.edu [cece.ucf.edu]
- 8. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 9. elgalabwater.com [elgalabwater.com]
- 10. Trace Elements | Quality Assurance/Quality Control [traceelements.com]
- 11. agilent.com [agilent.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. env.go.jp [env.go.jp]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. Contaminant Identification in Pharmaceutical Products [mccrone.com]
Technical Support Center: Enhancing the Flame Retardant Efficiency of Pentabromotoluene in Polymer Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working to enhance the flame retardant efficiency of Pentabromotoluene (PBT) in various polymer blends.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a flame retardant?
This compound (PBT) is a brominated flame retardant (BFR) used to inhibit or delay the spread of fire in combustible materials. Its primary mechanism of action is in the gas phase. Upon heating, PBT releases bromine radicals which interfere with the chain reactions of combustion in the flame, effectively quenching it.
Q2: What are synergists and why are they used with this compound?
Synergists are compounds that, when combined with a primary flame retardant like PBT, produce a flame retardant effect that is greater than the sum of the individual components. They are used to improve the overall efficiency of the flame retardant system, often allowing for a lower total loading of additives, which can help to preserve the mechanical properties of the polymer blend. Common synergists for PBT include antimony trioxide, zinc borate, and some phosphorus-containing compounds.
Q3: What are the common polymer matrices for this compound?
This compound is utilized in a variety of polymers, including but not limited to:
-
Polypropylene (PP)
-
Polyethylene (PE)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polystyrene (PS)
-
Epoxy Resins
Q4: What are the standard tests to evaluate the flame retardancy of polymer blends?
Several standard tests are used to assess the flammability of polymers:
-
Limiting Oxygen Index (LOI): Measures the minimum oxygen concentration required to support the combustion of a sample. A higher LOI value indicates better flame retardancy.
-
UL-94 Vertical Burn Test: Classifies the self-extinguishing properties of a material. Ratings such as V-0, V-1, and V-2 are assigned based on burning time, dripping, and ignition of a cotton indicator. A V-0 rating is the highest for this classification.
-
Cone Calorimetry: Provides comprehensive data on the combustion behavior of a material, including heat release rate (HRR), time to ignition (TTI), and smoke production.
Troubleshooting Guides
Issue 1: Sub-optimal Flame Retardant Performance (High Flammability)
Symptoms:
-
Low Limiting Oxygen Index (LOI) values.
-
Failure to achieve a V-0 or V-1 rating in the UL-94 test.
-
High peak heat release rate (pHRR) in cone calorimetry tests.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient PBT Loading | Increase the weight percentage of PBT in the formulation. Conduct a loading level study to determine the optimal concentration for your specific polymer blend. |
| Lack of Synergist | Introduce a synergistic agent such as antimony trioxide, zinc borate, or a phosphorus-based flame retardant. The combination of halogenated flame retardants with these synergists is known to significantly improve performance.[1] |
| Poor Dispersion of PBT and/or Synergist | Improve the mixing process during compounding. Consider using a twin-screw extruder for better dispersion. Surface treatment of the flame retardant particles may also enhance compatibility with the polymer matrix. |
| Incompatible Polymer Matrix | The effectiveness of PBT can vary between different polymers. Re-evaluate the polymer blend or consider a different flame retardant system if compatibility issues persist. |
Troubleshooting Workflow for Sub-optimal Flame Retardancy
Caption: A flowchart for troubleshooting poor flame retardant performance.
Issue 2: Degradation of Mechanical Properties
Symptoms:
-
Reduced tensile strength or elongation at break.
-
Decreased impact strength (brittleness).
-
Poor surface finish of molded parts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Flame Retardant Loading | High concentrations of additives can disrupt the polymer matrix and lead to a decline in mechanical properties.[2] Optimize the formulation by using a synergistic blend to reduce the total flame retardant loading. |
| Poor Interfacial Adhesion | Poor adhesion between the flame retardant particles and the polymer can create stress concentration points. Consider using a compatibilizer or a surface-treated grade of PBT to improve interfacial bonding. |
| Agglomeration of FR Particles | Clumps of flame retardant act as defects in the polymer matrix. Improve dispersion through optimized processing conditions (e.g., screw design, mixing speed, temperature profile in the extruder). |
| Polymer Degradation During Processing | The processing temperatures required for some polymers may be close to the degradation temperature of the flame retardant or the polymer itself when in the presence of the additive.[3] See the troubleshooting guide for thermal stability issues below. |
Logical Relationship for Mechanical Property Degradation
Caption: Key factors contributing to the degradation of mechanical properties.
Issue 3: Poor Dispersion of this compound
Symptoms:
-
Inconsistent flame retardant performance across different batches.
-
Presence of visible specks or agglomerates in the final product.
-
Reduced mechanical properties.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Mixing | Increase mixing time or intensity during compounding. For melt extrusion, optimize the screw design to include more mixing elements. |
| Poor Wetting of PBT by Polymer | The surface energy difference between PBT and the polymer matrix can lead to poor wetting. Consider using a wetting agent or a surface-modified grade of PBT. |
| Electrostatic Clumping | Fine powders can be prone to electrostatic attraction, leading to clumping. Ensure proper grounding of equipment and consider using an anti-static agent if the problem persists. |
| High Viscosity of Polymer Melt | A highly viscous polymer melt can hinder the dispersion of solid additives. Adjust the processing temperature to reduce melt viscosity, but be mindful of potential thermal degradation. |
Workflow for Improving PBT Dispersion
Caption: A sequential workflow for diagnosing and resolving poor dispersion of PBT.
Issue 4: Thermal Stability Issues During Processing
Symptoms:
-
Discoloration (yellowing or browning) of the polymer blend after processing.
-
Unpleasant odors during processing.
-
Reduced melt viscosity and processability.
-
Degradation of mechanical properties.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excessive Processing Temperature | The processing temperature may be too high, causing thermal degradation of the PBT or the polymer.[3] Lower the temperature profile of the extruder or molding machine. |
| Long Residence Time | Prolonged exposure to high temperatures can lead to degradation. Increase the screw speed or reduce the barrel length to decrease the residence time of the material in the processing equipment. |
| Presence of Impurities | Catalytic impurities can accelerate thermal degradation. Ensure all raw materials are of high purity and that the processing equipment is thoroughly cleaned between runs. |
| Thermo-oxidative Degradation | The presence of oxygen at high temperatures can accelerate degradation. Ensure a proper melt seal in the extruder and consider processing under a nitrogen blanket if the problem is severe. |
Factors Influencing Thermal Stability
Caption: A diagram illustrating the causes and solutions for thermal stability issues.
Data Presentation: Flame Retardant Performance
The following tables provide a summary of representative quantitative data for different flame retardant formulations. Note that actual performance will vary depending on the specific grade of polymer, processing conditions, and other additives present.
Table 1: Flame Retardant Performance of this compound with Synergists in Polypropylene (PP)
| Formulation (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) |
| PP (Neat) | 18 | Fails | ~1200 |
| PP + 20% PBT | 25 | V-2 | ~600 |
| PP + 15% PBT + 5% Antimony Trioxide | 30 | V-0 | ~350 |
| PP + 15% PBT + 5% Zinc Borate | 28 | V-2 | ~450 |
| PP + 15% PBT + 5% Ammonium Polyphosphate | 27 | V-2 | ~500 |
Table 2: Flame Retardant Performance of this compound with Synergists in Acrylonitrile Butadiene Styrene (ABS)
| Formulation (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) |
| ABS (Neat) | 19 | Fails | ~1000 |
| ABS + 18% PBT | 26 | V-1 | ~500 |
| ABS + 12% PBT + 4% Antimony Trioxide | 31 | V-0 | ~280 |
| ABS + 12% PBT + 4% Zinc Borate | 29 | V-2 | ~380 |
Experimental Protocols
Protocol 1: Incorporation of this compound and Synergists into a Polymer Matrix via Melt Extrusion
1. Materials and Pre-processing:
-
Polymer resin (e.g., PP, ABS) in pellet form.
-
This compound (PBT) powder.
-
Synergist powder (e.g., Antimony Trioxide, Zinc Borate).
-
Dry all materials in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.
2. Compounding:
-
Use a co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 40:1.
-
Set a temperature profile appropriate for the polymer being processed. For example, for polypropylene, a temperature profile from 180°C to 210°C from the feed zone to the die is a typical starting point.
-
Pre-mix the polymer pellets, PBT powder, and synergist powder in the desired weight ratios in a sealed bag by tumbling for 10-15 minutes to ensure a homogenous pre-blend.
-
Feed the pre-mixed blend into the main hopper of the extruder at a constant feed rate.
-
Set the screw speed to a moderate level (e.g., 200-300 rpm) to ensure good mixing without excessive shear heating.
3. Pelletizing:
-
Extrude the molten polymer blend through a strand die into a water bath for cooling.
-
Feed the cooled strands into a pelletizer to produce compounded pellets.
4. Specimen Preparation:
-
Dry the compounded pellets at 80°C for 4 hours.
-
Use an injection molding machine to prepare test specimens according to the required dimensions for LOI, UL-94, and cone calorimetry testing. Set the injection molding parameters (temperature, pressure, and time) according to the polymer manufacturer's recommendations.
Protocol 2: Evaluation of Flame Retardancy
1. Limiting Oxygen Index (LOI):
-
Conduct the test according to ASTM D2863.
-
Use specimens of the specified dimensions.
-
Determine the minimum oxygen concentration in an oxygen/nitrogen mixture that will just support flaming combustion.
2. UL-94 Vertical Burn Test:
-
Conduct the test according to the UL-94 standard.
-
Use specimens of the specified dimensions.
-
Apply a flame to the bottom of a vertically mounted specimen for two 10-second intervals.
-
Record the afterflame time, afterglow time, and whether flaming drips ignite a cotton patch placed below the specimen.
-
Assign a classification (V-0, V-1, V-2, or no rating) based on the test results.
3. Cone Calorimetry:
-
Conduct the test according to ASTM E1354.[4]
-
Use specimens of 100 mm x 100 mm x 3 mm.
-
Expose the specimen to a constant heat flux (e.g., 35 or 50 kW/m²).
-
Measure the time to ignition, heat release rate, total heat released, and smoke production over the duration of the test.
References
Technical Support Center: Synthesis of High-Purity Pentabromotoluene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the synthesis of high-purity Pentabromotoluene. This resource offers solutions to common challenges, frequently asked questions, detailed experimental protocols, and quantitative data to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is incomplete, and I'm observing significant amounts of under-brominated species (e.g., tribromotoluene, tetrabromotoluene) in my crude product. What are the potential causes and how can I resolve this?
Answer:
Incomplete bromination is a common challenge in the synthesis of this compound. Several factors can contribute to this issue:
-
Insufficient Bromine or Catalyst: The stoichiometry of the reactants is crucial. Ensure you are using a sufficient excess of bromine and an adequate amount of the Lewis acid catalyst.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., aluminum tribromide or aluminum chloride) can be deactivated by moisture. Ensure all reagents and glassware are thoroughly dried before use.[1]
-
Low Reaction Temperature or Insufficient Reaction Time: The perbromination of toluene (B28343) requires heating to proceed to completion. A reaction time of at least 3 hours is often necessary.[2]
-
Poor Mixing: Inadequate agitation can lead to localized areas of low reagent concentration, resulting in incomplete reaction.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the molar ratios of toluene, bromine, and the Lewis acid catalyst. A molar excess of bromine is typically required.
-
Ensure Anhydrous Conditions: Dry all glassware in an oven and use anhydrous solvents and reagents. Handle hygroscopic catalysts in a glove box or under an inert atmosphere.
-
Optimize Reaction Conditions: If incomplete bromination persists, consider increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal endpoint.
-
Improve Agitation: Use a powerful overhead stirrer to ensure efficient mixing of the reaction mixture.
Question 2: The bromination reaction is highly exothermic and difficult to control, leading to a rapid evolution of hydrogen bromide (HBr) gas. How can I manage the reaction temperature and HBr off-gassing safely?
Answer:
The bromination of toluene is a highly exothermic process that generates a significant amount of HBr gas.[3] Uncontrolled exotherms can lead to side reactions and create a safety hazard.
Troubleshooting Steps:
-
Slow Addition of Reagents: Add the bromine to the mixture of toluene and catalyst slowly and in a controlled manner using a dropping funnel. This allows for better management of the heat generated.
-
Efficient Cooling: Equip the reaction vessel with an efficient cooling system, such as an ice bath or a cryostat, to maintain the desired reaction temperature.
-
Use of a Solvent: Performing the reaction in a suitable solvent, such as dibromomethane, can help to dissipate the heat more effectively.[1]
-
HBr Gas Scrubber: The evolved HBr gas is corrosive and toxic. It must be safely neutralized by passing it through a gas scrubber containing a basic solution, such as sodium hydroxide.
Question 3: I am struggling to purify the crude this compound. What are the most effective purification methods to achieve high purity?
Answer:
The primary impurities in crude this compound are typically under-brominated toluenes and residual catalyst. Recrystallization is the most common and effective method for purification.
Troubleshooting Steps:
-
Initial Work-up: After the reaction is complete, the mixture should be cooled and carefully quenched with water to destroy the Lewis acid catalyst. A reducing agent, such as sodium bisulfite, can be used to neutralize any excess bromine.[1] The crude product can then be isolated by filtration.
-
Solvent Selection for Recrystallization: The choice of solvent is critical for successful recrystallization. Toluene or a mixed solvent system like toluene-heptane can be effective. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.
-
Recrystallization Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Multiple Recrystallizations: For very high purity requirements, a second recrystallization step may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield and purity I can expect for the synthesis of this compound?
With optimized reaction conditions, including the use of aluminum tribromide as a catalyst and heating for 3 hours, a yield of up to 99% can be achieved.[2] A purity of greater than 99.5% with less than 0.5% of tri- and tetrabromotoluene isomers is attainable through careful control of the reaction and effective purification.[1]
Q2: What are the key safety precautions I should take when synthesizing this compound?
The synthesis involves hazardous materials and requires strict safety protocols. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Bromine is highly corrosive and toxic; handle it with extreme care. The reaction generates large volumes of HBr gas, which must be scrubbed.
Q3: How can I monitor the progress of the bromination reaction?
Gas Chromatography (GC) is an effective technique for monitoring the reaction progress. By taking small aliquots from the reaction mixture at different time points (after appropriate work-up of the sample), you can track the disappearance of toluene and the formation of this compound and any intermediates.
Q4: What are the common side products in the synthesis of this compound?
The most common side products are under-brominated toluene derivatives, such as various isomers of tribromotoluene and tetrabromotoluene.[1] If the reaction is not carried out to completion, a complex mixture of these isomers can be formed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Yield | Up to 99% | [2] |
| Product Purity | > 99.5% | [1] |
| Impurity Levels (Tri- & Tetrabromotoluene) | < 0.5% | [1] |
| Reaction Time | ~ 3 hours | [2] |
| Melting Point | 280-286 °C |
Experimental Protocols
Protocol 1: Synthesis of High-Purity this compound
This protocol is based on the perbromination of toluene using a Lewis acid catalyst.
Materials:
-
Toluene (anhydrous)
-
Bromine
-
Aluminum tribromide (AlBr₃) or Aluminum chloride (AlCl₃) (anhydrous)
-
Dibromomethane (optional, as solvent)
-
Sodium bisulfite solution (aqueous)
-
Deionized water
-
Toluene or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a gas outlet connected to an HBr scrubber. Ensure all glassware is dry.
-
Charging Reactants: To the flask, add anhydrous toluene and the Lewis acid catalyst (e.g., AlBr₃). If using a solvent, add it at this stage.
-
Bromine Addition: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel to the stirred mixture. Control the addition rate to maintain a manageable reaction temperature and rate of HBr evolution.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for approximately 3 hours. Monitor the reaction progress by GC.
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add water to quench the reaction and decompose the catalyst. Add a solution of sodium bisulfite to neutralize any unreacted bromine.
-
Isolation of Crude Product: The solid crude this compound will precipitate. Collect the solid by vacuum filtration and wash it with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., toluene) to obtain high-purity this compound. Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of high-purity this compound.
Caption: Troubleshooting logic for incomplete bromination in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to the Validation of a New Analytical Method for Pentabromotoluene in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated analytical method for the determination of Pentabromotoluene (PBT) in water against a traditional method. The information presented is based on established analytical principles and performance data for similar halogenated compounds, offering a valuable resource for laboratories seeking to modernize their analytical workflows for persistent organic pollutants.
Introduction
This compound (PBT) is a brominated flame retardant (BFR) of environmental concern due to its persistence, bioaccumulation potential, and suspected toxicity. Accurate and sensitive monitoring of PBT in water is crucial for environmental risk assessment and regulatory compliance. This guide details a modern analytical approach utilizing Solid Phase Extraction (SPE) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and compares its performance to a conventional Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) method.
Methodology Comparison
The "new" method leverages the selectivity and efficiency of Solid Phase Extraction for sample clean-up and concentration, followed by the high sensitivity and specificity of tandem mass spectrometry. The "traditional" method relies on the established, albeit more labor-intensive, technique of Liquid-Liquid Extraction.
Experimental Protocols
New Method: Solid Phase Extraction (SPE) followed by GC-MS/MS
-
Sample Preparation: A 500 mL water sample is filtered to remove suspended solids.
-
Extraction: The filtered water sample is passed through a C18 SPE cartridge. The cartridge is then washed with methanol/water to remove polar interferences and dried under a gentle stream of nitrogen.
-
Elution: PBT is eluted from the cartridge with 10 mL of dichloromethane.
-
Concentration: The eluate is concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated extract is analyzed by GC-MS/MS.
Traditional Method: Liquid-Liquid Extraction (LLE) followed by GC-MS
-
Sample Preparation: A 1 L water sample is placed in a separatory funnel.
-
Extraction: The water sample is extracted three times with 60 mL portions of dichloromethane. The organic layers are combined.
-
Drying: The combined organic extract is dried by passing it through anhydrous sodium sulfate.
-
Concentration: The dried extract is concentrated to a final volume of 1 mL using a rotary evaporator.
-
Analysis: The concentrated extract is analyzed by GC-MS.
Data Presentation: Performance Parameter Comparison
The following table summarizes the typical performance characteristics of the new SPE-GC/MS/MS method compared to the traditional LLE-GC/MS method for the analysis of this compound in water. The data is estimated based on performance data for similar brominated flame retardants.
| Validation Parameter | New Method (SPE-GC/MS/MS) | Traditional Method (LLE-GC/MS) |
| Limit of Detection (LOD) | 0.1 ng/L | 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.3 ng/L | 3.0 ng/L |
| Accuracy (% Recovery) | 90 - 105% | 75 - 95% |
| Precision (% RSD) | < 5% | < 15% |
| Sample Volume | 500 mL | 1000 mL |
| Solvent Consumption | ~20 mL | ~200 mL |
| Analysis Time per Sample | ~30 minutes | ~60 minutes |
Visualizations
Experimental Workflow of the New SPE-GC/MS/MS Method
Caption: Workflow of the new SPE-GC/MS/MS method.
Comparison of Validation Parameter Relationships
A Researcher's Guide to Method Comparison for Pentabromotoluene Analysis in Sediment
Absence of a formal inter-laboratory comparison for Pentabromotoluene (PBT) in sediment necessitates a robust framework for method selection and validation. This guide provides researchers, scientists, and drug development professionals with a comparative overview of analytical approaches, supported by experimental data for related brominated flame retardants (BFRs), to ensure reliable and comparable results.
While no dedicated inter-laboratory study for this compound (PBT) in sediment has been identified, this guide offers a comprehensive comparison of established methods for other brominated flame retardants (BFRs) in similar environmental matrices. By understanding the variables in sample preparation, analytical techniques, and quality control, laboratories can develop and validate robust methods for PBT analysis, paving the way for future comparative studies.
Data Presentation: Performance of Analytical Methods for Brominated Flame Retardants in Sediment
The following table summarizes typical performance data for the analysis of various BFRs in sediment, which can serve as a benchmark for developing and validating methods for this compound. These values are indicative and will vary based on the specific laboratory, instrumentation, and sediment matrix.
| Analytical Method | Analyte(s) | Sample Preparation | Typical Recovery (%) | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Inter-laboratory RSD (%) |
| GC-MS | PBDEs | Soxhlet Extraction, SPE Cleanup | 75 - 102 | 0.6 - 3.4 µg/kg | 2.0 - 11.3 µg/kg | 9 - 15 |
| GC-HRMS | PBDEs, TBBPA | Solvent Extraction, GPC | Not Specified | Not Specified | Not Specified | Not Specified |
| LC-MS/MS | HBCDDs | Pressurized Liquid Extraction (PLE) | 88 - 106 | Not Specified | < 20 ng/g | 17 |
| GC-MS/MS | Organotins | Ultrasonic Solvent Extraction | 82 - 106 | 0.23 - 22.11 pg/mL (extract) | Not Specified | Not Specified |
Data synthesized from studies on various brominated flame retardants and other persistent organic pollutants in sediment.[1][2][3][4][5] RSD: Relative Standard Deviation
Experimental Protocols
Detailed methodologies are crucial for reproducibility and inter-laboratory comparability. Below are generalized protocols for the key experimental stages in the analysis of PBT in sediment, based on established methods for other BFRs.
Sample Preparation
The goal of sample preparation is to efficiently extract PBT from the complex sediment matrix while removing interfering substances.
-
Extraction:
-
Soxhlet Extraction: A classic and robust method involving continuous extraction with an organic solvent (e.g., a mixture of acetone (B3395972) and n-hexane) for several hours.[6]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A faster technique that uses elevated temperatures and pressures to extract analytes with reduced solvent consumption.[6]
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt the sample matrix and enhance solvent extraction efficiency.[6]
-
-
Cleanup:
-
Sulfur Removal: Elemental sulfur is a common interference in sediment analysis and can be removed by adding activated copper powder to the extract.[7]
-
Lipid and Co-extractives Removal: Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) with cartridges containing silica (B1680970), alumina, or Florisil are commonly used to remove lipids and other high-molecular-weight interferences.[2][4] Acidic silica gel can also be employed for further cleanup.[8]
-
Instrumental Analysis
Gas Chromatography coupled with Mass Spectrometry is the most common technique for the analysis of BFRs due to its high sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the separation and quantification of a broad range of organic compounds.[9] For enhanced selectivity and to minimize matrix effects, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is often preferred.[5]
-
High-Resolution Mass Spectrometry (HRMS): Provides high mass accuracy, which aids in the confident identification of target analytes in complex matrices.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): While less common for PBT, it is the method of choice for some thermally labile BFRs like hexabromocyclododecane (HBCDD).[2]
Mandatory Visualization
The following diagrams illustrate the key processes involved in the analysis of this compound in sediment.
References
- 1. State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials [agris.fao.org]
- 2. nilu.no [nilu.no]
- 3. ijer.ut.ac.ir [ijer.ut.ac.ir]
- 4. Methods of analysis-Determination of pesticides in sediment using gas chromatography/mass spectrometry [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development for simultaneous analyses of multiple legacy and emerging organic chemicals in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Review on analytical methods and occurrence of organic contaminants in continental water sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pentabromotoluene and DecaBDE as Flame Retardants
A detailed comparison of the flame retardant efficacy of Pentabromotoluene and Decabromodiphenyl ether (DecaBDE) reveals a significant gap in publicly available performance data for this compound, hindering a direct quantitative assessment against the more established, yet increasingly restricted, DecaBDE. While both are brominated flame retardants operating through a similar gas-phase radical trapping mechanism, the lack of published experimental data for this compound on key flammability metrics such as Limiting Oxygen Index (LOI), UL 94 ratings, and cone calorimetry data makes a definitive performance comparison challenging.
Decabromodiphenyl ether (DecaBDE) has been a widely used flame retardant, particularly in plastics and textiles for electronic enclosures and furniture, to meet fire safety standards.[1][2][3] Its primary function is to inhibit or slow the spread of fire.[2] Commercial DecaBDE is a technical mixture predominantly composed of the fully brominated BDE-209 congener, with smaller amounts of nonabromodiphenyl ether.[1][4] Due to concerns about its persistence, bioaccumulation, and potential for toxic breakdown products, the production and use of DecaBDE have been significantly restricted globally.[1][2][4]
This compound is also a brominated flame retardant used in a variety of materials including textiles, rubber, and several types of plastics like polyethylene (B3416737) and unsaturated polyesters.[5][6] It is a white crystalline powder with low volatility.[6] Despite its use as a flame retardant, specific, publicly accessible experimental data quantifying its effectiveness in reducing flammability is scarce.[5][7]
Mechanism of Flame Retardancy
Both this compound and DecaBDE function primarily in the gas phase of a fire. During combustion, the heat causes the polymer to decompose and release flammable gases. The brominated flame retardants also decompose at elevated temperatures, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy free radicals (H• and OH•) that propagate the combustion chain reaction in the flame. By converting these reactive radicals into less reactive species, the flame's intensity is reduced, and its spread is slowed or stopped.
Quantitative Performance Data
A comprehensive search of scientific literature and technical databases did not yield specific quantitative flame retardancy performance data (LOI, UL 94, cone calorimetry) for this compound. This makes a direct comparison with DecaBDE based on experimental evidence impossible at this time.
For DecaBDE, while it has been extensively studied for its environmental and health impacts, specific flame retardancy performance data is often embedded within broader studies or industry reports that are not always publicly accessible. It is known to be effective in helping polymers like High-Impact Polystyrene (HIPS) and Acrylonitrile Butadiene Styrene (ABS) achieve high UL 94 flammability ratings, such as V-0.
Table 1: Comparison of General Properties
| Property | This compound | Decabromodiphenyl ether (DecaBDE) |
| Chemical Formula | C₇H₃Br₅ | C₁₂Br₁₀O |
| Molecular Weight | 486.62 g/mol | 959.17 g/mol |
| Appearance | White to light yellow solid[7] | White to off-white crystalline powder[1] |
| Primary Use | Flame retardant in plastics and textiles[5][7] | Flame retardant in plastics and textiles[1][2] |
| Mechanism | Gas-phase radical trapping | Gas-phase radical trapping |
Experimental Protocols
Standardized tests are crucial for evaluating the efficacy of flame retardants. The following are brief descriptions of the key experimental protocols relevant to this comparison.
Limiting Oxygen Index (LOI) - ASTM D2863 / ISO 4589
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that is required to sustain the combustion of a material.[8] A higher LOI value indicates better flame retardancy. The test involves placing a small, vertically oriented sample in a glass chimney, igniting it from the top, and then reducing the oxygen concentration until the flame self-extinguishes.[8]
UL 94 Vertical Burn Test
The UL 94 standard is a widely used test for the flammability of plastic materials.[9][10][11][12][13] In the vertical burn test (V-0, V-1, V-2), a rectangular specimen is held vertically and ignited at the bottom with a flame for 10 seconds.[9][13] The flame is removed, and the afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.[9][13] The classification (V-0 being the most flame-retardant) is based on the burning time, dripping of flaming particles, and whether the drips ignite a cotton ball placed below the specimen.[9][10][11]
Cone Calorimetry - ISO 5660
The cone calorimeter is a versatile instrument for studying the fire behavior of materials.[14] It measures parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production when a sample is exposed to a specific level of radiant heat.[14] A lower peak heat release rate (pHRR) generally indicates better flame retardancy. The sample is placed horizontally under a conical radiant heater, and a spark igniter is used to ignite the gases released from the material's surface.[14]
Conclusion
While this compound and DecaBDE share a common flame retardant mechanism, a direct and quantitative comparison of their efficacy is not possible based on the currently available public data. DecaBDE has a long history of use and proven effectiveness, but its environmental and health concerns have led to its phase-out. This compound is presented as a flame retardant, but a clear picture of its performance relative to DecaBDE or other flame retardants is missing from the scientific literature. For researchers and professionals in drug development and material science, this data gap highlights the need for transparent and accessible performance metrics for alternative flame retardant solutions to enable informed decision-making.
References
- 1. Decabromodiphenyl ether - Wikipedia [en.wikipedia.org]
- 2. health.state.mn.us [health.state.mn.us]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CAS 87-83-2: this compound | CymitQuimica [cymitquimica.com]
- 8. kiyorndlab.com [kiyorndlab.com]
- 9. mgchemicals.com [mgchemicals.com]
- 10. amade-tech.com [amade-tech.com]
- 11. boedeker.com [boedeker.com]
- 12. thin material vertical burning test - UL94 fire testing [impact-solutions.co.uk]
- 13. superchute.com [superchute.com]
- 14. measurlabs.com [measurlabs.com]
Comparative Toxicity of Pentabromotoluene Versus Other Brominated Flame Retardants: A Guide for Researchers
A detailed analysis of the toxicological profiles of Pentabromotoluene (PBT), Polybrominated Diphenyl Ethers (PBDEs), Hexabromocyclododecanes (HBCDs), and Tetrabromobisphenol A (TBBPA), supported by experimental data, to inform risk assessment and guide future research in drug development and environmental science.
This guide provides a comparative overview of the toxicity of this compound and three other major classes of brominated flame retardants (BFRs): Polybrominated Diphenyl Ethers, Hexabromocyclododecanes, and Tetrabromobisphenol A. The information is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the relative risks associated with these compounds.
Quantitative Toxicity Data Summary
The following table summarizes key quantitative toxicity data for the selected brominated flame retardants. It is important to note that direct comparison of these values should be approached with caution, as the data are derived from various studies with differing experimental conditions.
| Flame Retardant | Test Species | Exposure Route | Toxicity Metric | Value | Target Organs/Effects |
| This compound (PBT) | Rat | Oral (diet) | NOAEL (91-day) | 0.35 mg/kg bw/day[1] | Thyroid, Liver, Kidney[1] |
| Rat | Oral | LD50 | Not Available | Not Applicable | |
| Polybrominated Diphenyl Ethers (PBDEs) (Penta-BDE mixture) | Rat | Oral | LD50 | 0.5 - 5 g/kg[2] | Thyroid hormone disruption, developmental neurotoxicity, hepatotoxicity[2] |
| Rat | Oral | LOAEL | 1 mg/kg/day[3] | Developmental neurotoxicity[3] | |
| Hexabromocyclododecanes (HBCDs) | Rat | Oral | LD50 | >5000 mg/kg | Developmental neurotoxicity, reproductive toxicity, thyroid disruption |
| Rat | Oral | NOAEL (reproductive) | 10 mg/kg/day | Decreased ovarian follicles | |
| Rat | Oral | LOAEL (developmental) | 0.9 mg/kg/day | Neurobehavioral effects | |
| Tetrabromobisphenol A (TBBPA) | Rat | Oral | LD50 | >5000 mg/kg | Genotoxicity, Endocrine disruption, Neurotoxicity |
| Rat | Oral | NOAEL (maternal and developmental) | 1000 mg/kg/day | No adverse effects observed |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established OECD guidelines and specific study designs from the referenced literature.
Subchronic Oral Toxicity Study (90-Day) in Rodents (based on OECD Guideline 408)[4][5]
This protocol is designed to characterize the toxic effects of a substance following repeated oral administration over a 90-day period.
-
Test Animals: Young, healthy adult rodents (typically rats), nulliparous and non-pregnant females. Animals are randomized and assigned to control and treatment groups (minimum 10 animals per sex per group).
-
Housing and Feeding Conditions: Animals are housed in appropriate cages under controlled environmental conditions (temperature, humidity, and 12-hour light/dark cycle). Standard laboratory diet and drinking water are provided ad libitum.
-
Dose Administration: The test substance is administered orally, typically by gavage or mixed in the diet, once daily for 90 days. At least three dose levels and a concurrent control group (receiving the vehicle only) are used.
-
Observations:
-
Clinical Observations: Animals are observed daily for signs of toxicity. Detailed observations are recorded at least once a week.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmological Examination: Performed prior to the start of the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Weights of major organs are recorded.
-
Histopathology: Microscopic examination of a comprehensive set of organs and tissues is performed.
-
Acute Oral Toxicity - Fixed Dose Procedure (based on OECD Guideline 420)
This method is used to assess the acute toxic effects of a single oral dose of a substance.
-
Test Animals: Typically female rats.
-
Dose Administration: A single dose of the test substance is administered by gavage. The study proceeds sequentially in a tiered approach using a set of defined doses (5, 50, 300, and 2000 mg/kg).
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxicity.
In Vitro Comet Assay for Genotoxicity[6][7][8]
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest or from cultured cells.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using a fluorescence microscope and image analysis software. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
In Vitro Thyroid Hormone Receptor Binding Assay
This assay is used to determine if a chemical can bind to and potentially interfere with the function of thyroid hormone receptors.
-
Receptor Preparation: Thyroid hormone receptors (TRα or TRβ) are prepared, often as recombinant proteins or from nuclear extracts of relevant cell lines.
-
Competitive Binding: A constant amount of radiolabeled thyroid hormone (e.g., ¹²⁵I-T3) is incubated with the receptor preparation in the presence of varying concentrations of the test chemical.
-
Separation of Bound and Free Ligand: The receptor-bound radiolabeled hormone is separated from the free radiolabeled hormone using methods such as gel filtration or filter binding assays.[4]
-
Quantification: The amount of radioactivity in the bound fraction is measured. A decrease in the amount of bound radiolabeled hormone in the presence of the test chemical indicates that the chemical is competing for the same binding site on the receptor.
-
Data Analysis: The data are used to calculate the binding affinity (e.g., IC50) of the test chemical for the thyroid hormone receptor.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of brominated flame retardants is often mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate some of the known and suspected pathways affected by these compounds.
References
- 1. Pentachlorotoluene and this compound: results of a subacute and a subchronic toxicity study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polybrominated diphenyl ethers: human tissue levels and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polybrominated diphenyl ethers: occurrence, dietary exposure, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Filter-binding assay procedure for thyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bioaccumulation: Pentabromotoluene vs. HBCD in Aquatic Environments
A detailed examination of the bioaccumulation potential of two brominated flame retardants, pentabromotoluene (PBT) and hexabromocyclododecane (HBCD), reveals significant bioaccumulation for both compounds in aquatic organisms. However, the available data suggests that HBCD, a well-studied legacy flame retardant, generally exhibits a higher potential for accumulation across a range of aquatic species compared to the less-studied PBT.
This guide provides a comprehensive comparison of the bioaccumulation of PBT and HBCD in aquatic ecosystems, drawing upon available experimental data. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the environmental fate and potential risks associated with these compounds.
Quantitative Bioaccumulation Data
The bioaccumulation potential of a chemical is typically assessed using several key metrics: the bioconcentration factor (BCF), the bioaccumulation factor (BAF), and the biomagnification factor (BMF). The BCF measures the accumulation of a chemical from water, the BAF considers all exposure routes (water, diet, and sediment), and the BMF quantifies the increase in concentration of a substance at successively higher levels in a food web.
A summary of available quantitative data for PBT and HBCD in various aquatic organisms is presented below.
Table 1: Bioaccumulation of this compound (PBT) in Aquatic Organisms
| Species | Tissue | Log BAF¹ (L/kg lipid weight) |
| Chinese mystery snail (Cipangopaludina chinensis) | Whole body | 4.77 |
| Crucian carp (B13450389) (Carassius carassius) | Muscle | 2.04 |
| Oriental weatherfish (Misgurnus anguillicaudatus) | Muscle | 2.85 |
| Chinese soft-shelled turtle (Pelodiscus sinensis) | Fat | 4.09 |
¹Data from a field study conducted in an electronic waste recycling site in South China[1].
Table 2: Bioaccumulation of Hexabromocyclododecane (HBCD) in Aquatic Organisms
| Species | Tissue | Metric | Value (L/kg lipid weight) | Reference |
| Various (12 fish species) | Whole body | BAF | 2,100 (ΣHBCDs) | [1] |
| Crucian carp (Carassius carassius) | Muscle | BAF | 5,900 (α-HBCD), 1,300 (β-HBCD), 810 (γ-HBCD) | [1] |
| Chinese mystery snail (Cipangopaludina chinensis) | Whole body | Log BAF | 5.98 (ΣHBCDs) | [1] |
| Oriental weatherfish (Misgurnus anguillicaudatus) | Muscle | Log BAF | 5.98 (ΣHBCDs) | [1] |
| Chinese soft-shelled turtle (Pelodiscus sinensis) | Fat | Log BAF | 5.98 (ΣHBCDs) | [1] |
| Marine mammals (various) | Blubber | BMF | >1 | [2] |
| Fish (various) | Whole body | TMF | >1 | [2] |
Note: HBCD exists as a mixture of diastereomers (α-, β-, and γ-HBCD), which can have different bioaccumulation potentials.
From the available data, the log BAF values for ΣHBCDs in the studied species are consistently higher than those for PBT, indicating a greater tendency for HBCD to accumulate in these organisms under the same field conditions[1]. It is important to note that data for PBT, particularly BCF and BMF values, are scarce in the scientific literature, limiting a more comprehensive comparison.
Experimental Protocols
The data presented in this guide are primarily derived from field studies and laboratory experiments conducted according to internationally recognized guidelines, such as the OECD Test Guideline 305 for bioaccumulation in fish. A generalized experimental workflow for determining bioaccumulation is outlined below.
General Protocol for Bioaccumulation Studies (OECD 305)
The OECD 305 guideline describes two primary exposure methods: aqueous and dietary.[1][2][3]
1. Acclimation:
-
Test organisms (e.g., fish) are acclimated to laboratory conditions for a specified period.
-
Water quality parameters such as temperature, pH, and dissolved oxygen are maintained within a narrow range.
2. Exposure (Uptake Phase):
-
Aqueous Exposure (for BCF): Fish are exposed to a constant, sublethal concentration of the test substance in the water. The duration of this phase is typically 28 days, or until a steady state is reached (the concentration of the chemical in the fish remains constant).
-
Dietary Exposure (for BMF): Fish are fed a diet containing a known concentration of the test substance. This method is often used for substances with low water solubility.
3. Depuration Phase:
-
Following the uptake phase, the fish are transferred to a clean environment (water or diet free of the test substance).
-
The elimination of the substance from the fish tissues is monitored over time.
4. Sample Collection and Analysis:
-
Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases.
-
The concentration of the test substance in the samples is quantified using sensitive analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
5. Data Analysis:
-
The BCF or BMF is calculated from the concentrations of the substance in the fish tissue and the exposure medium (water or food) at steady state.
-
Kinetic models can also be used to calculate uptake and depuration rate constants, from which the BCF or BMF can be derived.
Signaling Pathways and Toxicological Implications
Both PBT and HBCD are known to exert toxic effects on aquatic organisms, and their bioaccumulation can lead to internal concentrations that are sufficient to disrupt critical biological processes. The disruption of signaling pathways is a key mechanism through which these chemicals can cause harm.
Oxidative Stress
A common mechanism of toxicity for many environmental contaminants, including brominated flame retardants, is the induction of oxidative stress.[4][5] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense system to detoxify these reactive intermediates.
HBCD has been shown to increase the production of ROS in aquatic organisms, leading to cellular damage.[4][5] This can trigger a cascade of downstream signaling events, including the activation of antioxidant response pathways (e.g., the Nrf2-Keap1 pathway) and, in cases of severe stress, apoptosis (programmed cell death). While specific data on PBT-induced oxidative stress in aquatic organisms is limited, its structural similarity to other brominated compounds suggests a potential for a similar mode of action.
Endocrine Disruption
HBCD is a known endocrine-disrupting chemical (EDC), meaning it can interfere with the normal functioning of the endocrine system, which is responsible for regulating hormones.[4][6] In fish, HBCD has been shown to disrupt the thyroid hormone axis, which is critical for growth, development, and metabolism.[4] It can also interfere with reproductive hormone signaling.
The potential for PBT to act as an endocrine disruptor is less well-characterized. However, given that other brominated flame retardants exhibit endocrine-disrupting properties, this is an area that warrants further investigation.
Conclusion
The available scientific evidence indicates that both this compound and hexabromocyclododecane have the potential to bioaccumulate in aquatic organisms. Comparative data from a field study suggests that HBCD has a higher bioaccumulation potential than PBT in the species investigated. Both compounds are associated with toxicological effects, including the induction of oxidative stress, and HBCD is a known endocrine disruptor.
A significant data gap exists for the bioaccumulation and molecular toxicology of this compound. Further research, including laboratory-based bioconcentration and biomagnification studies, is needed to provide a more complete and robust comparison with HBCD and to fully assess the environmental risks posed by PBT.
References
- 1. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 2. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 4. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biochemjournal.com [biochemjournal.com]
Comparative Guide to Cross-Reactivity of Antibodies for Pentabromotoluene in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against Pentabromotoluene. Due to the absence of publicly available experimental data on immunoassays specifically targeting this compound, this document serves as a model comparison. The presented data is illustrative and based on the principles of antibody-antigen recognition for structurally similar small molecules. The experimental protocols and workflows are representative of standard methods used in the field to assess antibody specificity.
Introduction to this compound and Immunoassay Specificity
This compound is a brominated flame retardant, and its detection in environmental and biological samples is of significant interest. Immunoassays offer a rapid and sensitive method for such detection. However, the specificity of the antibody used is a critical factor that determines the reliability of these assays. Cross-reactivity, which is the binding of an antibody to non-target molecules that are structurally similar to the target antigen, can lead to false-positive results or an overestimation of the analyte concentration.[1] Therefore, a thorough evaluation of antibody cross-reactivity is essential during the development and validation of any immunoassay.
Hypothetical Cross-Reactivity Data
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common format for quantifying small molecules like this compound. In this format, the analyte in the sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The degree of cross-reactivity is typically expressed as the concentration of the competing compound required to cause a 50% inhibition of the signal (IC50), relative to the IC50 of the target analyte (this compound).
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against this compound. The selected cross-reactants are structurally related brominated aromatic compounds.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₆Br₅CH₃ | 10 | 100 |
| Hexabromobenzene | C₆Br₆ | 50 | 20 |
| Tetrabromotoluene | C₆HBr₄CH₃ | 25 | 40 |
| Tribromotoluene | C₆H₂Br₃CH₃ | 80 | 12.5 |
| Pentabromobenzene | C₆HBr₅ | 150 | 6.7 |
| 2,4,6-Tribromophenol | C₆H₂Br₃OH | >1000 | <1 |
| Decabromodiphenyl ether | C₁₂Br₁₀O | >1000 | <1 |
Note: This data is illustrative and intended to serve as a model for comparison. Actual cross-reactivity profiles must be determined experimentally.
Experimental Protocols
A detailed methodology is crucial for the accurate assessment of antibody cross-reactivity. The following is a representative protocol for a competitive ELISA to determine the cross-reactivity of an anti-Pentabromotoluene antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagents and Materials:
-
Anti-Pentabromotoluene polyclonal antibody
-
This compound-horseradish peroxidase (PBT-HRP) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., phosphate-buffered saline with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% bovine serum albumin in PBST)
-
Substrate Solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
This compound standard
-
Potential cross-reacting compounds
-
Microplate reader
2. Plate Coating:
-
Dilute the anti-Pentabromotoluene antibody to an optimal concentration in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
3. Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
4. Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and the potential cross-reacting compounds in a suitable buffer.
-
Wash the plate three times with Wash Buffer.
-
Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.
-
Add 50 µL of a pre-determined optimal dilution of the PBT-HRP conjugate to each well.
-
Incubate for 1 hour at 37°C.
5. Substrate Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
6. Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for the this compound standard and each of the tested compounds.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percentage cross-reactivity using the following formula:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of competing compound) x 100
-
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA workflow for assessing the cross-reactivity of an anti-Pentabromotoluene antibody.
Caption: Competitive ELISA workflow for cross-reactivity testing.
Conclusion
References
A Comparative Guide to Certified Reference Materials for Pentabromotoluene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for the analysis of Pentabromotoluene, a significant brominated flame retardant. Accurate quantification of this compound is critical in environmental monitoring, food safety, and toxicology studies. This document offers an objective overview of available CRMs, detailed analytical methodologies, and insights into the toxicological pathways of this compound to support researchers in making informed decisions for their analytical needs.
Comparison of this compound Certified Reference Materials
The selection of a suitable CRM is fundamental to ensuring the accuracy and traceability of analytical measurements. Several reputable suppliers offer this compound CRMs, each with its own specifications. The following table summarizes the key characteristics of CRMs from prominent providers. It is important to note that specific values for purity and uncertainty are lot-dependent and the Certificate of Analysis (CoA) for a specific batch should always be consulted for the most accurate information.
| Supplier | Product Name/ID | Format | Purity/Certified Value | Uncertainty | Accreditations |
| LGC Standards | 2,3,4,5,6-Pentabromotoluene (DRE-C15939500) | Neat Solid | Lot-specific; High Purity | Lot-specific | ISO 17034, ISO/IEC 17025 |
| Supelco (Sigma-Aldrich) | 2,3,4,5,6-Pentabromotoluene (07444) | Neat Solid | ≥98.0% (GC) | Not specified on product page | ISO 9001 |
| AccuStandard | This compound (FRS-018S) | 100 µg/mL in Toluene | 100 µg/mL | Lot-specific | ISO 17034, ISO/IEC 17025, ISO 9001 |
Note: The information in this table is based on publicly available data from the suppliers' websites and may not reflect the most current offerings. Users are strongly encouraged to visit the respective supplier websites and request the latest Certificates of Analysis for detailed specifications.
Experimental Protocols for this compound Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for the analysis of this compound. The following is a representative experimental protocol synthesized from established methods for the analysis of brominated flame retardants.
Sample Preparation (Solid Matrix, e.g., Soil, Sediment)
-
Extraction:
-
Weigh 5-10 g of the homogenized sample into a clean extraction thimble.
-
Add an appropriate surrogate standard to the sample to monitor extraction efficiency.
-
Perform Soxhlet extraction for 16-24 hours using a 1:1 (v/v) mixture of hexane (B92381) and acetone.
-
-
Clean-up:
-
Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Perform a multi-step clean-up using a florisil (B1214189) or silica (B1680970) gel column to remove interfering co-extractives.
-
Elute the target analytes with an appropriate solvent mixture (e.g., hexane:dichloromethane).
-
-
Final Concentration:
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard prior to GC-MS analysis for quantification.
-
GC-MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp 1: 10 °C/min to 250 °C, hold for 5 min.
-
Ramp 2: 5 °C/min to 300 °C, hold for 10 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 486, 407, 328).
-
Visualizing the Analytical Workflow and Toxicological Pathway
To facilitate a clearer understanding of the processes involved in this compound analysis and its potential biological impact, the following diagrams have been generated.
Caption: Experimental workflow for this compound analysis.
Studies on the toxicology of this compound have indicated adverse effects on the thyroid, liver, and kidney.[1] Like other brominated flame retardants, this compound is suspected to act as an endocrine disruptor, particularly by interfering with thyroid hormone homeostasis.
Caption: Postulated toxicological pathway of this compound.
This guide serves as a starting point for researchers engaged in the analysis of this compound. The selection of a high-quality, well-characterized CRM, coupled with a robust and validated analytical method, is paramount for generating reliable and defensible data. Further investigation into the specific toxicological mechanisms of this compound is an active area of research.
References
A Comparative Analysis of the Environmental Persistence of Pentabromotoluene and Its Alternatives
A deep dive into the environmental staying power of Pentabromotoluene and its substitutes, this guide offers researchers, scientists, and drug development professionals a comprehensive comparison based on available experimental data. The focus is on environmental persistence, a critical factor in assessing the long-term ecological impact of these flame retardants.
The use of brominated flame retardants (BFRs) has been a double-edged sword. While crucial for fire safety in a vast array of consumer and industrial products, their persistence in the environment and potential for bioaccumulation have raised significant concerns. This compound (PBT), a member of this class, and its alternatives are under scrutiny to understand their environmental fate. This guide provides a comparative analysis of the environmental persistence of PBT and three common alternatives: Decabromodiphenyl ethane (B1197151) (DBDPE), Bis(2-ethylhexyl) tetrabromophthalate (TBPH), and 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB).
Quantitative Comparison of Environmental Persistence
The following table summarizes the available quantitative data on the environmental half-life and bioaccumulation of this compound and its alternatives. It is important to note that experimental data for some of these compounds, particularly this compound and 2-ethylhexyl-2,3,4,5-tetrabromobenzoate, are limited in the public domain.
| Compound | Environmental Compartment | Half-life | Bioaccumulation Metric | Value | Organism | Citation |
| This compound (PBT) | Soil, Water, Sediment | Data Not Available | Data Not Available | - | - | |
| Decabromodiphenyl ethane (DBDPE) | Soil | 1.53 - 2.14 days | Bioaccumulation Factor (BAF) | 0.028 - 0.213 (g dw worm/g dw soil) | Eisenia fetida (Earthworm) | [1] |
| Polystyrene Matrix (Sunlight Exposure) | > 224 days | - | - | - | ||
| Bis(2-ethylhexyl) tetrabromophthalate (TBPH) | Sediment | < 1.2 hours (for 94% of body burden) | Biota-Sediment Accumulation Factor (BSAF) | 0.254 (kg organic carbon/kg lipid) | Lumbriculus variegatus (Oligochaete) | [1] |
| Sediment | 15 days (for remaining 6% of body burden) | Biota-Sediment Accumulation Factor (BSAF) | 1.50 (for metabolite TBMEHP) | Lumbriculus variegatus (Oligochaete) | [1] | |
| 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB) | Soil, Water, Sediment | Data Not Available | Data Not Available | - | - |
Experimental Protocols
The determination of environmental persistence and bioaccumulation of chemical substances is guided by standardized testing protocols developed by international bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure that data generated is reliable and comparable across different studies and regulatory frameworks.
Environmental Fate (Persistence) Testing
OECD Test Guideline 307: Aerobic and Anaerobic Transformation in Soil [5][6][7][8]
This guideline is designed to assess the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.
-
Principle: A sample of soil is treated with the test substance, typically radiolabeled for ease of tracking, and incubated in the dark under controlled temperature and moisture conditions for up to 120 days.
-
Methodology:
-
Test System: Soil samples are placed in flasks. For aerobic conditions, the flasks are continuously aerated. For anaerobic conditions, the soil is flooded, and the system is purged with an inert gas to remove oxygen.
-
Application of Test Substance: The chemical is applied to the soil surface.
-
Sampling and Analysis: At specified intervals, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Evolved CO2 (from mineralization of the radiolabeled compound) is trapped and quantified.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate its half-life (DT50) in soil.
-
OECD Test Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems [9][10][11][12]
This guideline evaluates the transformation of chemicals in aquatic sediment systems, which are significant sinks for many persistent organic pollutants.
-
Principle: The test substance is added to a system containing water and sediment, and its degradation is monitored over time under aerobic or anaerobic conditions.
-
Methodology:
-
Test System: Intact sediment cores with overlying water are placed in glass vessels. Aerobic conditions are maintained in the overlying water by gentle aeration, while anaerobic conditions can be established by purging with an inert gas.
-
Application of Test Substance: The test substance is typically applied to the water phase.
-
Sampling and Analysis: Water and sediment samples are taken at various time points and analyzed for the parent compound and transformation products.
-
Data Analysis: The disappearance of the test substance from the total system (water and sediment) is used to determine its half-life.
-
EPA 835 Series Test Guidelines [5]
The U.S. EPA's 835 series of test guidelines for fate, transport, and transformation provide a framework for assessing the environmental behavior of chemicals. These guidelines cover a wide range of studies, including hydrolysis, photolysis, biodegradation in water and soil, and sediment/water microcosm studies, which are conceptually similar to the OECD guidelines.
Bioaccumulation Testing
OECD Test Guideline 305: Bioaccumulation in Fish [13][14]
This guideline is the standard method for determining the potential of a chemical to accumulate in fish from water (bioconcentration) or through the diet (biomagnification).
-
Principle: Fish are exposed to the test substance for a defined period (uptake phase), followed by a period in a clean environment (depuration phase) to measure the rate of elimination.
-
Methodology:
-
Test Organism: A suitable fish species, such as rainbow trout or zebrafish, is used.
-
Exposure:
-
Aqueous Exposure: Fish are exposed to a constant concentration of the test substance in the water.
-
Dietary Exposure: Fish are fed a diet containing a known concentration of the test substance.
-
-
Sampling and Analysis: Fish are sampled at regular intervals during both the uptake and depuration phases. The concentration of the test substance in the fish tissue is measured.
-
Data Analysis: The data are used to calculate the Bioconcentration Factor (BCF) for aqueous exposure or the Biomagnification Factor (BMF) for dietary exposure, as well as the uptake and depuration rate constants and the half-life of the substance in the fish.
-
Logical Framework for Comparison
The following diagram illustrates the logical workflow for comparing the environmental persistence of this compound and its alternatives.
Caption: Logical workflow for comparing the environmental persistence of flame retardants.
Degradation Pathways
The breakdown of these complex brominated compounds in the environment is a critical aspect of their persistence. Degradation can occur through biotic (microbial) and abiotic (e.g., photolysis) processes. For many BFRs, a primary degradation pathway involves debromination, where bromine atoms are sequentially removed from the molecule. This can, in some cases, lead to the formation of less brominated and potentially more toxic and bioavailable daughter products.
For instance, while DBDPE is structurally similar to the persistent and bioaccumulative decaBDE, its degradation in the environment has been less studied.[1] In the case of TBPH, metabolism to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) has been observed in biota.[2] Understanding these degradation pathways is essential for a complete environmental risk assessment.
The following diagram illustrates a generalized degradation pathway for brominated flame retardants.
Caption: Generalized degradation pathway for brominated flame retardants in the environment.
References
- 1. Bioaccumulation of bis-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate and mono-(2-ethylhexyl)-3,4,5,6-tetrabromophthalate by Lumbriculus variegatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. canada.ca [canada.ca]
- 3. 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) and bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate (TBPH)- information sheet - Canada.ca [canada.ca]
- 4. healthvermont.gov [healthvermont.gov]
- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 6. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems | ibacon GmbH [ibacon.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Analyzing the Limitations and the Applicability Domain of Water–Sediment Transformation Tests like OECD 308 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
The Balancing Act: A Cost-Benefit Analysis of Pentabromotoluene as a Flame Retardant
For researchers, scientists, and drug development professionals, the selection of a flame retardant is a critical decision that extends beyond mere efficacy. It involves a complex trade-off between performance, cost, and, increasingly, environmental and health impacts. This guide provides a comprehensive comparison of Pentabromotoluene (PBT), a brominated flame retardant (BFR), with common halogen-free alternatives, supported by experimental data and detailed methodologies to inform your material selection process.
This compound has long been utilized for its effectiveness in preventing the ignition and spread of fire in a variety of materials, including plastics and textiles.[1][2][3] Its mechanism of action primarily occurs in the gas phase, where it releases bromine radicals upon heating that interfere with the combustion chain reaction.[4] However, growing concerns over the environmental persistence and potential health risks associated with brominated compounds have spurred the development and adoption of halogen-free flame retardants (HFFRs).[4][5] This guide delves into a cost-benefit analysis to aid in the informed selection of the most appropriate flame retardant for your application.
Quantitative Comparison of Flame Retardants
The following table summarizes the key performance, cost, and toxicological data for this compound and two common halogen-free alternatives: Ammonium (B1175870) Polyphosphate (APP) and 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO).
| Feature | This compound (PBT) | Ammonium Polyphosphate (APP) | 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) |
| Performance Data | |||
| Mechanism of Action | Gas Phase Inhibition | Condensed Phase (Char Formation) | Gas and Condensed Phase |
| Typical UL 94 Rating | V-0 achievable | V-0 achievable | V-0 achievable[6] |
| Limiting Oxygen Index (LOI) | Typically high (polymer dependent) | Can achieve >28%[7] | Can achieve >30%[8] |
| Heat Release Rate (Cone Calorimeter) | Effective reduction | Significant reduction through charring | Significant reduction |
| Cost | |||
| Price (USD/kg) | $1.00 - $10.00[9] | $2.75 - $3.21[4] | Higher than APP, variable |
| Health & Environmental Data | |||
| Persistence | Persistent[10] | Generally lower persistence | Lower persistence than BFRs |
| Bioaccumulation Potential | Potential for bioaccumulation[1] | Low | Lower potential than BFRs |
| Toxicity | NOAEL: 0.35 mg/kg bw/day (rat, subchronic)[11][12] | Generally considered low toxicity | Lower toxicity profile than many BFRs |
| Combustion Byproducts | Can produce brominated dioxins/furans[5] | Less toxic smoke[4] | Less toxic smoke |
Experimental Protocols
To ensure a comprehensive understanding of the performance data, the following are detailed methodologies for the key flammability tests cited.
UL 94 Vertical Burn Test
The UL 94 vertical burn test is a widely used method to assess the flammability of plastic materials.
Procedure:
-
Sample Preparation: A rectangular bar of the material of a specified thickness is conditioned at 23 ± 2°C and 50 ± 10% relative humidity for a minimum of 48 hours.[13]
-
Test Setup: The specimen is clamped vertically, with its lower end 300 ± 10 mm above a layer of absorbent cotton.[13]
-
Flame Application: A calibrated methane (B114726) gas flame is applied to the bottom of the specimen for 10 seconds and then removed.
-
Observation: The afterflame time (t1) is recorded. Once the afterflame ceases, the flame is immediately reapplied for another 10 seconds.
-
Second Observation: The second afterflame time (t2) and the afterglow time are recorded.
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton below.[14] A V-0 rating is the most stringent for this series.[14]
Limiting Oxygen Index (LOI) Test
The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material.
Procedure:
-
Sample Preparation: A small, vertically oriented sample of the material is placed in a glass chimney.
-
Gas Mixture Control: A controlled mixture of nitrogen and oxygen is introduced at the bottom of the chimney.
-
Ignition: The top of the sample is ignited with a flame.
-
Observation: The oxygen concentration is adjusted until the sample just sustains burning for a specified period or over a specified length.
-
LOI Calculation: The LOI is expressed as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.
Cone Calorimeter Test
The cone calorimeter is a sophisticated instrument used to measure various fire-related properties of materials under controlled conditions.[15][16]
Procedure:
-
Sample Preparation: A flat sample of the material (typically 100mm x 100mm) is placed in a holder.[17]
-
Irradiation: The sample is exposed to a specific level of radiant heat from a conical heater.[17]
-
Ignition: A spark igniter is used to ignite the gases emitted from the decomposing sample.
-
Data Collection: Throughout the test, a range of parameters are continuously measured, including:
-
Time to Ignition (TTI): The time it takes for the sample to ignite.
-
Heat Release Rate (HRR): The amount of heat energy released per unit area over time. The peak HRR is a key indicator of fire intensity.[1]
-
Mass Loss Rate: The rate at which the sample loses mass due to combustion.
-
Smoke Production: The amount of smoke generated.
-
Effective Heat of Combustion: The heat released per unit mass of the consumed material.
-
Visualization of the Cost-Benefit Analysis Workflow
The following diagram illustrates the logical workflow for conducting a cost-benefit analysis when selecting a flame retardant.
Caption: A flowchart outlining the key steps in a comprehensive cost-benefit analysis for selecting a flame retardant.
Conclusion: A Move Towards Safer Alternatives
The analysis reveals a clear trend towards the adoption of halogen-free flame retardants, driven by increasing regulatory pressure and a growing awareness of the environmental and health risks associated with brominated compounds like this compound. While PBT offers high efficiency and is often cost-effective, its persistence in the environment and potential for bioaccumulation and toxicity are significant drawbacks.[1][10][11][12]
Halogen-free alternatives, such as ammonium polyphosphate and DOPO, present a more favorable environmental and health profile.[4] Although they may sometimes require higher loading levels or have a higher initial cost, their condensed-phase mechanism of action can offer additional benefits, such as reduced smoke and toxic gas production during a fire.[4][5] Ultimately, the choice of flame retardant will depend on the specific application, the required level of fire safety, and the manufacturer's commitment to sustainability. For researchers and developers, a thorough evaluation of both the performance and the long-term impacts of these materials is essential for responsible innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. CAS 87-83-2: this compound | CymitQuimica [cymitquimica.com]
- 4. mwchemical.en.made-in-china.com [mwchemical.en.made-in-china.com]
- 5. echemi.com [echemi.com]
- 6. electronics.org [electronics.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,3,4,5,6-PENTABROMOTOLUENE, CasNo.87-83-2 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pentachlorotoluene and this compound: results of a subacute and a subchronic toxicity study in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. bluerosepackaging.com [bluerosepackaging.com]
- 14. UL 94 Flame Classifications - UL94 FLAME RATINGS for Plastics [professionalplastics.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Ecotoxicity of Pentabromotoluene: A Comparative Analysis of Marine and Freshwater Ecosystems
A critical review of available data indicates a significant lack of comprehensive research on the comparative ecotoxicity of pentabromotoluene (PBT) in marine versus freshwater environments. While limited studies suggest PBT poses a high risk to aquatic life, a direct comparison is hampered by the scarcity of quantitative data for a diverse range of organisms in both ecosystems.
This compound, a brominated flame retardant (BFR), has been identified as a persistent environmental contaminant. Its potential for bioaccumulation and toxicity to aquatic organisms is a growing concern for researchers and environmental regulators. This guide synthesizes the currently available data on the ecotoxicity of PBT in both marine and freshwater ecosystems, highlighting the significant data gaps that preclude a definitive comparative risk assessment.
Quantitative Ecotoxicity Data
The available quantitative data on the aquatic toxicity of this compound is sparse. A safety data sheet for PBT provides a 48-hour median effective concentration (EC50) of 0.74 mg/L for crustaceans and a 168-hour no-observed-effect concentration (NOEC) of 10 mg/L for fish[1]. However, a critical limitation of this data is the lack of specification regarding whether the tests were conducted in freshwater or saltwater, preventing a direct comparison between the two ecosystems.
A study investigating the effects of several current-use BFRs on the freshwater fish Carassius auratus (goldfish) found this compound to be the most biotoxic among the tested substances, based on an integrated biomarker response (IBR) index[2]. This study, while not providing standard lethal or effective concentration values, indicates the potential for significant sublethal effects in freshwater fish at the biochemical level.
No specific LC50, EC50, NOEC, or LOEC values for marine organisms exposed to this compound were identified in the available literature. This represents a major knowledge gap in understanding the potential impact of PBT on marine biodiversity.
Table 1: Summary of Available Aquatic Ecotoxicity Data for this compound
| Test Organism | Ecosystem | Endpoint | Value (mg/L) | Duration | Reference |
| Crustacea | Not Specified | EC50 | 0.74 | 48 hours | [1] |
| Fish | Not Specified | NOEC | 10 | 168 hours | [1] |
| Carassius auratus | Freshwater | IBR Index | Most biotoxic | 7, 14, 30 days | [2] |
Experimental Protocols
For example, the OECD Test Guideline 203 for fish acute toxicity testing and the OECD Test Guideline 202 for Daphnia sp. acute immobilisation tests are commonly used for freshwater species. Similar standardized protocols exist for marine organisms. Without access to the specific study reports for the available PBT data, the exact methodologies employed remain unknown.
Below is a generalized workflow for aquatic toxicity testing, based on standard OECD guidelines.
Caption: Generalized workflow for aquatic toxicity testing.
Signaling Pathways and Mechanisms of Toxicity
Specific information regarding the signaling pathways affected by this compound in aquatic organisms is not available in the reviewed literature. However, research on other brominated flame retardants can provide some insights into potential mechanisms of toxicity.
Many BFRs are known to be endocrine disruptors, interfering with thyroid hormone signaling pathways. This can lead to developmental and reproductive effects in fish and other aquatic organisms. Additionally, some BFRs have been shown to induce oxidative stress, leading to cellular damage. The study on Carassius auratus noted significantly altered indices of oxidative stress (superoxide dismutase, catalase, glutathione (B108866) peroxidase, reduced glutathione, and malondialdehyde) following exposure to PBT, suggesting this is a likely mechanism of its toxicity[2].
The following diagram illustrates a simplified potential signaling pathway for BFR-induced toxicity.
Caption: Potential mechanisms of PBT toxicity in aquatic organisms.
Conclusion and Future Research Directions
To address these knowledge gaps, future research should prioritize:
-
Standardized Ecotoxicity Testing: Conducting acute and chronic toxicity tests with PBT on a range of representative freshwater and marine organisms, including fish, invertebrates, and algae, following established OECD or equivalent guidelines.
-
Clarification of Existing Data: Efforts should be made to determine the environmental context (freshwater or marine) of the existing ecotoxicity data for PBT.
-
Mechanistic Studies: Investigating the specific signaling pathways and molecular mechanisms through which PBT exerts its toxic effects in both freshwater and marine species.
-
Environmental Monitoring: Increased monitoring of PBT concentrations in both freshwater and marine environments to better understand the potential for exposure and risk.
A more robust understanding of the ecotoxicity of this compound is essential for conducting accurate environmental risk assessments and for the development of appropriate regulatory measures to protect aquatic ecosystems.
References
Migration of Pentabromotoluene from Consumer Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the migration potential of pentabromotoluene, a brominated flame retardant (BFR), from various consumer products. Due to a notable lack of direct quantitative migration studies on this compound, this document presents available data on its presence in indoor environments as an indicator of its release from consumer goods. Furthermore, a comprehensive, proposed experimental protocol for migration testing is detailed, alongside a discussion of alternative flame retardants.
Introduction to this compound
This compound (PBT) is an additive flame retardant, meaning it is physically mixed into the polymer matrix of a product rather than being chemically bound.[1] It has been used in a variety of consumer products to meet fire safety standards, including:
The additive nature of PBT raises concerns about its potential to migrate from the product matrix into the surrounding environment over time, leading to human exposure.
Evidence of Migration: this compound in House Dust
Direct studies quantifying the migration rate of this compound from specific consumer products are scarce in publicly available scientific literature. However, its detection in indoor dust serves as a strong indicator of its release from treated products. House dust is a well-established matrix for monitoring indoor exposure to a wide range of chemicals, including flame retardants that leach or abrade from consumer goods.
While specific concentrations of this compound in house dust were not found in the immediate search results, the presence of other brominated flame retardants like Polybrominated Diphenyl Ethers (PBDEs) is well-documented, with concentrations in some cases exceeding 17 µg g−1 of dust.[3] The investigation of settled dust is a proven and simple screening method for assessing indoor contamination by semi-volatile compounds.[4] The presence of these related compounds in dust highlights the potential for PBT to follow similar migration pathways.
Comparison with Alternative Flame Retardants
A variety of alternative flame retardants are used in consumer products, each with its own migration potential and toxicological profile. The move away from some legacy BFRs has led to the introduction of "greener" alternatives, though concerns about their breakdown products and long-term effects remain.[5]
Table 1: Comparison of this compound with Major Classes of Alternative Flame Retardants
| Flame Retardant Class | Examples | Migration Potential | Health & Environmental Concerns |
| Brominated Flame Retardants (BFRs) | This compound, PBDEs, Hexabromocyclodododecane (HBCD) | Additive BFRs are not chemically bound and can migrate from products.[1] | Persistence, bioaccumulation, potential for neurotoxicity and endocrine disruption.[5][6] |
| Organophosphorus Flame Retardants (OPFRs) | Triphenyl phosphate (B84403) (TPP), Tris(1,3-dichloro-2-propyl) phosphate (TDCPP) | Can be additive or reactive. Additive OPFRs can migrate. | Some OPFRs are associated with endocrine disruption and carcinogenic effects. |
| Inorganic Flame Retardants | Aluminum hydroxide, Magnesium hydroxide | Generally considered to have low migration potential as they are fillers. | High loading levels may be required, which can affect the physical properties of the material. |
| Nitrogen-based Flame Retardants | Melamine, Melamine cyanurate | Migration potential varies depending on the specific compound and its application. | Generally considered to have a more favorable toxicological profile than halogenated flame retardants. |
Proposed Experimental Protocol for Migration Testing of this compound
This section outlines a detailed, albeit proposed, methodology for quantifying the migration of this compound from polymer-based consumer products. This protocol is based on established European Union guidelines for migration testing of additives in plastics and common analytical techniques for brominated compounds.[7][8][9][10][11]
1. Sample Preparation:
-
A representative sample of the consumer product (e.g., plastic housing of an electronic device, a piece of textile) is cut into standardized dimensions (e.g., 10 cm x 10 cm).
-
The surface area of the sample is accurately measured.
-
The sample is cleaned with a non-interfering solvent (e.g., methanol) to remove any surface contamination and then dried.
2. Migration Cell Setup:
-
A migration cell is used to expose the sample to a food simulant or a relevant environmental medium. For non-food contact items, simulants like distilled water, artificial sweat, or air (for volatile migration) can be used.
-
The ratio of the surface area of the sample to the volume of the simulant is standardized (e.g., 6 dm² per 1 L of simulant).
3. Migration Conditions:
-
The migration test is conducted under controlled conditions of temperature and time to simulate worst-case usage scenarios.
-
Example Conditions:
-
Long-term contact at room temperature: 10 days at 40°C.
-
Short-term high-temperature contact: 2 hours at 70°C.
-
-
For each time point and temperature, triplicate samples should be analyzed.
4. Extraction of this compound from Simulant:
-
After the specified migration period, the simulant is collected.
-
A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method is employed to isolate and concentrate the this compound from the simulant.
-
LLE: Using a non-polar solvent like hexane (B92381) or dichloromethane.
-
SPE: Using a C18 cartridge.
-
5. Analytical Quantification:
-
The extracted and concentrated sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]
-
Gas Chromatograph (GC): Separates the components of the mixture.
-
Mass Spectrometer (MS): Identifies and quantifies the separated components based on their mass-to-charge ratio.
-
-
An internal standard (e.g., a deuterated analog of PBT) is used to ensure accuracy and precision.
-
A calibration curve is generated using certified reference standards of this compound to quantify its concentration in the samples.
6. Data Reporting:
-
The migration of this compound is reported in milligrams per square decimeter of the sample surface area (mg/dm²) or milligrams per kilogram of the simulant (mg/kg).
Visualizations
Caption: Proposed experimental workflow for migration testing of this compound.
Caption: Logical relationship of this compound migration and exposure.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Hydroxylated transformation products obtained after UV irradiation of the current-use brominated flame retardants hexabromobenzene, this compound, and pentabromoethylbenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pentachlorophenol in indoor environments. Correlation of PCP concentrations in air and settled dust from floors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Environmentally friendly” flame retardants break down into potentially toxic chemicals - EHN [ehn.org]
- 6. Indoor pollutant hexabromocyclododecane enhances house dust mite-induced activation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. courses.specialchem.com [courses.specialchem.com]
- 8. packlab.gr [packlab.gr]
- 9. Testing migration of plastic materials in contact with foodstuffs | EUR-Lex [eur-lex.europa.eu]
- 10. measurlabs.com [measurlabs.com]
- 11. eur-lex.europa.eu [eur-lex.europa.eu]
- 12. env.go.jp [env.go.jp]
- 13. Analytical methods for determining environmental contaminants of concern in water and wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
A Comparative Analysis of Pentabromotoluene Degradation: Unraveling the Efficacy of UV Irradiation and Microbial Action
For researchers, scientists, and professionals in drug development, understanding the environmental fate of persistent organic pollutants is paramount. This guide provides a comparative study of the degradation of pentabromotoluene (PBT), a brominated flame retardant, under ultraviolet (UV) irradiation and microbial action. By presenting key experimental data and detailed protocols, this document aims to offer a comprehensive resource for assessing and comparing these two distinct degradation methodologies.
This compound is a persistent environmental contaminant, and its removal is a significant challenge. This guide explores two promising degradation techniques: advanced oxidation through UV irradiation and bioremediation via microbial consortia. While UV degradation has been more extensively studied for PBT, insights into microbial degradation can be drawn from studies on structurally similar brominated compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data gathered from various studies on the degradation of this compound and related brominated compounds.
Table 1: UV Degradation of this compound
| Parameter | Value | Conditions | Reference |
| Degradation Kinetics | Pseudo-first-order | UV irradiation in various organic solvents | [1] |
| Degradation Rate (UVC) | 0.0616–0.137 min⁻¹ | UVC light source | [1] |
| Degradation Rate (UVB) | 0.0348–0.0810 min⁻¹ | UVB light source | [1] |
| Degradation Rate (Sunlight) | 0.0102–0.0370 min⁻¹ | Natural sunlight | [1] |
| Degradation Rate (UVA) | Almost no degradation | UVA light source | [1] |
| Primary Degradation Products | Tetrabromotoluene, Tribromotoluene, Hydroxylated PBT | UV irradiation in benzotrifluoride (B45747) | [2][3] |
| Secondary Degradation Products | Brominated diphenols | Extended UV irradiation | [2][3] |
Table 2: Microbial Degradation of Brominated Aromatic Compounds (as a proxy for this compound)
| Microorganism/Consortium | Compound Degraded | Degradation Pathway | Key Enzymes | Reference |
| Pseudomonas sp. | Toluene, Brominated Aromatics | Aerobic oxidation of methyl group and aromatic ring | Toluene dioxygenase, monooxygenases | [4][5] |
| Bacillus subtilis | Toluene, Xylene | Aerobic degradation with ring cleavage | Not specified | [6] |
| Rhodococcus sp. | Aromatic compounds | Aerobic degradation | Catechol 2,3-dioxygenase | [7] |
| Mixed bacterial consortium | Tribromoneopentyl alcohol (TBNPA) | Aerobic biodegradation | Monooxygenase (inferred) | [2][8] |
| Dehalococcoides species | Polybrominated diphenyl ethers (PBDEs) | Anaerobic reductive debromination | Reductive dehalogenases | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline the typical experimental protocols for the UV and microbial degradation of PBT.
UV Degradation Protocol
This protocol is based on studies investigating the photodegradation of PBT in organic solvents.[1][2][3]
-
Preparation of PBT Solution: A stock solution of this compound is prepared in a UV-transparent organic solvent such as benzotrifluoride or toluene. The concentration is typically in the range of a few milligrams per milliliter.
-
UV Irradiation: The PBT solution is placed in a quartz cuvette or a photoreactor. The solution is then irradiated with a specific UV light source (e.g., UVC lamp at 254 nm, UVB lamp, or a solar simulator). The temperature of the solution is maintained at a constant level throughout the experiment.
-
Sampling: Aliquots of the solution are withdrawn at regular time intervals.
-
Sample Analysis: The collected samples are analyzed to determine the concentration of remaining PBT and to identify the degradation products. High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used analytical techniques.[10]
-
Data Analysis: The degradation kinetics are determined by plotting the natural logarithm of the PBT concentration versus time. A linear plot indicates pseudo-first-order kinetics, and the degradation rate constant can be calculated from the slope of the line.
Microbial Degradation Protocol (Proposed)
As direct studies on the microbial degradation of PBT are limited, this proposed protocol is based on methodologies used for other brominated flame retardants and aromatic hydrocarbons.[2][6][8]
-
Enrichment and Isolation of Microorganisms:
-
Collect soil or sediment samples from a site contaminated with brominated compounds.
-
Enrich the microbial community by incubating the samples in a minimal salt medium (MSM) containing PBT as the sole carbon source.
-
Isolate individual bacterial or fungal strains by plating on agar (B569324) medium with PBT.
-
-
Inoculum Preparation:
-
Grow the isolated strains or a microbial consortium in a suitable liquid medium (e.g., nutrient broth or MSM with a primary carbon source like glucose) to obtain a sufficient cell density.
-
Harvest the cells by centrifugation and wash them with a sterile phosphate (B84403) buffer to remove any residual growth medium.
-
-
Degradation Experiment:
-
In sterile flasks, add a defined volume of MSM.
-
Add PBT (dissolved in a minimal amount of a non-toxic solvent if necessary) to achieve the desired initial concentration.
-
Inoculate the flasks with the prepared microbial culture.
-
Incubate the flasks under controlled conditions (e.g., specific temperature, pH, and shaking speed). An uninoculated control flask should be included to account for abiotic losses.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals.
-
Extract the remaining PBT and its metabolites from the culture medium using a suitable organic solvent.
-
Analyze the extracts using GC-MS or LC-MS to quantify PBT and identify degradation products.[10]
-
-
Data Analysis:
-
Determine the percentage of PBT degradation over time.
-
Identify the major degradation products to elucidate the metabolic pathway.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toluene-Degrading Bacteria Are Chemotactic towards the Environmental Pollutants Benzene, Toluene, and Trichloroethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eu-opensci.org [eu-opensci.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]
- 10. ijmr.net.in [ijmr.net.in]
A Comparative Guide to the Accuracy and Precision of Extraction Methods for Pentabromotoluene
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Pentabromotoluene Extraction Techniques
The accurate and precise quantification of this compound, a member of the brominated flame retardant (BFR) family, is critical for environmental monitoring, toxicology studies, and ensuring the safety of pharmaceutical and consumer products. The choice of extraction method from complex matrices such as sediment, soil, and biological tissues is a pivotal step that significantly influences the reliability of analytical results. This guide provides a comparative overview of common extraction techniques, presenting supporting experimental data for structurally similar and well-studied polybrominated diphenyl ethers (PBDEs) as a proxy for this compound.
Performance Comparison of Extraction Methods
The efficiency of an extraction method is primarily evaluated based on its accuracy (recovery percentage) and precision (repeatability, often expressed as relative standard deviation or RSD). Below is a summary of reported performance data for various techniques used to extract PBDEs from sediment and soil matrices.
| Extraction Method | Analyte Group | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Key Advantages |
| Pressurized Liquid Extraction (PLE) | PBDEs | Sediment | 71 - 118%[1] | < 10%[1] | Fast, automated, low solvent use[2][3] |
| PBDEs | Sediment | 47 - 82%[4] | < 15%[4] | High efficiency | |
| Ultrasound-Assisted Extraction (UAE) | PBDEs | Sediment | 71 - 118%[1] | < 10%[1] | Rapid, simple, cost-effective |
| PBDEs | Soil | 81 - 104%[5][6] | 1 - 9%[5][6] | Good for thermally labile compounds | |
| Microwave-Assisted Extraction (MAE) | PBDEs | Sediment | 71 - 118%[1] | < 10%[1] | Very fast, efficient heating |
| PBDEs | Sewage Sludge | 80 - 110%[7] | Not Specified | Reduced solvent consumption | |
| Soxhlet Extraction | PBDEs | Sediment | Comparable to PLE[4] | Not Specified | Well-established, exhaustive |
| PBDEs | Soil & Sediment | 81 - 98% (for internal standards)[8] | 13.8 - 36.1%[8] | Simple apparatus |
Experimental Workflow Overview
The general workflow for the extraction and analysis of this compound from a solid environmental sample involves several key stages, from sample preparation to final quantification.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the extraction of PBDEs from sediment samples, which can be adapted for this compound.
Pressurized Liquid Extraction (PLE)
Pressurized Liquid Extraction, also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[2][3]
-
Sample Preparation: Approximately 1 gram of dried sediment is mixed with a dispersing agent like diatomaceous earth or sand.
-
Extraction Cell: The mixture is packed into a stainless steel extraction cell. For selective PLE (S-PLE), sorbents like silica (B1680970) gel or alumina (B75360) can be added to the cell for in-line cleanup.
-
Solvent: A common solvent mixture is hexane (B92381):dichloromethane (B109758) (1:1, v/v) or toluene.
-
Extraction Parameters:
-
Temperature: 100°C
-
Pressure: 1500 psi
-
Static Time: 5-10 minutes per cycle
-
Cycles: 2-3 cycles
-
Flush Volume: 60% of cell volume
-
Purge Time: 100 seconds with nitrogen gas
-
-
Post-Extraction: The collected extract is then concentrated and may undergo further cleanup if required.
Ultrasound-Assisted Extraction (UAE)
UAE employs high-frequency sound waves to create acoustic cavitation, which disrupts the sample matrix and enhances solvent penetration.
-
Sample Preparation: A 1-2 gram sample of dried sediment is placed in an extraction vessel.
-
Solvent: A mixture of n-hexane and dichloromethane (1:1, v/v) or ethyl acetate (B1210297) is added to the sample at a solid-to-liquid ratio of approximately 1:10 (g/mL).
-
Extraction Parameters:
-
Ultrasonic Power: 100-300 W
-
Frequency: 20-40 kHz
-
Temperature: 25-50°C
-
Extraction Time: 20-60 minutes (can be performed in multiple shorter cycles)
-
-
Post-Extraction: The extract is separated from the solid residue by centrifugation or filtration, followed by concentration and cleanup.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to rapidly heat the solvent and sample, accelerating the extraction process.
-
Sample Preparation: A 2-gram sample of dried sediment is placed in a microwave-transparent extraction vessel.
-
Solvent: A mixture of hexane and acetone (B3395972) (1:1, v/v) is added to the sample.
-
Extraction Parameters:
-
Microwave Power: 1000-1200 W
-
Temperature: 110-130°C
-
Ramp Time: 10 minutes to reach target temperature
-
Hold Time: 10-20 minutes at temperature
-
-
Post-Extraction: After cooling, the extract is filtered, concentrated, and subjected to a cleanup procedure.
Soxhlet Extraction
Soxhlet extraction is a traditional and exhaustive method that involves continuous washing of the sample with a distilled solvent.[8][9]
-
Sample Preparation: 10-20 grams of dried sediment is mixed with anhydrous sodium sulfate (B86663) and placed in a cellulose (B213188) extraction thimble.
-
Solvent: Toluene or a mixture of hexane and acetone (1:1, v/v) is used.
-
Extraction Parameters:
-
The solvent is heated in a round-bottom flask, and its vapor condenses, dripping onto the sample.
-
The extraction chamber fills with the warm solvent until it reaches a siphon arm, at which point the solvent and extracted analytes are returned to the flask.
-
Extraction Time: 16-24 hours
-
Cycle Rate: 4-6 cycles per hour
-
-
Post-Extraction: The extract is concentrated and requires a thorough cleanup to remove co-extracted interfering substances.
Logical Relationship of Method Selection
The choice of an extraction method often involves a trade-off between speed, cost, and the need for automation. The following diagram illustrates the logical considerations for selecting an appropriate extraction technique.
References
- 1. Development, comparison and application of sorbent-assisted accelerated solvent extraction, microwave-assisted extraction and ultrasonic-assisted extraction for the determination of polybrominated diphenyl ethers in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of 39 polybrominated diphenyl ether congeners in sediment samples using fast selective pressurized liquid extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of polybrominated diphenyl ethers in soil by ultrasonic assisted extraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Pentabromotoluene and Novel Flame Retardants
The thermal stability of a flame retardant is a critical parameter that dictates its processing window and mode of action within a polymer matrix. A flame retardant must withstand the high temperatures of polymer processing without premature decomposition, yet degrade at a temperature range that is effective for interrupting the combustion cycle of the host material. This guide provides a comparative analysis of the thermal stability of legacy brominated flame retardants, represented by compounds similar to Pentabromotoluene, and emerging novel flame retardants, with a focus on phosphorus-based systems.
This compound is a brominated flame retardant (BFR) valued for its efficacy.[1][2] However, the trend towards halogen-free solutions has spurred the development of novel flame retardants with different chemistries and thermal behaviors.[3] This comparison utilizes Thermogravimetric Analysis (TGA) data to benchmark their performance. TGA measures the mass loss of a material as a function of temperature, providing key metrics such as the onset of decomposition and the amount of protective char formed.[4][5]
Thermal Stability Data Comparison
The following table summarizes the key thermal decomposition characteristics of a representative legacy brominated flame retardant, Decabromodiphenyl ethane (B1197151) (DBDPE), against several novel phosphorus-based flame retardants. The data is derived from TGA experiments conducted under a nitrogen atmosphere. Key metrics include T₅% (the temperature at which 5% mass loss occurs), Tₘₐₓ (the temperature of the maximum rate of decomposition), and the percentage of char residue at high temperatures. A higher T₅% indicates greater thermal stability, while a higher char yield often correlates with a more effective condensed-phase flame retardant mechanism.
| Flame Retardant Type | Specific Compound | T₅% (°C) | Tₘₐₓ (°C) | Char Yield (%) @ Temp (°C) |
| Legacy Brominated | Decabromodiphenyl ethane (DBDPE)¹ | ~330 - 390 | ~425 | Low (specific value varies) |
| Novel Phosphorus-Based | DCPCD (Phosphoramide) | 343 | 393 | 25 @ 700 |
| Novel Phosphorus-Based | TDA (P, N, Si-containing) | >337 | - | Significantly Increased |
| Novel Phosphorus-Based | DOPNP (Diphosphonate) | ~255 (T₁%) | - | 41.2 @ 600 |
¹Note: Specific TGA data for this compound was not available. Decabromodiphenyl ethane (DBDPE), a widely used brominated flame retardant with high thermal stability, is used here as a representative compound for this class.[6]
Experimental Protocols
The data presented in this guide is based on standard Thermogravimetric Analysis (TGA) protocols. The following methodology outlines a typical procedure for evaluating the thermal stability of flame retardants.
Objective: To determine the thermal decomposition profile of a flame retardant material under a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA) consisting of a high-precision balance, a furnace with programmable temperature control, and a gas-purging system.[5]
-
Sample crucibles (typically alumina (B75360) or platinum).
-
Data acquisition and analysis software.
Procedure:
-
Calibration: Perform temperature and mass calibration of the TGA instrument according to the manufacturer's specifications.
-
Sample Preparation: Place a small, representative sample of the flame retardant (typically 5-10 mg) into a clean, tared TGA crucible.[7]
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance mechanism.
-
Seal the furnace and begin purging with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30-40 °C).
-
Heat the sample at a constant, linear heating rate (a standard rate is 10 °C/min) to a final temperature (e.g., 700-800 °C).[8]
-
-
Data Collection: Continuously record the sample mass as a function of temperature and time throughout the experiment.
-
Data Analysis:
-
Plot the sample mass (or mass percent) versus temperature to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of the maximum rate of mass loss (Tₘₐₓ).
-
Determine the temperatures at which 5% (T₅%) and 10% (T₁₀%) mass loss occurs.
-
Measure the residual mass (char yield) at the end of the experiment.
-
Visualizing the Experimental Workflow
The logical flow of a Thermogravimetric Analysis experiment can be visualized to better understand the process from sample preparation to final data interpretation.
Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CAS 87-83-2: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. Advances in The Thermal Stability Research Of Decabromodiphenyl Ethane (DBDPE) - Industry news - News [rixingxincai.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Pentabromotoluene: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Pentabromotoluene is paramount due to its potential environmental and health hazards. This guide provides essential procedural information for the safe handling and disposal of this halogenated organic compound.
This compound, a brominated flame retardant, is a persistent organic pollutant that requires specialized disposal procedures to mitigate risks. Improper disposal can lead to long-term environmental contamination and potential harm to human health. Adherence to established safety protocols and regulatory requirements is crucial for all laboratory personnel.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for the most comprehensive and up-to-date safety information. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Spill Management: In case of a spill, immediately alert personnel in the vicinity. For minor spills, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Avoid generating dust. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Fire Safety: While not highly flammable, this compound can decompose in a fire to produce toxic and corrosive fumes, including hydrogen bromide. Use a dry chemical, carbon dioxide, or foam extinguisher.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C₇H₃Br₅ | [1] |
| Appearance | White crystalline powder | [1] |
| Solubility in Water | Insoluble | [2] |
| Occupational Exposure Limits (OELs) | No specific OSHA PEL or NIOSH REL established. Handle with caution as a potentially hazardous substance. | [3][4][5] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (qualitative). Specific LC50/EC50 data not found. | [6] |
| EPA Waste Code | No specific code assigned. Should be managed as a hazardous waste. May fall under F-codes for halogenated organic compounds from non-specific sources. Consult your EHS department for proper classification. | [6][7][8] |
| Recommended Incineration Temperature | General recommendation for halogenated waste is a minimum of 1100°C with a residence time of at least two seconds to ensure complete destruction and prevent the formation of dioxins and furans. |
Experimental Protocol: Handling and Disposal of a this compound-Contaminated Solution
This hypothetical protocol outlines the steps for a common laboratory procedure involving the handling and disposal of a solution contaminated with this compound.
Objective: To safely handle a solution containing this compound and dispose of the resulting waste in accordance with safety and environmental regulations.
Materials:
-
This compound
-
Organic solvent (e.g., toluene, hexane)
-
Appropriate laboratory glassware
-
Personal Protective Equipment (chemical-resistant gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Designated hazardous waste container (glass or polyethylene, compatible with the solvent)
-
Hazardous waste labels
-
Spill kit with inert absorbent material
Procedure:
-
Preparation and Weighing:
-
Don all required PPE before handling the chemical.
-
Conduct all weighing and solution preparation activities inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a tared weigh boat to accurately measure the required amount of this compound powder.
-
-
Solution Preparation:
-
Carefully add the weighed this compound to the desired solvent in a suitable flask.
-
Stir the solution until the solid is fully dissolved.
-
-
Experimental Use:
-
Perform the intended experiment within the chemical fume hood.
-
Ensure all glassware containing the this compound solution is clearly labeled.
-
-
Waste Collection:
-
Segregate this compound waste from non-halogenated organic waste.[9]
-
Pour all liquid waste containing this compound into a designated and properly labeled hazardous waste container.
-
Rinse any contaminated glassware with a small amount of clean solvent and add the rinsate to the hazardous waste container.
-
-
Solid Waste Disposal:
-
Dispose of any contaminated solid waste (e.g., weigh boats, gloves, absorbent paper) in a separate, clearly labeled solid hazardous waste container.
-
-
Container Sealing and Labeling:
-
Securely cap the hazardous waste container.
-
Complete a hazardous waste label with the full chemical name ("this compound"), the solvent used, and the estimated concentrations. Include the date of waste generation.
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for waste pickup by your institution's EHS department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 3. Toluene - Occupational Exposure Limits | Occupational Safety and Health Administration [osha.gov]
- 4. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 5. cdc.gov [cdc.gov]
- 6. actenviro.com [actenviro.com]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. my.alfred.edu [my.alfred.edu]
Personal protective equipment for handling Pentabromotoluene
Essential Safety and Handling Guide for Pentabromotoluene
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental contamination.
Key Chemical and Physical Properties
This compound is a brominated aromatic compound primarily used as a flame retardant.[1] It typically appears as a white to light yellow solid or crystalline powder.[1][2] Understanding its properties is the first step toward safe handling.
| Property | Data |
| Chemical Formula | C₇H₃Br₅[1][3] |
| Molar Mass | 486.62 g/mol [2] |
| Appearance | White to light yellow solid/crystals[1][2] |
| Melting Point | 285 - 286 °C[3] |
| Water Solubility | Insoluble[4] |
Hazard Identification and Summary
This compound presents several health and environmental hazards that require stringent safety measures.
| Hazard Type | Description |
| Skin Contact | Causes skin irritation and may cause an allergic skin reaction.[5][6] |
| Inhalation | May cause respiratory system discomfort.[5] Dust and fumes should be avoided.[6] |
| Chronic Exposure | May cause damage to organs through prolonged or repeated exposure.[5] It is also suspected of damaging an unborn child.[5] |
| Environmental | Very toxic to aquatic life with long-lasting effects.[6] The product should not be allowed to enter drains.[7] |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is the most critical barrier to preventing exposure. All personnel must be trained in the proper use of PPE.[8]
| Situation | Required PPE | Specifications and Best Practices |
| Routine Handling | Gloves: Eye Protection: Lab Coat: | Gloves: Wear impervious protective gloves.[6] Nitrile gloves are suitable for general splash hazards.[8] Avoid PVC gloves.[5] Change gloves regularly (every 30-60 minutes) or immediately if contaminated or damaged.[9]Eye Protection: Use safety glasses. For tasks with a higher risk of dust generation, use tightly sealed safety goggles.[8]Lab Coat: A standard lab coat is sufficient for minor tasks.[8] |
| Large-Scale Operations & Spill Cleanup | Gloves: Eye/Face Protection: Body Protection: Respiratory Protection: | Gloves: As above. Consider double-gloving.[9]Eye/Face Protection: Chemical safety goggles are required.[8] A face shield should be worn in addition to goggles where significant splashing or dust is possible.[8]Body Protection: Wear protective clothing.[6] For severe exposure risk, a PVC or similar chemically resistant suit may be required.[5] Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA approved respirator.[10] |
| Fire Emergency | Full Protective Gear: | Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for safety and compliance.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6] Appropriate engineering controls, such as a chemical fume hood, should be used for procedures that may generate dust or vapors.[7]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][11]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Obtain special instructions before use.[5]
-
Weighing and Transfer: Conduct any weighing or transfer of the solid compound in a manner that minimizes dust generation, such as in a fume hood or a glove box.
-
General Handling: Avoid all personal contact with the substance.[6] Do not eat, drink, or smoke in the handling area.[5][6] Keep containers tightly sealed when not in use.[5][7]
-
Personal Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[5][6]
-
Decontamination: Work clothes should be laundered separately from personal clothing.[5][6] Decontaminate all equipment after use following standard laboratory procedures.[12]
Spill Response Plan
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Clear the area of all personnel and alert others in the vicinity.[5]
-
Secure the Area: Remove all sources of ignition.[5] Increase ventilation to the area.[5]
-
Don PPE: Wear the appropriate PPE for spill cleanup, including respiratory protection, chemical-resistant gloves, eye protection, and protective clothing.[5][7]
-
Containment: Prevent the spill from spreading or entering drains.[5][7]
-
Cleanup: Use dry cleanup procedures and avoid generating dust.[6] Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[5] Use non-sparking tools to collect the absorbed material and residues.[5]
-
Disposal: Place all contaminated materials into a suitable, sealed, and clearly labeled hazardous waste container for disposal.[7]
-
Final Decontamination: Wash the spill area thoroughly.[5]
Caption: Workflow for a safe and effective response to a this compound spill.
First Aid Measures
| Exposure Route | Immediate Action |
| Skin Contact | Take off immediately all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.[5] Wash contaminated clothing before reuse.[5] |
| Eye Contact | Immediately wash out with fresh running water for at least 15 minutes.[5][7] If irritation continues, seek medical attention.[6] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[5] If the person is not breathing, provide artificial respiration.[7] Consult a physician.[7] |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[7] Immediately call a POISON CENTER or doctor.[5] |
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Product Disposal: Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[5]
-
Container Disposal: Empty containers may still present a chemical hazard.[5] If they cannot be sufficiently cleaned for recycling or reuse with the same product, they should be punctured to prevent re-use and disposed of at an authorized landfill.[5]
-
Contaminated Materials: All PPE, absorbent materials, and other supplies contaminated with this compound must be collected in suitable, closed containers and disposed of as hazardous waste.[7]
References
- 1. CAS 87-83-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. accustandard.com [accustandard.com]
- 4. 2,3,4,5,6-PENTABROMOTOLUENE | 87-83-2 [chemicalbook.com]
- 5. scantecnordic.se [scantecnordic.se]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. allanchem.com [allanchem.com]
- 9. pppmag.com [pppmag.com]
- 10. accustandard.com [accustandard.com]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
